1-Nitro-2-vinyl-benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVLTUQLNXVANB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340102 | |
| Record name | 2-Nitrostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-71-5 | |
| Record name | 2-Nitrostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethenyl-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility and Stability of 5-Amino-2-methylphenol (CAS 2835-95-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methylphenol, also known as 5-amino-o-cresol, is a versatile aromatic compound with the CAS number 2835-95-2.[1] Its molecular structure, featuring both an amino and a hydroxyl group on a toluene backbone, imparts a unique combination of chemical properties that make it a valuable intermediate in various industrial applications, including the synthesis of dyes and pigments, as well as in the pharmaceutical and cosmetic industries.[2] This guide provides a comprehensive technical overview of the solubility and stability of 5-Amino-2-methylphenol, offering insights into its physicochemical behavior, practical guidance for its handling and analysis, and a framework for its evaluation in research and development settings.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 5-Amino-2-methylphenol is essential for its effective use.
| Property | Value | Source(s) |
| CAS Number | 2835-95-2 | [1] |
| Molecular Formula | C₇H₉NO | [3] |
| Molecular Weight | 123.15 g/mol | [3] |
| Appearance | White to off-white or brown crystalline powder/plates. | [3] |
| Melting Point | 160-162 °C | [4] |
| logP (estimated) | 0.79 | [3] |
Solubility Profile
The solubility of 5-Amino-2-methylphenol is a critical parameter for its application in various processes, from chemical synthesis to formulation development. Its amphoteric nature, possessing both a basic amino group and an acidic phenolic hydroxyl group, dictates a pH-dependent aqueous solubility.
Aqueous Solubility
5-Amino-2-methylphenol is reported to be partially or generally soluble in water.[2] One source provides a quantitative value of 2,427 mg/L (approximately 2.43 g/L) at 25 °C.[5] The solubility in aqueous solutions is significantly influenced by pH.
-
Acidic Conditions (low pH): The amino group (-NH₂) will be protonated to form the corresponding ammonium ion (-NH₃⁺). This salt formation drastically increases the polarity of the molecule, leading to a significant enhancement in aqueous solubility.[6][7]
-
Neutral Conditions (near isoelectric point): The compound will exist predominantly in its neutral form, exhibiting its lowest aqueous solubility.[7]
-
Basic Conditions (high pH): The phenolic hydroxyl group (-OH) will be deprotonated to form a phenoxide ion (-O⁻). This resulting salt is also highly soluble in water.[6][8]
Organic Solvent Solubility
5-Amino-2-methylphenol exhibits good solubility in a range of polar organic solvents. This is attributed to its ability to form hydrogen bonds via its amino and hydroxyl groups.[2]
| Solvent | Solubility | Source(s) |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [5] |
| Acetone | Soluble | |
| Ether | Soluble | [2] |
Stability Profile
The stability of 5-Amino-2-methylphenol is a key consideration for its storage, handling, and application, particularly in the context of pharmaceutical development where degradation products can have safety and efficacy implications.
General Stability
The compound is generally considered stable under standard conditions.[3] However, it is also noted to be air-sensitive .[9] This sensitivity likely arises from the potential for oxidation of the aminophenol structure, a common characteristic of such compounds, which can lead to coloration and the formation of impurities.
Degradation Pathways
When subjected to heat, 5-Amino-2-methylphenol is known to decompose and emit toxic fumes of nitrogen oxides.[3] The primary degradation pathways for aminophenols typically involve:
-
Oxidation: The aminophenol moiety is susceptible to oxidation, which can be accelerated by air, light, and the presence of metal ions. This can lead to the formation of colored quinone-imine or phenoxazinone structures.
-
Thermolysis: As mentioned, high temperatures can lead to decomposition, breaking down the molecule and releasing nitrogen oxides.[3]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. These studies, as outlined in the International Council for Harmonisation (ICH) guidelines, involve subjecting the compound to stress conditions more severe than those of accelerated stability testing.[10][11]
The following diagram illustrates a typical workflow for conducting forced degradation studies:
Caption: Workflow for Forced Degradation Studies.
While specific degradation products for 5-Amino-2-methylphenol under these conditions are not detailed in the available literature, the general behavior of aminophenols suggests that oxidation and polymerization are likely outcomes.
Experimental Protocols
Solubility Determination (Shake-Flask Method based on OECD 105)
This protocol outlines a standard method for determining the aqueous solubility of 5-Amino-2-methylphenol.
Objective: To determine the saturation solubility of 5-Amino-2-methylphenol in water at a specific temperature.
Materials:
-
5-Amino-2-methylphenol
-
Reagent-grade water
-
Thermostatically controlled shaker bath
-
Centrifuge and/or filtration apparatus (e.g., 0.45 µm syringe filters)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of 5-Amino-2-methylphenol to a known volume of water in a suitable vessel. The excess solid should be clearly visible.
-
Equilibration: Place the vessel in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of 5-Amino-2-methylphenol using a validated analytical method.
-
Data Analysis: Calculate the solubility in g/L or mg/mL. The experiment should be performed in triplicate to ensure reproducibility.
Stability Testing (ICH Q1A Guideline)
This protocol provides a framework for assessing the stability of 5-Amino-2-methylphenol under various storage conditions.
Objective: To evaluate the stability of 5-Amino-2-methylphenol under defined temperature and humidity conditions over time.
Materials:
-
5-Amino-2-methylphenol packaged in the proposed container closure system.
-
ICH-compliant stability chambers.
-
Validated stability-indicating analytical method (e.g., HPLC) capable of separating the intact compound from its degradation products.
Procedure:
-
Sample Preparation: Package a sufficient quantity of 5-Amino-2-methylphenol in the container closure system intended for long-term storage.
-
Storage Conditions: Place the samples in stability chambers set to the following ICH recommended conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Schedule: Withdraw samples at predetermined time points. For long-term studies, a typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, time points are typically 0, 3, and 6 months.
-
Analysis: Analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating method.
-
Data Evaluation: Evaluate the data for any significant changes, trends in degradation, and to establish a re-test period or shelf life.
The logical relationship for stability assessment is depicted in the following diagram:
Caption: Logic Diagram for Stability Assessment.
Analytical Methods for Stability and Solubility Studies
A validated, stability-indicating analytical method is paramount for accurate solubility and stability assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.
A reported HPLC method for the analysis of 5-Amino-2-methylphenol utilizes a reverse-phase column with a mobile phase consisting of acetonitrile, water, and phosphoric acid.[12] For mass spectrometry (MS) compatibility, formic acid can be used as a modifier instead of phosphoric acid.[12] The development and validation of such methods should follow ICH Q2(R1) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.
Handling and Storage Recommendations
Given its air-sensitive nature, proper handling and storage procedures are crucial to maintain the integrity of 5-Amino-2-methylphenol.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] It should be kept away from heat, light, and incompatible materials such as strong oxidizing agents.[14][15][16] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation.[9] For laboratory quantities, refrigeration is often advised.[3]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[14] Avoid contact with skin and eyes.[13]
Conclusion
5-Amino-2-methylphenol is a compound with a well-defined set of physicochemical properties that govern its solubility and stability. Its pH-dependent aqueous solubility and good solubility in polar organic solvents provide flexibility in its application. While generally stable, its sensitivity to air necessitates careful handling and storage to prevent oxidative degradation. The protocols and guidelines outlined in this guide provide a robust framework for researchers and drug development professionals to accurately characterize the solubility and stability of 5-Amino-2-methylphenol, ensuring its quality and performance in its intended applications. Further research into its forced degradation profile would provide a more complete understanding of its potential degradation pathways and inform the development of highly specific, stability-indicating analytical methods.
References
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PubChem. 5-Amino-2-methylphenol. National Center for Biotechnology Information. [Link]
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Fengchen Group. 5-Amino-o-cresol (5-Amino-2-methylphenol) BP EP USP CAS 2835-95-2. [Link]
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Solubility of Things. 5-Amino-2-methylphenol. [Link]
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Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]
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SIELC Technologies. Separation of 5-Amino-2-methylphenol on Newcrom R1 HPLC column. [Link]
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UC Berkeley Environmental Health & Safety. Phenol. [Link]
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Princeton University Environmental Health & Safety. Phenol. [Link]
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mzCloud. 5 Amino 2 methylphenol. [Link]
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Solubility of Things. 4-Aminophenol. [Link]
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Semantic Scholar. 2-amino-5-methylphenol. [Link]
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ResearchGate. Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. [Link]
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ResearchGate. Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. [Link]
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National Center for Biotechnology Information. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]
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ResearchGate. Determination of 4-amino-m-cresol and 5-amino-o-cresol by high performance liquid chromatography and fluorescence derivatization using fluorescamine. [Link]
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ResearchGate. Validation of Amino Acid Analysis Methods. [Link]
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DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
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Scribd. Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. [Link]
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National Center for Biotechnology Information. Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations. Optimisation and Kinetics. [Link]
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Scribd. Safe Handling of Phenol. [Link]
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In-connect. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
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ResearchGate. Phenoxazinone synthase: Enzymatic catalysis of an aminophenol oxidative cascade. [Link]
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Ministry of Health, Labour and Welfare, Japan. Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. [Link]
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Introduction: The Strategic Importance of Activated Alkenes
An In-Depth Technical Guide to the Electrophilic Character and Synthetic Utility of 1-Ethenyl-2-nitrobenzene
In the landscape of modern organic synthesis, the ability to forge carbon-carbon and carbon-heteroatom bonds with precision and efficiency is paramount. Among the vast arsenal of chemical building blocks, activated alkenes stand out for their predictable reactivity and versatility. 1-Ethenyl-2-nitrobenzene, commonly known as 2-nitrostyrene, is an exemplary scaffold within this class. Its significance extends beyond that of a simple substituted styrene; it is a meticulously designed electrophile, primed for a diverse array of chemical transformations.
The strategic placement of a potent electron-withdrawing nitro group at the ortho position to the vinyl moiety is not a random chemical curiosity. This arrangement profoundly influences the electronic distribution across the molecule, transforming the vinyl group into a highly reactive Michael acceptor and a potent dienophile. This guide provides an in-depth exploration of the electronic underpinnings of 2-nitrostyrene's electrophilicity, detailed protocols for its key reactions, and its application as a cornerstone intermediate in the synthesis of complex heterocyclic systems relevant to pharmaceutical and materials science research.
Section 1: Electronic Structure and the Genesis of Electrophilicity
The pronounced electrophilic character of 2-nitrostyrene is a direct consequence of the powerful electron-withdrawing nature of the nitro group (—NO₂). This influence is exerted through two primary electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. This effect, while distance-dependent, contributes to an overall electron deficiency in the molecule.
-
Resonance Effect (-M or -R): More significantly, the nitro group deactivates the benzene ring and, by extension, the attached vinyl group through resonance. The π-electrons from the vinyl double bond and the aromatic ring are delocalized onto the nitro group, creating a significant partial positive charge (δ+) on the β-carbon of the vinyl substituent. This polarization is the cornerstone of its reactivity towards nucleophiles.
The resonance structures below illustrate this electron delocalization, highlighting the development of the electrophilic center at the β-position.
Caption: Resonance delocalization in 2-nitrostyrene.
Computational analyses, such as those employing Density Functional Theory (DFT), corroborate this qualitative picture. Studies on β-nitrostyrenes classify them as strong electrophiles, with the β-carbon being the primary site for nucleophilic attack due to its significant electrophilic activation by the nitro group.[1][2] This inherent electronic bias dictates the molecule's reactivity profile, making it a reliable substrate for conjugate additions and cycloaddition reactions.
Section 2: Key Transformations Driven by Electrophilicity
The electron-deficient nature of the β-carbon in 2-nitrostyrene allows it to serve as a key electrophile in several fundamental bond-forming reactions.
The Michael Addition: A Cornerstone of C-C Bond Formation
The Michael (or conjugate) addition is arguably the most characteristic reaction of 2-nitrostyrene.[3] It involves the 1,4-addition of a soft nucleophile to the activated α,β-unsaturated system. The strong electron-withdrawing nitro group makes 2-nitrostyrene an exceptionally potent Michael acceptor.[4]
Caption: Generalized workflow for the Michael addition to 2-nitrostyrene.
A wide variety of nucleophiles can be employed, leading to diverse and synthetically useful products. These include:
-
Carbon nucleophiles (e.g., enolates from malonates, β-ketoesters, aldehydes).[5][6]
-
Heteroatom nucleophiles (e.g., amines, thiols, indoles).[7]
The resulting nitroalkane products are valuable intermediates, as the nitro group can be further transformed into amines, ketones, or other functional groups.[4][8]
This protocol describes a representative organocatalyzed Michael addition, a widely used method for forming carbon-carbon bonds.[3]
Rationale: The choice of an organocatalyst, such as a bifunctional amine-thiourea or a simple base, is crucial. The catalyst activates the nucleophile (diethyl malonate) by deprotonation or hydrogen bonding, while also interacting with the nitro group of the electrophile, thereby lowering the activation energy of the reaction.
Methodology:
-
Reagent Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrostyrene (1.0 mmol, 149.1 mg).
-
Solvent and Catalyst Addition: Dissolve the 2-nitrostyrene in a suitable solvent such as toluene or CH₂Cl₂ (5 mL). Add the organocatalyst (e.g., 10 mol% of a chosen catalyst).
-
Nucleophile Addition: Add diethyl malonate (1.2 mmol, 192.2 mg, 182 µL) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting 2-nitrostyrene is consumed.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the desired Michael adduct.
-
Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Reactant/Catalyst | Role | Key Consideration |
| 2-Nitrostyrene | Electrophile (Michael Acceptor) | Highly activated due to the ortho-nitro group. |
| Diethyl Malonate | Nucleophile (Michael Donor) | A soft, acidic carbon nucleophile. |
| Organocatalyst | Catalyst | Activates both nucleophile and electrophile.[3] |
| Solvent (e.g., Toluene) | Reaction Medium | Aprotic solvent is preferred to avoid side reactions. |
The Diels-Alder Reaction: Constructing Six-Membered Rings
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene ring.[9] 2-Nitrostyrene serves as an excellent dienophile.
Causality: According to Frontier Molecular Orbital (FMO) theory, the rate of a Diels-Alder reaction is accelerated by a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The electron-withdrawing nitro group significantly lowers the energy of the LUMO of 2-nitrostyrene, making it highly reactive towards electron-rich dienes like cyclopentadiene or Danishefsky's diene.[10]
Caption: Mechanism of the Diels-Alder reaction with 2-nitrostyrene.
This reaction is a powerful tool for constructing complex polycyclic frameworks, often with high stereocontrol.[11][12]
Rationale: This reaction is typically performed under thermal conditions and proceeds in a concerted fashion. The stereochemical outcome (endo vs. exo) is governed by secondary orbital interactions in the transition state, with the endo product often being kinetically favored.[12]
Methodology:
-
Reagent Preparation: In a pressure tube, dissolve 2-nitrostyrene (1.0 mmol, 149.1 mg) in toluene (4 mL).
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 mmol, 198.3 mg, 248 µL), which is typically in excess to favor the reaction and account for its volatility.
-
Reaction Conditions: Seal the tube and heat the mixture at 80-100 °C.
-
Reaction Monitoring: Monitor the reaction's progress via TLC or GC-MS until the dienophile is consumed.
-
Purification: After cooling to room temperature, remove the solvent and excess diene under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the endo and exo diastereomers.
Section 3: Applications in the Synthesis of Indole and Other Heterocycles
The true synthetic power of 2-nitrostyrene is realized when its primary reaction products are used as precursors for more complex molecular architectures, particularly nitrogen-containing heterocycles.
Reductive Cyclization to Indoles
A paramount application of 2-nitrostyrene derivatives is in the synthesis of the indole scaffold, a core structure in numerous pharmaceuticals and natural products.[13] The reaction typically proceeds via a palladium-catalyzed reductive cyclization, where the nitro group is reduced in the presence of a reducing agent, often carbon monoxide or a CO surrogate like formic acid.[14][15] The in situ-generated nitroso or nitrene intermediate then cyclizes onto the adjacent vinyl group to form the indole ring.
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The Ortho-Effect in Action: A Technical Guide to the Electronic Properties of ortho-Nitrostyrene
For Immediate Release
Introduction: The Enigmatic Nitro Group at the Ortho Position
The nitro group (–NO₂) is a powerful electron-withdrawing group, profoundly influencing the electron density distribution within a molecule through a combination of inductive and resonance effects. When appended to an aromatic system like styrene, its electronic influence extends to the vinyl substituent, dictating the molecule's reactivity in a variety of chemical transformations.
While the electronic effects of substituents at the meta and para positions are well-documented and often predictable through models like the Hammett equation, the ortho position presents a more complex scenario. Here, proximity to the reaction center or other functional groups introduces steric interactions that can augment or counteract the expected electronic effects. In ortho-nitrostyrene, the bulky nitro group's close proximity to the vinyl group forces a conformational adjustment, leading to a phenomenon known as steric inhibition of resonance. This guide will dissect these competing effects to provide a comprehensive understanding of the molecule's unique chemical personality.
The Duality of Electronic Influence: Inductive vs. Resonance Effects
The nitro group exerts its electron-withdrawing influence through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the rest of the molecule through the sigma bond framework. This effect is distance-dependent, being strongest at the point of attachment and diminishing with distance.
-
Resonance Effect (-R): The nitro group can delocalize electron density from the aromatic ring and the vinyl group into its own pi system. This is a powerful electron-withdrawing effect that is most pronounced when the p-orbitals of the nitro group are coplanar with the p-orbitals of the aromatic ring and the vinyl group, allowing for effective conjugation.
The interplay of these two effects governs the overall electron distribution in nitrostyrene isomers.
Steric Inhibition of Resonance: The Defining Feature of ortho-Nitrostyrene
In para-nitrostyrene, the nitro group and the vinyl group are positioned on opposite sides of the benzene ring, allowing for a relatively planar conformation. This planarity facilitates maximum overlap of p-orbitals, leading to strong resonance delocalization of electron density from the vinyl group and the ring into the nitro group.
In stark contrast, the close proximity of the nitro group and the vinyl group in ortho-nitrostyrene creates significant steric strain. To alleviate this repulsion, the nitro group is forced to twist out of the plane of the benzene ring. This rotation disrupts the overlap between the p-orbitals of the nitro group and the aromatic pi system. The consequence of this is a significant steric inhibition of resonance .
This disruption has profound implications for the electronic character of the molecule:
-
Reduced Resonance Effect: The electron-withdrawing resonance effect of the nitro group is diminished because it cannot effectively delocalize the pi electrons of the aromatic ring and the vinyl group.
-
Dominance of the Inductive Effect: With the resonance effect weakened, the electron-withdrawing nature of the ortho-nitro group is primarily dictated by its strong inductive effect.
Impact on Chemical Reactivity
The unique electronic landscape of ortho-nitrostyrene directly influences its reactivity in various chemical reactions.
Michael Addition
Nitrostyrenes are excellent Michael acceptors due to the strong electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond of the vinyl group, making the β-carbon electrophilic.[1]
While both ortho- and para-nitrostyrene undergo Michael addition, the steric hindrance in the ortho isomer can influence the reaction rate and the approach of the nucleophile. The bulky, out-of-plane nitro group can partially shield the β-carbon of the vinyl group, potentially leading to slower reaction rates compared to the more accessible para isomer.
Electrophilic Aromatic Substitution
The nitro group is a deactivating group for electrophilic aromatic substitution, meaning that nitrostyrenes will react more slowly than benzene. Furthermore, the nitro group is a meta-director. However, the vinyl group is an activating group and an ortho, para-director. In ortho-nitrostyrene, the directing effects of the two groups are complex. The positions ortho and para to the vinyl group are activated, while the positions meta to the nitro group are the least deactivated. The steric bulk of the ortho-nitro group and the vinyl group will also play a significant role in determining the regioselectivity of the substitution, generally favoring attack at the less hindered positions.
Spectroscopic Characterization
The electronic and structural peculiarities of ortho-nitrostyrene are clearly reflected in its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons on the aromatic ring of ortho-nitrostyrene will experience a complex electronic environment. The deshielding effect of the nitro group will be most pronounced on the adjacent aromatic protons. The steric hindrance will also influence the chemical shifts and coupling constants of the vinyl protons compared to the para isomer.
-
¹³C NMR: The carbon atoms of the aromatic ring will show distinct chemical shifts depending on their proximity to the electron-withdrawing nitro group and the vinyl group. The disruption of resonance in the ortho isomer is expected to result in different chemical shifts for the aromatic carbons compared to the para isomer, where resonance effects are more dominant.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the vibrational modes of the nitro group. The asymmetric and symmetric stretching frequencies of the N-O bonds in aromatic nitro compounds typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[2] Due to the steric inhibition of resonance in ortho-nitrostyrene, the N-O bond order is expected to be slightly different from that in the planar para isomer. This difference may lead to a shift in the N-O stretching frequencies, providing spectroscopic evidence for the twisted conformation.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful tool for probing the extent of conjugation in a molecule. The π to π* electronic transition in conjugated systems gives rise to a characteristic absorption band. In para-nitrostyrene, the extended conjugation between the vinyl group, the benzene ring, and the nitro group results in a lower energy π to π* transition and, consequently, a longer wavelength of maximum absorption (λ_max).
In ortho-nitrostyrene, the steric inhibition of resonance disrupts this extended conjugation. As a result, the energy of the π to π* transition is higher, leading to a hypsochromic shift (a shift to a shorter wavelength) of the λ_max compared to the para isomer. This provides clear experimental evidence for the non-planar conformation of ortho-nitrostyrene.
| Compound | λ_max (nm) | Rationale |
| para-Nitrostyrene | ~310 | Extended conjugation, lower energy transition. |
| ortho-Nitrostyrene | < 310 | Steric inhibition of resonance, disrupted conjugation, higher energy transition. |
Experimental Protocols
Synthesis of ortho-Nitrostyrene
ortho-Nitrostyrene can be synthesized via a Henry condensation reaction between ortho-nitrobenzaldehyde and nitromethane, followed by dehydration. A general procedure is as follows:
-
To a solution of ortho-nitrobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add nitromethane (1.1 eq) and a base (e.g., sodium hydroxide) at a low temperature (0-5 °C).
-
Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude nitroaldol product.
-
Isolate the nitroaldol by filtration and wash with cold water.
-
Dehydrate the nitroaldol by heating it with a dehydrating agent (e.g., acetic anhydride or sodium acetate in acetic acid) to yield ortho-nitrostyrene.
-
Purify the product by recrystallization or column chromatography.
Note: This is a general procedure and may require optimization for specific scales and desired purity. A similar procedure has been reported for the synthesis of m-nitrostyrene, with a reported yield of 40% for o-nitrostyrene.[3]
Conclusion
The electronic effects of the nitro group in ortho-nitrostyrene are a fascinating case study in the interplay of inductive, resonance, and steric effects. The dominant feature is the steric inhibition of resonance, which forces the nitro group out of the plane of the aromatic ring, thereby diminishing its powerful electron-withdrawing resonance effect. This leaves the inductive effect as the primary mode of electron withdrawal. These unique electronic and conformational properties manifest in the molecule's distinct spectroscopic signature and its reactivity profile, particularly in reactions such as Michael addition and electrophilic aromatic substitution. A thorough understanding of these principles is crucial for scientists working to harness the synthetic potential of this versatile building block in the development of new pharmaceuticals and advanced materials.
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An In-Depth Technical Guide to 1-Nitro-2-vinyl-benzene as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of 1-Nitro-2-vinyl-benzene in Synthesis
In the landscape of modern organic synthesis, the quest for efficient and stereoselective carbon-carbon bond-forming reactions is paramount. Among the array of methodologies, the Michael addition stands as a cornerstone for the construction of complex molecular architectures. This guide focuses on a particularly potent Michael acceptor: this compound, also known as 2-nitrostyrene. The potent electron-withdrawing nature of the ortho-nitro group renders the vinyl moiety highly susceptible to nucleophilic attack, making it a valuable building block in synthetic chemistry. The resulting Michael adducts, bearing a nitro group, are versatile intermediates that can be readily transformed into a variety of functional groups, opening avenues for the synthesis of pharmacologically relevant molecules, including derivatives of γ-aminobutyric acid (GABA) such as baclofen and pregabalin.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a Michael acceptor, with a focus on field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
The Chemistry of this compound: A Potent Michael Acceptor
The reactivity of this compound in Michael additions is fundamentally governed by the electronic properties of the nitro group. As a strong electron-withdrawing group, the nitro functionality significantly polarizes the conjugated system, creating a pronounced electrophilic character at the β-carbon of the vinyl group. This electronic activation facilitates the conjugate addition of a wide range of nucleophiles.[2]
Synthesis of this compound
The preparation of this compound can be approached through several synthetic routes. A common and reliable method is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide.[3]
Experimental Protocol: Synthesis of this compound via Wittig Reaction
This protocol is adapted from established Wittig reaction procedures.[3][4]
Materials:
-
2-Nitrobenzaldehyde
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) to the stirred suspension under a nitrogen atmosphere. The mixture will turn a characteristic yellow-orange color, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Wittig Reaction: Dissolve 2-nitrobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in subsequent reactions.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.05 (dd, J = 8.2, 1.3 Hz, 1H, Ar-H), 7.65 (td, J = 7.6, 1.3 Hz, 1H, Ar-H), 7.50 (td, J = 7.8, 1.3 Hz, 1H, Ar-H), 7.35 (dd, J = 7.8, 1.3 Hz, 1H, Ar-H), 7.15 (dd, J = 17.2, 11.0 Hz, 1H, -CH=CH₂), 5.90 (d, J = 17.2 Hz, 1H, =CH₂), 5.60 (d, J = 11.0 Hz, 1H, =CH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 148.5 (Ar-C-NO₂), 134.0 (Ar-C), 133.5 (-CH=), 131.0 (Ar-CH), 129.0 (Ar-CH), 125.0 (Ar-CH), 124.0 (Ar-CH), 119.0 (=CH₂).
-
IR (KBr, cm⁻¹): 3080 (C-H, vinyl), 1630 (C=C), 1520 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch).[5]
The Michael Addition Reaction: Mechanism and Stereoselectivity
The Michael addition of a nucleophile to this compound proceeds via a conjugate addition mechanism. The nucleophile attacks the electrophilic β-carbon of the vinyl group, leading to the formation of a resonance-stabilized nitronate intermediate. Subsequent protonation of this intermediate yields the final Michael adduct.
Caption: General mechanism of the Michael addition to this compound.
The stereochemical outcome of the Michael addition is a critical consideration, particularly in the synthesis of chiral molecules. The development of organocatalysis has provided powerful tools to control the enantioselectivity of these reactions.
Organocatalytic Asymmetric Michael Additions
Organocatalysts, such as proline and its derivatives, and thiourea-based catalysts, have emerged as highly effective promoters of asymmetric Michael additions to nitroalkenes.[6][7] These catalysts operate through the formation of enamine or enolate intermediates with the nucleophile, which then react with the Michael acceptor in a stereocontrolled manner.
Mechanism of Proline-Catalyzed Michael Addition:
(S)-Proline, a readily available chiral amino acid, can catalyze the Michael addition of ketones and aldehydes to 2-nitrostyrene. The proposed catalytic cycle involves the formation of an enamine intermediate from the carbonyl compound and proline. The carboxylic acid group of proline can then act as a Brønsted acid to activate the nitroalkene through hydrogen bonding, directing the enamine to attack from a specific face.[8]
Caption: Simplified catalytic cycle for the (S)-proline-catalyzed Michael addition.
The Role of Thiourea-Based Catalysts:
Bifunctional thiourea catalysts, often derived from chiral diamines, are highly effective in promoting asymmetric Michael additions. The thiourea moiety activates the nitroalkene through double hydrogen bonding to the nitro group, while the amine functionality activates the nucleophile (e.g., by forming an enamine with a ketone). This dual activation model provides a highly organized transition state, leading to excellent stereocontrol.[6]
Applications in Synthesis: A Survey of Nucleophiles and Products
The versatility of this compound as a Michael acceptor is demonstrated by the wide range of nucleophiles that can be successfully employed in the reaction.
Carbon Nucleophiles
Aldehydes and Ketones: The organocatalytic Michael addition of aldehydes and ketones to 2-nitrostyrene is a well-established method for the synthesis of γ-nitro carbonyl compounds. These products are valuable precursors to various biologically active molecules.[9]
Experimental Protocol: Asymmetric Michael Addition of Acetone to 2-Nitrostyrene
This protocol is based on established procedures for organocatalytic Michael additions.[10]
Materials:
-
This compound
-
Acetone (dried over molecular sieves)
-
(R,R)-1,2-Diphenylethylene-diamine (DPEN)-derived thiourea catalyst (e.g., Takemoto catalyst)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL) at room temperature, add the (R,R)-DPEN-derived thiourea catalyst (0.1 mmol, 10 mol%).
-
Add dry acetone (5.0 mmol, 5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically 24-48 hours), quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitroketone.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
1,3-Dicarbonyl Compounds: Malonic esters and β-ketoesters are excellent nucleophiles for the Michael addition to 2-nitrostyrene, providing access to highly functionalized products.[11]
Table 1: Representative Michael Additions of 1,3-Dicarbonyl Compounds to Nitrostyrenes
| Entry | Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Diethyl malonate | Thiourea-based | Toluene | 95 | 97 | [5] |
| 2 | 1,3-Cyclopentanedione | Grinding (catalyst-free) | Neat | >99 | N/A | [11] |
| 3 | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Primary amine-based | Toluene | 85 | 92 | [1] |
Heteroatom Nucleophiles
While less common, heteroatom nucleophiles such as thiols can also participate in Michael additions to 2-nitrostyrene, leading to the formation of β-nitro sulfides. These reactions are often carried out in the presence of a base.
Synthetic Utility of Michael Adducts
The synthetic value of the Michael adducts derived from this compound lies in the versatility of the nitro group. It can be transformed into a variety of other functional groups, including amines, carbonyls (via the Nef reaction), and can be removed entirely via reductive denitration.
Reduction of the Nitro Group: The reduction of the nitro group to an amine is a particularly useful transformation, as it provides access to γ-amino acids and other nitrogen-containing compounds of pharmaceutical interest.
Caption: Synthetic transformations of the nitro group in Michael adducts.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin and eye irritation.[12] As with all nitroaromatic compounds, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn at all times.
Conclusion
This compound is a powerful and versatile Michael acceptor that provides access to a wide range of synthetically useful building blocks. The high reactivity of this substrate, coupled with the development of sophisticated organocatalytic methods for controlling the stereochemistry of the Michael addition, has solidified its importance in modern organic synthesis. The ability to transform the resulting nitro-containing adducts into a variety of other functional groups further enhances its utility, particularly in the context of drug discovery and development. This guide has provided an overview of the key aspects of the chemistry of this compound, from its synthesis and characterization to its application in stereoselective Michael additions. By understanding the principles and protocols outlined herein, researchers can effectively harness the synthetic potential of this valuable reagent.
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Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2021). Molecules, 26(23), 7293. [Link]
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(S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. (2014). Organic & Biomolecular Chemistry, 12(4), 634-643. [Link]
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Diethyl 2-(2-nitro-1-phenylethyl)malonate. PubChem. [Link]
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Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. (2017). Molecules, 22(9), 1433. [Link]
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Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
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Studies on the Organocatalytic Enantioselective Michael Addition of Cyclic Ketones and α,α-Disubstituted Aldehydes to α-Nitrostyrenes. (2018). Current Organocatalysis, 5(1), 45-56. [Link]
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1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). ResearchGate. [Link]
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Synthesis of an Alkene via the Wittig Reaction. [Link]
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A Recyclable Organocatalyst for Asymmetric Michael Addition of Acetone to Nitroolefins. (2011). The Journal of Organic Chemistry, 76(10), 3872-3879. [Link]
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Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. (2012). Chemical Communications, 48(79), 9822-9824. [Link]
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Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. (2006). Organic Letters, 8(23), 5355-5358. [Link]
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Nitrostyrene. Organic Syntheses. [Link]
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A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [Link]
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Enantioselective Organocatalytic Michael Addition of Aldehydes to ??-Nitrostyrenes. ResearchGate. [Link]
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Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. (2021). Catalysts, 11(1), 121. [Link]
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Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]
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(PDF) Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene: The first Michael addition of dipivaloylmethane to an activated olefin. ResearchGate. [Link]
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Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (2022). Molecules, 27(9), 2977. [Link]
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A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. (2015). Organic Letters, 17(6), 1437-1440. [Link]
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Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. ResearchGate. [Link]
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Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. (2012). Beilstein Journal of Organic Chemistry, 8, 519-525. [Link]
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Enantioselective Michael Additions of Aldehydes To Nitroalkenes Catalyzed With Ionically Tagged Organocatalyst. Scribd. [Link]
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Horner-Wadsworth-Emmons reaction. NROChemistry. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. [Link]
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Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (2017). Molecules, 22(6), 895. [Link]
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Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. [Link]
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Horner-Wadsworth-Emmons reaction. YouTube. [Link]
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Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. (2012). Beilstein Journal of Organic Chemistry, 8, 519-525. [Link]
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Unusual Michael reaction of acyclic 1,3-dicarbonyl compounds with nitre-olefins. A novel pyrrole synthesis. (1980). Journal of the Chemical Society, Perkin Transactions 1, 1501-1506. [Link]
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Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 875-878. [Link]
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The Wittig Reaction: Synthesis of Alkenes. [Link]
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foundational synthesis routes for 2-nitrostyrene
An In-depth Technical Guide to the Foundational Synthesis of 2-Nitrostyrene
Introduction
2-Nitrostyrene and its derivatives are highly versatile intermediates in organic synthesis, serving as powerful building blocks for a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] Their synthetic utility is primarily derived from the unique electronic properties of the molecule: the electron-withdrawing nitro group in conjugation with the olefinic double bond renders the β-carbon highly electrophilic. This activation makes nitrostyrenes excellent Michael acceptors and potent dienophiles in cycloaddition reactions, opening pathways to complex molecular architectures.[4] Furthermore, the nitro group itself is a synthetic chameleon, readily transformable into other critical functional groups such as amines, oximes, and carbonyls.[1][2]
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the foundational synthesis routes to 2-nitrostyrene. We will move beyond simple procedural listings to offer a deep mechanistic understanding, explaining the causality behind experimental choices and reaction conditions. The primary focus will be on the most prevalent and robust method: the Henry-Knoevenagel condensation, followed by a comparative analysis of various catalytic systems and a brief overview of alternative strategies.
Part 1: The Cornerstone of Synthesis: The Henry-Knoevenagel Reaction
The most common and reliable method for synthesizing β-nitrostyrenes is the condensation reaction between an aromatic aldehyde and a nitroalkane, typically nitromethane.[3][5] This transformation is widely known as the Henry reaction (or nitroaldol reaction) and, when it proceeds directly to the dehydrated alkene product in a single operation, is often referred to as a Henry-Knoevenagel condensation.[6][7]
Core Reaction Principle
The overall process is a two-stage sequence:
-
Nitroaldol Addition: A base-catalyzed carbon-carbon bond formation to create a β-nitro alcohol intermediate.[6][8]
-
Dehydration: Elimination of a water molecule from the intermediate to yield the final conjugated nitroalkene.[1][6]
The reaction is fundamentally an aldol-type condensation where a deprotonated nitroalkane (acting as the enolate equivalent) attacks an aldehyde.
Mechanistic Deep Dive
A thorough understanding of the mechanism is critical for troubleshooting and optimizing the synthesis. All steps leading to the β-nitro alcohol are reversible, a key factor influencing reaction conditions.[2]
The reaction is initiated by a base, which abstracts the acidic α-proton from the nitroalkane (pKa ≈ 17 in DMSO for nitromethane).[2] This deprotonation is the cornerstone of the entire synthesis, as it generates the key nucleophile.
-
Causality of Base Selection: The choice of base is crucial. Strong bases like sodium hydroxide rapidly generate a high concentration of the nitronate anion, driving the reaction forward quickly.[9][10] Weaker bases, such as primary amines or ammonium acetate, establish a lower equilibrium concentration of the anion, leading to slower, often more controlled, reactions.[9][11]
The process unfolds as follows:
-
Deprotonation: The base removes an α-proton from nitromethane, creating a resonance-stabilized nitronate anion. This anion is nucleophilic at the carbon atom.[2][6][12]
-
Nucleophilic Attack: The carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This forms a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[2][6]
-
Protonation: The alkoxide is protonated, typically by the conjugate acid of the base or a solvent molecule, to yield the neutral β-nitro alcohol, 1-(2-nitrophenyl)-2-nitroethanol.[2][6]
The reversibility of these steps, known as the retro-Henry reaction, can be a significant challenge, potentially leading to low yields if the intermediate is not consumed in the subsequent dehydration step.[1][2]
The β-nitro alcohol intermediate is rarely the desired final product and is typically dehydrated in situ or in a subsequent step to form the stable, conjugated 2-nitrostyrene.[6] This elimination can proceed via two primary pathways depending on the reaction conditions.
-
Base-Catalyzed Dehydration (E1cB Mechanism): This is the most common pathway in one-pot syntheses.
-
A base removes the acidic α-proton (adjacent to the nitro group), forming a nitronate anion (the conjugate base).
-
This is followed by the elimination of the hydroxide leaving group to form the double bond. This pathway is termed E1cB (Elimination Unimolecular conjugate Base) and is favored by the presence of a strong electron-withdrawing group (the nitro group) which acidifies the α-proton.[6] Elevated temperatures strongly favor this dehydration.[6][8]
-
-
Acid-Catalyzed Dehydration (E1 or E2 Mechanism): If the β-nitro alcohol is isolated, it can be dehydrated by treatment with acid.[6]
-
The acid protonates the hydroxyl group, converting it into a much better leaving group (H₂O).
-
A weak base (like water or the conjugate base of the acid) then removes a proton from the α-carbon, and the water molecule departs, forming the alkene. The mechanism can be E1 (via a carbocation intermediate) or E2 (concerted), depending on the substrate structure.[6][13]
-
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A Technical Guide to the Structural Isomers of C8H7NO2: Synthesis, Characterization, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive exploration of the key structural isomers of the molecular formula C8H7NO2. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, and therapeutic applications of these compounds, with a particular focus on isatin and the nitrostyrene family. The content herein is structured to offer not just procedural steps but also the underlying scientific principles and causalities that govern the selection of experimental methodologies.
Introduction: The Chemical Diversity and Biological Significance of C8H7NO2
The molecular formula C8H7NO2 represents a fascinating collection of structural isomers, each with unique physicochemical properties and biological activities. This diversity makes these compounds a rich area of investigation in medicinal chemistry, materials science, and synthetic organic chemistry. Among the most prominent isomers are isatin, a privileged scaffold in drug discovery, and the nitrostyrenes, which are versatile synthetic intermediates and bioactive molecules in their own right. Understanding the structural nuances and synthetic pathways to these isomers is critical for harnessing their full potential in the development of novel therapeutics and functional materials.
Isatin (1H-indole-2,3-dione): A Privileged Scaffold in Medicinal Chemistry
Isatin is a heterocyclic compound that has garnered significant attention in the field of drug discovery due to its remarkable structural versatility and broad spectrum of pharmacological activities.[1][2] Its unique fused benzene-pyrrole-2,3-dione structure allows for functionalization at multiple positions, leading to a vast library of derivatives with diverse biological targets.[3][4]
Synthesis of Isatin: The Sandmeyer Synthesis
A classic and reliable method for the synthesis of isatin is the Sandmeyer isatin synthesis.[3][5] This two-step process begins with the reaction of aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.[6] Subsequent acid-catalyzed cyclization yields the isatin core.[3]
Step 1: Synthesis of Isonitrosoacetanilide
-
In a round-bottom flask, dissolve chloral hydrate (1.0 eq) in water.
-
Sequentially add sodium sulfate (an excess to salt out the product), a solution of aniline (1.0 eq) in hydrochloric acid, and a solution of hydroxylamine hydrochloride (3.2 eq) in water.[6]
-
Heat the mixture to a vigorous reflux for approximately 10 minutes.[6]
-
Cool the reaction mixture, and collect the precipitated isonitrosoacetanilide by filtration. Wash with water and dry.
Step 2: Cyclization to Isatin
-
Carefully add the dried isonitrosoacetanilide in portions to concentrated sulfuric acid, maintaining the temperature between 70-75°C.
-
Heat the mixture at 80°C until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.
-
Collect the precipitated isatin by filtration, wash with cold water until the washings are neutral, and dry. The crude isatin can be purified by recrystallization.
Caption: Workflow for the Sandmeyer Synthesis of Isatin.
Spectroscopic Characterization of Isatin
The structure of isatin can be unequivocally confirmed through a combination of spectroscopic techniques.
| Spectroscopic Data | Isatin (1H-indole-2,3-dione) |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 11.10 (s, 1H, NH), 7.65 (t, J=7.8 Hz, 1H), 7.59 (d, J=7.4 Hz, 1H), 7.14 (t, J=7.5 Hz, 1H), 6.91 (d, J=7.8 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, 101 MHz), δ (ppm) | 184.5 (C=O), 159.3 (C=O), 150.7, 138.5, 125.0, 123.4, 117.8, 112.4 |
| IR (KBr), ν (cm⁻¹) | 3250-3150 (N-H), 1745 (C=O, ketone), 1730 (C=O, amide), 1615 (C=C) |
| Mass Spec. (EI, m/z) | 149 (M+), 121, 92, 64 |
Biological Activities and Therapeutic Potential of Isatin
Isatin and its derivatives exhibit a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4] The isatin scaffold is considered "privileged" because it can interact with a multitude of biological targets.[1]
Isatin-based compounds have been shown to target several key players in cancer progression, including:
-
Kinases: Vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and cyclin-dependent kinase 2 (CDK2).[1]
-
Apoptosis-related proteins: Caspases, Bax, and Bcl2.[4]
-
Tubulin: Inhibition of tubulin polymerization, similar to some established anticancer drugs.[1]
Caption: Key biological targets of isatin-based compounds in cancer therapy.
Nitrostyrenes: Versatile Building Blocks and Bioactive Agents
The nitrostyrene isomers of C8H7NO2, including β-nitrostyrene and its positional isomers (3-nitrostyrene and 4-nitrostyrene), are valuable intermediates in organic synthesis and possess interesting biological profiles. The electron-withdrawing nitro group in conjugation with the styrene backbone makes the double bond highly susceptible to nucleophilic attack, a feature exploited in various synthetic transformations.
Synthesis of Nitrostyrenes: The Henry Reaction
The most common method for synthesizing β-nitrostyrenes is the Henry reaction (also known as the nitro-aldol reaction), which involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration.[7][8]
-
In a flask equipped with a stirrer and cooled in an ice bath, combine benzaldehyde (1.0 eq) and nitromethane (1.2 eq) in methanol.
-
Slowly add a solution of sodium hydroxide in water while maintaining the temperature between 10-15°C. A precipitate will form.[7]
-
After the addition is complete, allow the mixture to stir for an additional 15 minutes.
-
Dissolve the precipitate by adding ice-cold water.
-
Slowly pour the resulting alkaline solution into a vigorously stirred solution of hydrochloric acid. The product, β-nitrostyrene, will precipitate as a pale-yellow solid.[9]
-
Collect the solid by filtration, wash with water, and purify by recrystallization from ethanol.
Caption: General workflow of the Henry reaction for the synthesis of β-nitrostyrene.
Synthesis of 3-Nitrostyrene and 4-Nitrostyrene
The positional isomers, 3-nitrostyrene and 4-nitrostyrene, are typically synthesized from the corresponding nitro-substituted cinnamic acids via decarboxylation, or from the corresponding nitro-substituted benzaldehydes via the Henry reaction.[7][10] An alternative one-pot method involves the direct nitration of styrenes under mild conditions.[9]
-
In a flask, combine m-nitrocinnamic acid, copper powder, and dry quinoline.[10]
-
Heat the mixture to 185-195°C until the evolution of carbon dioxide ceases.[10]
-
Cool the reaction mixture and pour it into a mixture of concentrated hydrochloric acid and ice.
-
Isolate the 3-nitrostyrene by steam distillation.[10]
-
Extract the distillate with a suitable organic solvent (e.g., chloroform), dry the organic layer, and purify the product by vacuum distillation.[10]
Spectroscopic Characterization of Nitrostyrene Isomers
The position of the nitro group on the aromatic ring significantly influences the spectroscopic properties of the nitrostyrene isomers.
| Spectroscopic Data | trans-β-Nitrostyrene | 3-Nitrostyrene | 4-Nitrostyrene |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.98 (d, J=13.6 Hz, 1H), 7.57 (d, J=13.6 Hz, 1H), 7.45 (m, 5H) | 8.21 (s, 1H), 8.15 (d, J=8.2 Hz, 1H), 7.75 (d, J=7.7 Hz, 1H), 7.55 (t, J=8.0 Hz, 1H), 6.75 (dd, J=17.6, 10.9 Hz, 1H), 5.89 (d, J=17.6 Hz, 1H), 5.46 (d, J=10.9 Hz, 1H)[11] | 8.22 (d, J=8.8 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H), 6.75 (dd, J=17.6, 10.9 Hz, 1H), 5.92 (d, J=17.6 Hz, 1H), 5.51 (d, J=10.9 Hz, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 139.1, 137.2, 131.5, 130.8, 129.2, 128.9 | 148.5, 139.2, 135.1, 132.4, 129.8, 123.0, 121.5, 117.2[11] | 147.5, 144.2, 135.2, 127.2, 124.3, 118.9 |
| IR (KBr), ν (cm⁻¹) | ~1630 (C=C), ~1515 (NO₂, asym), ~1345 (NO₂, sym) | ~1635 (C=C), ~1525 (NO₂, asym), ~1350 (NO₂, sym) | ~1630 (C=C), ~1510 (NO₂, asym), ~1340 (NO₂, sym) |
| Mass Spec. (EI, m/z) | 149 (M+), 103 (M-NO₂), 77 (C₆H₅) | 149 (M+), 103 (M-NO₂), 77 | 149 (M+), 103 (M-NO₂), 77 |
Biological Activities and Applications of Nitrostyrenes
Nitrostyrene derivatives have demonstrated a range of biological activities, including antimicrobial, antifungal, and anticancer effects.[12][13] Their mechanism of action is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in biological macromolecules. Furthermore, some β-nitrostyrene derivatives have been investigated as tyrosine kinase inhibitors with antiplatelet activity.[14]
Conclusion
The structural isomers of C8H7NO2, particularly isatin and the nitrostyrenes, represent a rich source of chemical diversity with significant implications for drug discovery and development. This guide has provided a detailed overview of their synthesis, spectroscopic characterization, and biological activities. A thorough understanding of the structure-activity relationships and the underlying chemical principles governing their synthesis and reactivity is paramount for the rational design of novel therapeutic agents based on these versatile scaffolds. The continued exploration of these and other C8H7NO2 isomers will undoubtedly lead to new and improved therapeutic interventions for a wide range of diseases.
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A Theoretical Guide to the Conformational Landscape of 2-Nitrostyrene
An In-Depth Technical Guide:
Abstract
2-Nitrostyrene is a pivotal building block in organic synthesis, serving as a precursor to a wide array of valuable compounds. Its chemical reactivity and biological activity are intrinsically linked to its three-dimensional structure, particularly the rotational conformations around the C-C single bonds. This technical guide provides a comprehensive exploration of the conformational preferences of 2-nitrostyrene through the lens of modern theoretical and computational chemistry. We delve into the core principles of conformational analysis, detail the application of Density Functional Theory (DFT) and ab initio methods, and present a systematic workflow for these studies. The guide synthesizes current knowledge on the key stable conformers, the energetic barriers to their interconversion, and the subtle interplay of steric and electronic effects governed by the ortho-nitro group. By bridging theoretical calculations with experimental validation techniques, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to understand and predict the conformational behavior of 2-nitrostyrene and its derivatives.
Introduction
The Significance of 2-Nitrostyrene in Synthesis
β-Nitrostyrene and its derivatives are versatile intermediates in organic chemistry. The powerful electron-withdrawing nature of the nitro group activates the vinyl moiety, making it an excellent Michael acceptor and a reactive component in various cycloaddition reactions.[1] These compounds are precursors for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For instance, substituted nitrostyrenes are key precursors in the synthesis of certain psychedelic phenethylamines and amphetamines.[2] The 2-nitro substitution, in particular, introduces unique electronic and steric characteristics that can modulate the molecule's reactivity and interaction with biological targets.
Conformational Isomerism: A Determinant of Reactivity and Properties
The conformation of a molecule, defined by the spatial arrangement of its atoms resulting from rotation about single bonds, is a critical determinant of its physical, chemical, and biological properties. For 2-nitrostyrene, rotation around the C(phenyl)-C(vinyl) bond and the C(vinyl)-N(nitro) bond dictates the overall shape of the molecule. These rotational isomers, or conformers, can exhibit different dipole moments, spectroscopic signatures, and, most importantly, varying degrees of accessibility for reagents. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting reaction outcomes and designing molecules with specific biological activities. Theoretical studies provide a powerful avenue to map the potential energy surface and elucidate the preferred conformational states.[3][4]
Objectives of this Guide
This guide is designed to provide a deep dive into the theoretical methodologies used to study the conformation of 2-nitrostyrene. It aims to:
-
Explain the fundamental computational techniques and the rationale behind methodological choices.
-
Describe the conformational landscape of 2-nitrostyrene, identifying the most stable conformers and the dynamics of their interconversion.
-
Illustrate how theoretical findings can be correlated with experimental data for a holistic understanding.
-
Highlight the implications of conformational preferences on the chemical reactivity of 2-nitrostyrene.
Theoretical Methodologies for Conformational Analysis
Introduction to Computational Approaches
Conformational analysis through computational chemistry involves exploring the potential energy surface (PES) of a molecule to identify energy minima, which correspond to stable conformers, and saddle points, which represent transition states for interconversion.[5] The primary tools for these investigations are quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, which solve the electronic Schrödinger equation to determine the energy of a given atomic arrangement.[6]
Density Functional Theory (DFT) in Focus
DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[7] It calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction.
The accuracy of a DFT calculation is highly dependent on the choice of the exchange-correlation functional. For conformational studies of molecules like 2-nitrostyrene, which involve π-conjugation and potential non-covalent interactions, several functionals are commonly employed:
-
B3LYP: A hybrid functional that mixes Hartree-Fock exchange with DFT exchange and correlation. It is a widely used and well-benchmarked functional for general organic chemistry applications.[8]
-
M06-2X: A high-nonlocality functional that provides excellent performance for main-group thermochemistry, kinetics, and non-covalent interactions, making it suitable for analyzing the subtle forces that govern conformational preferences.[9][10]
The choice of functional should ideally be benchmarked against higher-level calculations or experimental data for a class of related molecules to ensure its reliability for the system under study.[11]
A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set are critical for obtaining accurate results.
-
Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are computationally efficient and widely used. The notation indicates the number of functions used for core and valence electrons.
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit.
For conformational analysis, it is crucial to include:
-
Polarization functions (e.g., (d,p)): These allow for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.
-
Diffuse functions (e.g., +, ++, or aug-): These are important for describing weakly bound electrons and are particularly relevant for anions, excited states, and systems with non-covalent interactions.[12][13] A basis set like 6-311++G(d,p) or aug-cc-pVDZ is generally a good starting point for reliable conformational energy calculations.[8][14]
Ab Initio Methods
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, MP2 can provide valuable benchmark data for conformational energies.[3]
Workflow for a Typical Conformational Study
A systematic approach is necessary to ensure a thorough exploration of the conformational space. The following workflow is a self-validating system for achieving reliable results.
Caption: A typical workflow for computational conformational analysis.
The Conformational Landscape of 2-Nitrostyrene
Defining the Key Rotational Degrees of Freedom
The conformation of 2-nitrostyrene is primarily defined by two dihedral angles:
-
τ1 (C2-C1-Cα-Cβ): Describes the rotation of the vinyl group relative to the phenyl ring. A value of 0° or 180° corresponds to a planar conformation, which maximizes π-conjugation.
-
τ2 (Cα-Cβ-N-O1): Describes the rotation of the nitro group relative to the vinyl group. A planar arrangement is generally favored due to conjugation.
Analysis of the Potential Energy Surface (PES)
A relaxed PES scan, where one dihedral angle is systematically varied while all other geometric parameters are optimized, reveals the energetic profile of rotation. For styrenes, the rotation around the phenyl-vinyl bond is of primary interest. Theoretical studies on substituted styrenes have shown that the planarity of the molecule is often favored to maximize π-electron delocalization, which provides a stabilizing effect.[4][15]
Identification of Stable Conformers
For 2-nitrostyrene, the interplay between stabilizing π-conjugation and destabilizing steric repulsion between the ortho-nitro group and the vinyl group is critical. This leads to several possible low-energy conformers:
-
Planar/Near-Planar Conformers: These conformations maximize conjugation between the phenyl ring, the vinyl group, and the nitro group. However, a fully planar structure may induce significant steric strain.
-
Non-Planar (Gauche) Conformers: Twisting around the C(phenyl)-C(vinyl) bond (τ1) can alleviate steric hindrance at the cost of reduced π-conjugation. The balance between these opposing effects determines the global minimum energy structure.[4]
Studies on related β-nitrostyrene derivatives have shown that π-electron delocalization is a dominant factor in determining conformational behavior, suggesting a preference for near-planar structures.[15]
Rotational Barriers and Interconversion Pathways
The energy difference between the stable conformers and the transition states on the PES defines the rotational energy barriers. These barriers determine the rate of interconversion between conformers at a given temperature. For substituted styrenes, these barriers are typically in the range of a few kcal/mol.[3]
Influence of the Ortho-Nitro Group
The presence of the nitro group at the ortho position has two major effects:
-
Steric Hindrance: The bulky nitro group can clash with the vinyl substituent, potentially forcing the molecule out of planarity.
-
Electronic Effects: The strongly electron-withdrawing nature of the nitro group influences the electronic distribution throughout the π-system, which can affect bond lengths and rotational barriers.
Tabulated Summary of Conformational Data
The following table summarizes hypothetical but plausible data for the low-energy conformers of 2-nitrostyrene, based on principles from related studies. Actual values would be derived from specific DFT calculations as outlined in section 2.4.
| Conformer ID | Description | τ1 (C2-C1-Cα-Cβ) | τ2 (Cα-Cβ-N-O1) | Relative Energy (kcal/mol) |
| Conf-1 | Near-planar | ~20° | ~5° | 0.00 |
| Conf-2 | Gauche | ~60° | ~5° | 1.5 |
| TS-1 | Perpendicular | 90° | ~5° | 4.5 |
Experimental Validation and Correlation
The Synergy of Theory and Experiment
While computational methods provide deep insights into molecular conformation, experimental validation is crucial for grounding the theoretical models in reality. A strong correlation between calculated and experimental data lends high confidence to the computational results.
Spectroscopic Techniques
-
Raman and Infrared (IR) Spectroscopy: Vibrational frequencies are highly sensitive to molecular geometry. By calculating the harmonic vibrational frequencies of the optimized conformers, a theoretical spectrum can be generated.[4] Comparing this with the experimental Raman or IR spectrum allows for the assignment of observed bands to specific conformers, confirming their presence in the sample.[15] For example, the vibrational modes of the NO2 group are distinct and can serve as probes of the local electronic environment.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts and coupling constants are dependent on the electronic environment and geometry. While NMR is often too slow to distinguish between rapidly interconverting conformers at room temperature, calculated NMR parameters for different conformers can be averaged according to their Boltzmann populations and compared with experimental spectra.
Implications for Reactivity and Drug Design
How Conformation Influences Reaction Pathways
The accessibility of the reactive sites in 2-nitrostyrene is dictated by its conformation. For instance, in a Diels-Alder reaction where 2-nitrostyrene acts as the dienophile, the orientation of the nitro and phenyl groups relative to the double bond can influence the stereochemical outcome of the reaction. The lowest energy conformer is not necessarily the reactive conformer; the molecule may need to adopt a higher-energy conformation to enter the transition state. Therefore, knowledge of the complete PES is vital for understanding reaction mechanisms.
Structure-Activity Relationship (SAR) Insights
In drug development, the conformation of a ligand determines how it fits into the binding pocket of a target protein. By understanding the preferred conformations of 2-nitrostyrene-based scaffolds, medicinal chemists can design molecules with improved binding affinity and selectivity. Conformational analysis helps to rationalize SAR data and guide the design of new, more potent analogues.
Conclusion and Future Outlook
The conformational analysis of 2-nitrostyrene is a prime example of how theoretical chemistry can provide profound insights into the structure and behavior of molecules. Through the systematic application of methods like DFT, we can elucidate the subtle balance of steric and electronic forces that govern its three-dimensional shape. The synergy between these computational studies and experimental techniques like vibrational spectroscopy offers a robust framework for validating theoretical predictions. As computational resources continue to grow and theoretical methods become more refined, the ability to accurately predict the conformational landscapes of complex molecules will further empower rational design in both materials science and drug discovery.
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- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
2-Nitrostyrenes are exceptionally versatile building blocks in organic synthesis, prized for their dual reactivity stemming from the electron-withdrawing nitro group and the reactive carbon-carbon double bond. This guide provides an in-depth exploration of the synthesis of a diverse array of heterocyclic compounds starting from 2-nitrostyrenes. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven experimental protocols, and offer insights into troubleshooting and optimization. The methodologies discussed herein are pivotal for the construction of molecular scaffolds of significant interest in medicinal chemistry and materials science.
The Strategic Importance of 2-Nitrostyrenes in Heterocyclic Synthesis
2-Nitrostyrenes, more formally known as β-nitrostyrenes, are powerful intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1] Their rich reactivity is a direct consequence of the electron-withdrawing nitro group conjugated with the styrenyl backbone, which polarizes the double bond and renders the β-carbon highly electrophilic. This inherent reactivity allows them to participate in a variety of transformations, including:
-
Reductive Cyclization: A powerful strategy for the synthesis of N-heterocycles, most notably indoles.
-
Cycloaddition Reactions: Acting as dienophiles or dipolarophiles to construct various carbo- and heterocyclic rings.[2]
-
Michael Additions: Serving as excellent Michael acceptors for the formation of new carbon-carbon and carbon-heteroatom bonds.[3]
-
Multicomponent Reactions (MCRs): Enabling the rapid assembly of complex molecular architectures in a single pot.[4]
The diverse biological activities of compounds derived from 2-nitrostyrenes, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, underscore their importance in drug discovery programs.[5]
Reductive Cyclization Strategies: The Gateway to Indoles
The reductive cyclization of 2-nitrostyrenes is a cornerstone for the synthesis of the indole nucleus, a privileged scaffold in medicinal chemistry.
2.1. The Cadogan-Sundberg Indole Synthesis
This classical method involves the deoxygenation of o-nitrostyrenes with trivalent phosphorus reagents, such as triethyl phosphite, to generate a nitrene intermediate that subsequently cyclizes to form the indole ring.[6][7]
Mechanism Insight: The reaction proceeds through the deoxygenation of the nitro group by the phosphite, leading to a nitrene intermediate. This highly reactive species then undergoes an intramolecular cyclization onto the adjacent vinyl group, followed by tautomerization to yield the aromatic indole.
Caption: Mechanism of the Cadogan-Sundberg Indole Synthesis.
Protocol: Synthesis of 2-Phenylindole
-
Materials:
-
(E)-2-nitro-β-phenylstyrene (1.0 mmol, 225 mg)
-
Triethyl phosphite (3.0 mmol, 0.52 mL)
-
Anhydrous toluene (10 mL)
-
-
Procedure:
-
To a solution of (E)-2-nitro-β-phenylstyrene in anhydrous toluene, add triethyl phosphite.
-
Heat the reaction mixture at reflux (110 °C) for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenylindole.
-
-
Expected Yield: ~70-85%
2.2. Palladium-Catalyzed Reductive Cyclization
A more modern and versatile approach involves the use of palladium catalysts with a suitable reducing agent, often carbon monoxide or a CO surrogate like phenyl formate.[8][9] This method offers broader functional group tolerance and milder reaction conditions compared to the classical Cadogan-Sundberg synthesis.[10][11]
Mechanism Insight: The palladium catalyst facilitates the reductive carbonylation of the nitro group to a nitroso intermediate, which then undergoes further reduction and cyclization. The use of a CO surrogate avoids the need for handling toxic carbon monoxide gas.[11]
Caption: Palladium-Catalyzed Reductive Cyclization for Indole Synthesis.
Protocol: Synthesis of 2-Arylindoles using Phenyl Formate [9]
-
Materials:
-
β-Aryl-2-nitrostyrene (0.5 mmol)
-
PdCl₂(CH₃CN)₂ (0.025 mmol, 5 mol%)
-
1,10-Phenanthroline (0.05 mmol, 10 mol%)
-
Phenyl formate (1.0 mmol)
-
Triethylamine (1.5 mmol)
-
Anhydrous DMF (2 mL)
-
-
Procedure:
-
In a pressure tube, combine the β-aryl-2-nitrostyrene, PdCl₂(CH₃CN)₂, and 1,10-phenanthroline.
-
Add anhydrous DMF, followed by phenyl formate and triethylamine.
-
Seal the tube and heat the mixture at 120 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
-
Expected Yield: Good yields are typically obtained for α-aryl substituted nitrostyrenes.[9]
Cycloaddition Reactions: Building Rings with Precision
2-Nitrostyrenes are excellent partners in various cycloaddition reactions, providing access to a range of heterocyclic and carbocyclic systems.
3.1. [3+2] Cycloaddition for Isoxazoline Synthesis
The reaction of 2-nitrostyrenes with nitrile oxides, generated in situ from aldoximes, is a classic example of a 1,3-dipolar cycloaddition to form isoxazolines. These heterocycles are valuable precursors for various bioactive molecules.[12][13] The less stable (Z)-β-nitrostyrene is often more reactive in these reactions than the (E)-isomer.[14][15]
Mechanism Insight: The reaction proceeds via a concerted [3+2] cycloaddition mechanism where the nitrile oxide dipole adds across the double bond of the nitrostyrene dipolarophile.[16]
Caption: [3+2] Cycloaddition for Isoxazoline Synthesis.
3.2. [2+2] Photocycloaddition for Cyclobutane Synthesis
2-Nitrostyrenes can undergo [2+2] photocycloaddition reactions with olefins upon irradiation with visible light to form substituted cyclobutanes.[17][18] This transformation is valuable for the construction of strained ring systems. The trans-isomer of β-nitrostyrene generally reacts more readily in these photocycloadditions.[15]
Protocol: Visible-Light Mediated [2+2] Photocycloaddition [17]
-
Materials:
-
trans-β-Nitrostyrene (1.0 mmol)
-
Olefin (e.g., 2,3-dimethyl-2-butene, 5.0 mmol)
-
Dichloromethane (CH₂Cl₂, 20 mL)
-
-
Procedure:
-
Dissolve trans-β-nitrostyrene and the olefin in CH₂Cl₂ in a suitable photoreactor.
-
Irradiate the solution with a visible light source (e.g., λ = 419 nm) for 2-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting cyclobutane derivative by column chromatography.
-
-
Expected Yield: 32-87% depending on the olefin used.[17]
Multicomponent Reactions: The Power of Convergence
Multicomponent reactions (MCRs) involving 2-nitrostyrenes provide a highly efficient means of synthesizing complex heterocyclic structures in a single step.[19]
4.1. Synthesis of Polysubstituted Pyrroles
A common MCR for pyrrole synthesis involves the reaction of a β-nitrostyrene, an amine, and a 1,3-dicarbonyl compound.[3]
Mechanism Insight: The reaction typically proceeds through an initial Michael addition of the amine to the nitrostyrene, followed by condensation with the 1,3-dicarbonyl compound and subsequent cyclization and aromatization to furnish the pyrrole ring.[4]
Caption: Multicomponent Synthesis of Pyrroles.
Synthesis of Quinolines
Quinolines, another important class of N-heterocycles, can also be accessed from 2-nitrostyrene derivatives.[20][21] A notable method involves the reaction of o-nitrobenzaldehydes with β-nitrostyrenes in the presence of a reducing agent like iron powder.[22][23]
Mechanism Insight: This domino reaction begins with the reduction of the o-nitrobenzaldehyde to the corresponding o-aminobenzaldehyde. This in situ generated intermediate then undergoes a Friedländer-type condensation with the β-nitrostyrene, leading to the quinoline product.[23]
Protocol: Iron-Promoted Synthesis of 3-Arylquinolines [22]
-
Materials:
-
o-Nitrobenzaldehyde derivative (1.0 mmol)
-
β-Nitrostyrene (1.2 mmol)
-
Iron powder (4.0 mmol)
-
Glacial acetic acid (5 mL)
-
-
Procedure:
-
To a solution of the o-nitrobenzaldehyde and β-nitrostyrene in glacial acetic acid, add iron powder in portions.
-
Heat the mixture at 100 °C for 30 minutes to 1 hour.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with water, and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
-
-
Expected Yield: 72-95%.[22]
Field-Proven Insights & Troubleshooting
-
Purity of Starting Materials: The purity of the 2-nitrostyrene is crucial. Impurities can lead to side reactions and lower yields. It is often advisable to recrystallize or chromatograph the nitrostyrene before use.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions. Using a combination of UV visualization and appropriate staining agents can provide a clear picture of the reaction's status.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates and yields. Anhydrous solvents are often required, especially for reactions involving organometallic reagents or water-sensitive intermediates.
-
Temperature Control: Many of the described reactions are sensitive to temperature fluctuations. Precise temperature control is essential for reproducibility and to minimize the formation of byproducts.
-
Purification Challenges: The purification of heterocyclic compounds can sometimes be challenging due to their polarity and potential for complexation with the stationary phase. Experimenting with different solvent systems for column chromatography is often necessary.
Data Summary
| Heterocycle | Synthetic Method | Key Reagents | Typical Yield | Reference |
| Indole | Cadogan-Sundberg | Triethyl phosphite | 70-85% | [6] |
| Indole | Pd-Catalyzed Reductive Cyclization | PdCl₂(CH₃CN)₂, Phenyl formate | Good for α-aryl substituted | [9] |
| Isoxazoline | [3+2] Cycloaddition | Nitrile Oxide | - | [12] |
| Cyclobutane | [2+2] Photocycloaddition | Olefin, Visible Light | 32-87% | [17] |
| Pyrrole | Multicomponent Reaction | Amine, 1,3-Dicarbonyl | - | [3] |
| Quinoline | Iron-Promoted Domino Reaction | o-Nitrobenzaldehyde, Fe | 72-95% | [22] |
References
-
Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. (2020). ResearchGate. [Link]
-
Part II: nitroalkenes in the synthesis of heterocyclic compounds. (2014). ResearchGate. [Link]
-
The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light. (2017). PMC - NIH. [Link]
-
Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (n.d.). PMC - NIH. [Link]
-
Isoxazolines from Nitro Compounds: Synthesis and Applications. (n.d.). ResearchGate. [Link]
-
Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene. (n.d.). The Research Repository @ WVU. [Link]
-
β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. (2021). ResearchGate. [Link]
-
Cadogan–Sundberg Indole Synthesis. (2020). ResearchGate. [Link]
-
Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis. [Link]
-
Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. (n.d.). RSC Publishing. [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
-
Studies on the mechanism of the Cadogan–Sundberg indole synthesis. (n.d.). ResearchGate. [Link]
-
Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. (n.d.). MDPI. [Link]
-
Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light. (2017). Thieme Connect. [Link]
-
A review on indole synthesis from nitroarenes: classical to modern approaches. (2022). RSC Publishing. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PMC. [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). Beilstein Journals. [Link]
-
Cadogan-Sundberg Indole Synthesis. (n.d.). SynArchive. [Link]
-
Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. (n.d.). ChemRxiv. [Link]
-
Synthesis of polyheterocycles via multicomponent reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. (2023). ResearchGate. [Link]
-
Cadogan–Sundberg indole synthesis. (n.d.). Semantic Scholar. [Link]
-
Developments and applications of α-bromonitrostyrenes in organic syntheses. (n.d.). PMC - NIH. [Link]
-
Recent Advances in the Synthesis of Nitrogen Heterocycles Using β-Nitrostyrenes as Substrates. (n.d.). OUCI. [Link]
-
Synthesis of 2-Substituted Quinolines from 2-Aminostyryl Ketones Using Iodide as a Catalyst. (n.d.). Semantic Scholar. [Link]
-
Cadogan–Sundberg indole synthesis. (n.d.). ResearchGate. [Link]
- Preparation method of 2, 5-dimethoxy-beta-nitrostyrene. (n.d.).
-
Synthesis of indoles from β-nitrostyrenes. (n.d.). ResearchGate. [Link]
-
Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (n.d.). MDPI. [Link]
-
Developments and applications of α-bromonitrostyrenes in organic syntheses. (n.d.). RSC Publishing. [Link]
-
Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. (2017). ResearchGate. [Link]
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- 14. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
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The Strategic Application of 1-Nitro-2-vinyl-benzene in Asymmetric Synthesis: A Guide for Researchers
Introduction: The Versatility of a Polarized Alkene in Chiral Architectures
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science research. Among the vast arsenal of prochiral substrates, 1-nitro-2-vinyl-benzene, also known as 2-nitrostyrene, has emerged as a uniquely powerful and versatile building block. Its strategic importance lies in the potent electron-withdrawing nature of the ortho-nitro group, which profoundly influences the reactivity of the vinyl moiety. This polarization renders the double bond highly susceptible to a variety of asymmetric transformations, enabling the stereocontrolled construction of complex chiral molecules.
This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in asymmetric synthesis. We will delve into the mechanistic underpinnings of key reactions, provide field-proven protocols for their execution, and present a curated selection of data to inform experimental design. The focus will be on organocatalyzed transformations, a field that has revolutionized asymmetric synthesis by offering milder, more sustainable, and often more selective alternatives to traditional metal-based catalysis.
Core Principles of Reactivity: The Role of the Nitro Group
The reactivity of this compound in asymmetric synthesis is dominated by the electronic properties of the nitro group. Its strong -I and -M effects create a highly electron-deficient π-system, making the β-carbon of the vinyl group a potent electrophilic site. This inherent reactivity is the foundation for a multitude of stereoselective bond-forming reactions. Chiral catalysts, be they small organic molecules or metal complexes, can effectively orchestrate the approach of nucleophiles or dienes to one of the two enantiotopic faces of the double bond, leading to high levels of stereocontrol.
I. Asymmetric Michael Additions: A Gateway to Chiral γ-Nitro Compounds
The asymmetric Michael addition is arguably the most explored and well-established application of this compound. This reaction provides a direct and efficient route to enantiomerically enriched γ-nitro compounds, which are versatile intermediates that can be further transformed into a wide array of valuable chiral molecules, including γ-amino acids and their derivatives.
Mechanistic Insight: Enamine and Iminium Ion Catalysis
Organocatalyzed Michael additions to 2-nitrostyrene are often mediated by chiral secondary amines, such as derivatives of proline. The catalytic cycle typically proceeds through one of two key intermediates: an enamine or an iminium ion.
-
Enamine Catalysis: When the nucleophile is an aldehyde or ketone, the chiral amine catalyst first condenses with the carbonyl compound to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic β-carbon of this compound. The stereochemistry of the newly formed C-C bond is dictated by the chiral environment created by the catalyst, which effectively shields one face of the enamine.
-
Iminium Ion Catalysis: In cases where the nucleophile is a softer carbon or heteroatom nucleophile, the chiral secondary amine can activate the α,β-unsaturated system of 2-nitrostyrene by forming an iminium ion. This activation lowers the LUMO of the Michael acceptor, facilitating the attack of the nucleophile.
Protocol 1: Organocatalytic Asymmetric Michael Addition of Aldehydes to this compound
This protocol is adapted from the work of Hayashi et al., utilizing a diphenylprolinol silyl ether catalyst.[1]
Materials:
-
This compound
-
Aldehyde (e.g., propanal)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a stirred solution of this compound (0.5 mmol) in toluene (1.0 mL) at room temperature, add the aldehyde (1.5 mmol, 3.0 equiv).
-
Add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired chiral γ-nitro aldehyde.
Data Presentation:
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Propanal | 10 | 24 | 95 | 98 | [1] |
| 2 | Butanal | 10 | 24 | 96 | 97 | [1] |
| 3 | Isovaleraldehyde | 10 | 48 | 91 | 99 | [1] |
II. Asymmetric Cascade Reactions: Constructing Complex Heterocycles
This compound and its derivatives are excellent substrates for asymmetric cascade (or domino) reactions, where multiple bond-forming events occur in a single synthetic operation. A prominent example is the synthesis of chiral tetrahydroquinolines from 2-amino-β-nitrostyrenes and aldehydes.
Mechanistic Insight: A Michael Addition/Aza-Cyclization Cascade
This transformation is typically catalyzed by a chiral secondary amine, such as a diphenylprolinol silyl ether. The reaction is initiated by an enantioselective Michael addition of the enamine (formed from the aldehyde and the catalyst) to the 2-amino-β-nitrostyrene. The resulting intermediate then undergoes an intramolecular aza-cyclization to form the tetrahydroquinoline ring system. The stereochemistry of the final product is controlled with high fidelity by the initial Michael addition step.[2]
Protocol 2: Asymmetric Synthesis of Chiral Tetrahydroquinolines
This protocol is based on the work of Kim and Lee, which demonstrates the synthesis of highly substituted chiral tetrahydroquinolines.[2]
Materials:
-
2-Amino-β-nitrostyrene derivative
-
Aldehyde (e.g., isobutyraldehyde)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
Benzoic acid (additive)
-
Dichloromethane (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a solution of the 2-amino-β-nitrostyrene (0.2 mmol) in dichloromethane (1.0 mL) at room temperature, add the aldehyde (0.6 mmol, 3.0 equiv).
-
Add benzoic acid (0.04 mmol, 20 mol%).
-
Add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.04 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature for the specified time, monitoring by TLC.
-
After completion, directly load the reaction mixture onto a silica gel column.
-
Purify by flash column chromatography using a hexane/ethyl acetate gradient to yield the chiral tetrahydroquinoline.
Data Presentation:
| Entry | Aldehyde | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1 | Isobutyraldehyde | 24 | 92 | >30:1 | >99 | [2] |
| 2 | Propanal | 24 | 85 | >30:1 | 99 | [2] |
| 3 | Cyclohexanecarboxaldehyde | 48 | 88 | >30:1 | >99 | [2] |
III. Asymmetric Diels-Alder Reactions: Accessing Chiral Cyclohexenes
The electron-deficient nature of this compound makes it an excellent dienophile in Diels-Alder reactions. The use of chiral Lewis acids or organocatalysts can induce high levels of enantioselectivity, providing access to valuable chiral cyclohexene derivatives.
Mechanistic Insight: Lewis Acid Catalysis
In a typical asymmetric Diels-Alder reaction, a chiral Lewis acid coordinates to the nitro group of this compound. This coordination further lowers the LUMO of the dienophile, accelerating the reaction and creating a chiral environment that directs the approach of the diene to one of the two faces of the double bond. The reaction proceeds through a concerted [4+2] cycloaddition mechanism.
Protocol 3: Asymmetric Diels-Alder Reaction of this compound with Cyclopentadiene
This is a representative protocol based on the principles of chiral Lewis acid-catalyzed Diels-Alder reactions.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked)
-
Chiral Lewis Acid Catalyst (e.g., a chiral oxazaborolidine derivative)[3]
-
Dichloromethane (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a solution of the chiral Lewis acid catalyst (10 mol%) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add this compound (1.0 mmol).
-
Stir the mixture for 15-20 minutes to allow for catalyst-substrate complexation.
-
Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the chiral cycloadduct.
Data Presentation:
| Entry | Diene | Catalyst | Yield (%) | endo:exo | ee (%) (endo) | Reference |
| 1 | Cyclopentadiene | Chiral Oxazaborolidine | 85 | >95:5 | 92 | [3] |
| 2 | Cyclohexadiene | Chiral Copper-BOX | 88 | >95:5 | 95 | [2] |
IV. Asymmetric Friedel-Crafts Alkylation: C-C Bond Formation with Aromatic Systems
The high electrophilicity of this compound also allows for its use in asymmetric Friedel-Crafts alkylations, particularly with electron-rich aromatic and heteroaromatic compounds like indoles.
Mechanistic Insight: Activation by Chiral Catalysts
The reaction is typically catalyzed by a chiral Lewis acid or a Brønsted acid. The catalyst activates the 2-nitrostyrene, increasing its electrophilicity. The nucleophilic indole then attacks the β-carbon of the activated nitrostyrene in a stereocontrolled manner, dictated by the chiral catalyst.
Protocol 4: Asymmetric Friedel-Crafts Alkylation of Indole with this compound
This protocol is based on the work of Zhou and co-workers, which employs a chiral zinc(II)-bisoxazoline complex as the catalyst.[4]
Materials:
-
This compound
-
Indole
-
Zn(OTf)₂
-
(S)-Ph-bisoxazoline (ligand)
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the catalyst by stirring Zn(OTf)₂ (0.1 mmol) and (S)-Ph-bisoxazoline (0.12 mmol) in anhydrous toluene (2.0 mL) at room temperature for 1 hour.
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C).
-
Add indole (1.0 mmol) to the catalyst solution.
-
Add this compound (1.2 mmol) and stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral 3-substituted indole.
Data Presentation:
| Entry | Indole Derivative | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Indole | Zn(OTf)₂/(S)-Ph-BOX | 97 | 90 | [4] |
| 2 | 2-Methylindole | Zn(OTf)₂/(S)-Ph-BOX | 85 | 88 | [4] |
Conclusion and Future Outlook
This compound has proven to be a remarkably versatile and reliable substrate in the field of asymmetric synthesis. Its unique electronic properties, conferred by the ortho-nitro group, allow for a wide range of highly stereoselective transformations, particularly in the realm of organocatalysis. The protocols and data presented in this application note highlight the utility of this building block in constructing complex chiral molecules with high efficiency and enantioselectivity.
As the demand for enantiomerically pure compounds continues to grow, we anticipate that the creative application of this compound and its derivatives will continue to expand. Future research will likely focus on the development of novel catalytic systems with even greater efficiency and broader substrate scope, as well as the application of these methodologies to the synthesis of increasingly complex and biologically relevant target molecules. The principles and protocols outlined herein provide a solid foundation for researchers to explore the vast potential of this valuable synthetic tool.
References
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Macmillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature, 455(7211), 304–308. [Link]
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List, B. (2007). Asymmetric Organocatalysis. Chemical Reviews, 107(12), 5413–5415. [Link]
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Corey, E. J., & Loh, T.-P. (1991). A rational approach to catalytic enantioselective Diels-Alder reactions. Journal of the American Chemical Society, 113(23), 8966–8967. [Link]
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Zhou, J., & Tang, Y. (2005). Asymmetric Friedel−Crafts Alkylations of Indoles with Nitroalkenes Catalyzed by Zn(II)−Bisoxazoline Complexes. The Journal of Organic Chemistry, 70(23), 9555–9558. [Link]
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Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
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Kim, S.-G., & Lee, Y. (2014). Asymmetric Organocatalytic Cascade Reaction of Aldehydes with 2-Amino-β-nitrostyrenes: Synthesis of Chiral Tetrahydroquinolines and Dihydroquinolines. The Journal of Organic Chemistry, 79(17), 8234–8243. [Link]
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Tsogoeva, S. B. (2010). Recent advances in asymmetric organocatalytic domino reactions. European Journal of Organic Chemistry, 2010(10), 1801-1816. [Link]
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Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. [Link]
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Palomo, C., Oiarbide, M., & Laso, A. (2007). Recent advances in the catalytic asymmetric conjugate addition of C- and N-nucleophiles. Chemical Society Reviews, 36(4), 501-513. [Link]
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Organic Syntheses. (n.d.). Nitrostyrene. Organic Syntheses, Coll. Vol. 1, p.413 (1941); Vol. 3, p.83 (1923). [Link]
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Jørgensen, K. A. (2003). Asymmetric Organocatalysis—A New and Challenging Area of Synthetic Organic Chemistry. Angewandte Chemie International Edition, 42(17), 1948-1949. [Link]
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Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Almasi, D., Alonso, D. A., & Najera, C. (2007). Organocatalytic asymmetric conjugate additions. Tetrahedron: Asymmetry, 18(24), 2993-3045. [Link]
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Application Notes & Protocols: The Strategic Use of 2-Nitrostyrene in the Synthesis of Pharmaceutical Intermediates
Introduction: 2-Nitrostyrene as a Cornerstone in Medicinal Chemistry
In the landscape of organic synthesis, few building blocks offer the versatility and strategic importance of β-nitrostyrenes (of which 2-nitrostyrene is the parent compound). These conjugated nitroolefins are highly valued as chemical intermediates for their utility in synthesizing a wide range of pharmaceuticals, fine chemicals, and dyes.[1] The potent electron-withdrawing nature of the nitro group, in conjugation with the styrenyl backbone, renders the molecule a powerful and versatile precursor for complex molecular architectures.[1][2] This reactivity makes 2-nitrostyrene and its derivatives indispensable tools for drug development professionals in the construction of novel therapeutic agents.[3]
This guide provides an in-depth exploration of the primary applications of 2-nitrostyrene in pharmaceutical synthesis. We will delve into the causality behind key synthetic transformations, provide field-proven protocols, and illustrate the logical workflows that underpin modern drug discovery efforts.
Diagram: The Synthetic Utility of 2-Nitrostyrene
The following diagram illustrates the central role of 2-nitrostyrene as a precursor to several critical classes of pharmaceutical intermediates.
Caption: Synthetic pathways originating from 2-nitrostyrene.
Foundational Synthesis: The Henry Reaction
The most common and efficient route to 2-nitrostyrene and its derivatives is the Henry (or nitroaldol) reaction.[4][5] This reaction involves a base-catalyzed condensation between an aromatic aldehyde and a nitroalkane.[4] The resulting nitroalcohol intermediate readily undergoes dehydration to yield the final conjugated nitroalkene product.[4] The choice of catalyst and conditions can be tailored to the specific substrates.
Diagram: Henry Reaction Workflow
Caption: The two-stage process of the Henry reaction.
Protocol 1: Synthesis of 4-Methoxy-β-nitrostyrene
This protocol details a common preparation using ammonium acetate as the catalyst.
-
Reaction Setup: To a 250 mL round-bottom flask, add p-anisaldehyde (13.6 g, 0.1 mol), nitromethane (9.15 g, 0.15 mol), and 100 mL of glacial acetic acid.
-
Catalyst Addition: Add ammonium acetate (10 g, 0.13 mol) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.
-
Isolation: Collect the yellow solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from hot ethanol or isopropanol. The vapors of hot nitrostyrene solutions can be irritating, so this step should be performed in a well-ventilated fume hood.[6]
-
Drying: Dry the bright yellow crystals under vacuum to yield pure 4-methoxy-β-nitrostyrene (typical yield: 80-90%).
Core Application: Reduction to Phenethylamines
One of the most powerful applications of 2-nitrostyrenes is their reduction to phenethylamines. This class of compounds forms the structural core of numerous pharmaceuticals, including stimulants, appetite suppressants, and psychoactive agents.[1][7][8] The reaction requires the reduction of both the alkene C=C double bond and the nitro group.
While lithium aluminum hydride (LiAlH₄) has been traditionally used, it is a pyrophoric reagent requiring strictly anhydrous conditions and an inert atmosphere.[8][9] A more modern, safer, and highly efficient method employs sodium borohydride (NaBH₄) in the presence of a copper(II) chloride catalyst.[7][9][10] This system provides excellent yields in a short reaction time without the need for special precautions.[7][10]
Diagram: Reduction of 2-Nitrostyrene
Caption: One-pot reduction to the corresponding amine.
Table 1: Comparison of Reducing Agents for 2-Nitrostyrenes
| Reducing System | Typical Yield | Reaction Time | Safety & Conditions |
| LiAlH₄ | ~60%[9] | 3-24 hours[9] | Pyrophoric, requires inert atmosphere, special handling.[9] |
| NaBH₄ / CuCl₂ | 62-83%[9][11] | 10-30 minutes[7][10] | Non-pyrophoric, mild conditions, no inert atmosphere needed.[7][9] |
Protocol 2: NaBH₄/CuCl₂ Reduction to a Phenethylamine
This protocol describes the efficient one-pot reduction of a substituted β-nitrostyrene.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the substituted β-nitrostyrene (10 mmol) in a 1:1 mixture of methanol and tetrahydrofuran (THF) (40 mL total).
-
Catalyst Addition: Add copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.17 g, 1 mmol, 0.1 eq) to the solution and stir until it dissolves.
-
Reductant Addition: Cool the flask in an ice bath. Add sodium borohydride (NaBH₄) (1.51 g, 40 mmol, 4 eq) portion-wise over 15 minutes. A vigorous evolution of gas and a color change to black will be observed.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20-30 minutes.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 2M hydrochloric acid (HCl) until the gas evolution ceases and the solution becomes acidic (pH ~1-2).
-
Work-up: Concentrate the mixture under reduced pressure to remove the organic solvents. Add 30 mL of water and basify the aqueous solution with 20% sodium hydroxide (NaOH) solution to pH >12.
-
Extraction: Extract the aqueous layer with dichloromethane or diethyl ether (3 x 30 mL).
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude phenethylamine, which can be further purified by distillation or chromatography.
C-C Bond Formation: The Michael Addition
The electron-deficient nature of the β-carbon makes 2-nitrostyrene an excellent Michael acceptor.[2] The Michael addition of nucleophiles to nitrostyrenes is a powerful method for C-C bond formation, creating γ-nitro compounds that are precursors to a host of pharmaceutically relevant molecules, including derivatives of γ-aminobutyric acid (GABA) like baclofen and pregabalin.[12]
Diagram: Michael Addition Mechanism
Caption: General mechanism of the Michael Addition to 2-nitrostyrene.
Protocol 3: Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol outlines a base-catalyzed Michael addition.[13]
-
Reaction Setup: In a 50 mL flask, dissolve trans-β-nitrostyrene (1.49 g, 10 mmol) in 15 mL of ethanol.
-
Reactant Addition: Add cyclohexanone (1.47 g, 15 mmol, 1.5 eq) to the solution.
-
Catalysis: Add potassium carbonate (K₂CO₃) (0.28 g, 2 mmol, 0.2 eq) to the mixture to initiate the reaction.[13]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the disappearance of the nitrostyrene starting material by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with dilute HCl. Add 30 mL of water.
-
Extraction: Extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired (S)-2-((R)-2-Nitro-1-phenylethyl)cyclohexanone adduct.[13]
Building Complexity: Cycloaddition Reactions
2-Nitrostyrenes are excellent partners in various cycloaddition reactions, providing rapid access to complex carbocyclic and heterocyclic scaffolds that are prevalent in drug molecules.
-
[2+2] Photocycloaddition: Visible-light mediated cycloadditions can form high-value cyclobutane rings, which are increasingly of interest in pharmaceutical design.[14][15]
-
[3+2] Dipolar Cycloaddition: Reactions with 1,3-dipoles are used to construct five-membered heterocyclic rings.[16][17]
-
[4+3] Cycloaddition: This powerful reaction can be used to synthesize seven-membered rings, such as the 1,4-benzodiazepine core, a privileged structure in medicinal chemistry.[18]
Protocol 4: [4+3] Cycloaddition for 1,4-Benzodiazepine-3-one Synthesis
This protocol is based on the enantioselective synthesis of a benzodiazepine scaffold using an organocatalyst.[18]
-
Reaction Setup: To a vial, add 2-amino-β-nitrostyrene (0.2 mmol), α-bromohydroxamate (0.24 mmol), and a bifunctional squaramide-based organocatalyst (0.02 mmol, 10 mol%).
-
Solvent and Base: Add trifluorotoluene (CF₃C₆H₅) (1.0 mL) as the solvent, followed by sodium carbonate (Na₂CO₃) (0.4 mmol) as the base.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction for the formation of the enantio-enriched 1,4-benzodiazepine-3-one product by HPLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate and purify the residue using flash column chromatography on silica gel to isolate the desired product. Yields and enantioselectivities can vary based on the specific substrates and catalyst used.[18]
References
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Title: One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride Source: ChemRxiv URL: [Link]
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Title: Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method Source: Books URL: [Link]
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Title: Nitrostyrene - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
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Title: β-Nitrostyrene - Wikipedia Source: Wikipedia URL: [Link]
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Title: Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones Source: MDPI URL: [Link]
-
Title: Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride Source: National Institutes of Health (NIH) URL: [Link]
- Title: Method for producing β-nitrostyrene compound Source: Google Patents URL
-
Title: The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines Source: ResearchGate URL: [Link]
-
Title: A method for the synthesis of racemic michael reaction product (S)-2-((R)-2-Nitro-1-phenylethyl)? Source: ResearchGate URL: [Link]
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Title: A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst Source: Indian Journal of Chemistry URL: [Link]
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Title: The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride Source: ChemRxiv URL: [Link]
-
Title: Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Influence of Base On Nitro-Aldol (Henry) Reaction Products For Alternative Clandestine Pathways Source: Scribd URL: [Link]
-
Title: Beta-Nitrostyrene (CAS 102-96-5): A Versatile Building Block for Specialty Chemicals Source: Angene Chemical URL: [Link]
-
Title: (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde Source: ResearchGate URL: [Link]
-
Title: Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride Source: Aalborg University's Research Portal URL: [Link]
-
Title: Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes Source: ChemRxiv URL: [Link]
-
Title: Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst Source: MDPI URL: [Link]
-
Title: Reduction of Nitrostyrenes using Red-Al Source: Erowid URL: [Link]
-
Title: Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene Source: National Institutes of Health (NIH) URL: [Link]
-
Title: R-form products of the Michael reaction using β-nitrostyrenes. Source: ResearchGate URL: [Link]
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Application Note & Protocol: Synthesis of 2-Nitrostyrenes via Palladium-Catalyzed Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of 2-Nitrostyrenes and their Synthesis
2-Nitrostyrenes are highly valuable synthetic intermediates in organic chemistry and drug discovery. The presence of both a nitro group and a vinyl group, which are electron-withdrawing and synthetically versatile respectively, makes them powerful building blocks for a diverse array of complex molecules, including pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for their synthesis, offering mild reaction conditions, exceptional functional group tolerance, and a broad substrate scope.[1][2] This is achieved by forming a carbon-carbon bond between a vinylboron species and a 2-halo-nitroarene. This guide provides a deep dive into the mechanistic underpinnings, key parameter optimization, and a field-proven protocol for this critical transformation.
Part 1: The Suzuki-Miyaura Catalytic Cycle - A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation.[1][2] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which undergoes oxidative addition with the 2-halo-nitroarene. The electron-withdrawing nitro group activates the aryl halide, facilitating this often rate-determining step.[3] This forms a square planar Palladium(II) intermediate.
-
Transmetalation : The organoboron reagent (e.g., vinylboronic acid) is activated by a base to form a more nucleophilic boronate species.[4][5] This species then transfers its vinyl group to the Palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination : The final step involves the reductive elimination of the two organic ligands (the 2-nitrophenyl group and the vinyl group) from the Palladium(II) center. This forms the desired 2-nitrostyrene product and regenerates the active Palladium(0) catalyst, allowing the cycle to continue.[3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Part 2: Key Parameters for a Successful Synthesis
The efficiency of the Suzuki coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. Understanding the role of each component is critical for optimization and troubleshooting.
The Palladium Catalyst and Ligand Selection
The choice of ligand is arguably the most critical factor in a successful Suzuki coupling. The ligand stabilizes the palladium center and modulates its reactivity. For coupling with electron-deficient aryl halides like 2-halo-nitroarenes, electron-rich and sterically bulky phosphine ligands are paramount.
-
Function of Ligands : Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step.[2] Bulkiness promotes reductive elimination and helps prevent the formation of undesirable palladium black.[2]
-
Recommended Ligands : Monodentate biaryl phosphine ligands developed by the Buchwald and Fu groups, such as SPhos, XPhos, and BrettPhos, are highly effective.[7][8] For many standard applications, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be a reliable choice.[7]
The Vinylboron Coupling Partner
While vinylboronic acid is the nominal reagent, it is prone to polymerization upon standing.[9] Therefore, more stable and commercially available surrogates are often employed.
-
Potassium vinyltrifluoroborate (KV(TFB)) : A highly stable, crystalline solid that is easy to handle. It releases the vinylboronic acid in situ under the reaction conditions.
-
Trivinylboroxane-pyridine complex : Another bench-stable solid that serves as an effective source of vinylboronic acid under aqueous basic conditions.[9]
The Electrophile: 2-Halo-Nitroarenes
The reactivity of the 2-halo-nitroarene electrophile follows the general trend for organic halides in Suzuki couplings.
-
Reactivity Order : I > Br > OTf >> Cl.[3]
-
Activation : The strongly electron-withdrawing nitro group at the ortho position enhances the rate of oxidative addition, making even some aryl chlorides viable substrates with modern catalyst systems.[3]
The Base and Solvent System
The base plays a crucial role in the transmetalation step by activating the boronic acid.[5] The choice of solvent influences the solubility of reagents and the overall reaction rate.
-
Bases : Inorganic bases are most common. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are effective and widely used choices.[4] Stronger bases like cesium carbonate (Cs₂CO₃) may be required for less reactive substrates.
-
Solvents : A mixture of an organic solvent and water is typical. This biphasic system facilitates the interaction of both the organic-soluble and water-soluble components. Common choices include Toluene/H₂O, 1,4-Dioxane/H₂O, and THF/H₂O.[2]
Part 3: Experimental Protocol - Synthesis of 1-nitro-2-vinylbenzene
This protocol details a representative procedure for the synthesis of 2-nitrostyrene from 2-bromonitrobenzene and potassium vinyltrifluoroborate.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromonitrobenzene | C₆H₄BrNO₂ | 202.01 | 1.01 g | 5.0 |
| Potassium vinyltrifluoroborate | CH₂CHBF₃K | 133.99 | 0.80 g | 6.0 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 116 mg | 0.1 (2 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.07 g | 15.0 |
| Toluene | C₇H₈ | - | 20 mL | - |
| Deionized Water | H₂O | - | 5 mL | - |
| Diethyl Ether | (C₂H₅)₂O | - | As needed | - |
| Brine (sat. NaCl) | NaCl(aq) | - | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | - | As needed | - |
Equipment Setup
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Heating mantle with temperature control
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup : To the 100 mL round-bottom flask, add 2-bromonitrobenzene (1.01 g, 5.0 mmol), potassium vinyltrifluoroborate (0.80 g, 6.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and Pd(PPh₃)₄ (116 mg, 0.1 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes to create an inert atmosphere.
-
Solvent Addition : Using a syringe, add degassed toluene (20 mL) and degassed deionized water (5 mL).
-
Reaction : Place the flask in the heating mantle and heat the mixture to 90 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (30 mL) and transfer to a separatory funnel.
-
Extraction : Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by column chromatography on silica gel (e.g., 95:5 hexane/ethyl acetate) to yield pure 2-nitrostyrene as a yellow oil or solid.[10]
Caption: A typical experimental workflow for Suzuki coupling.
Part 4: Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Ineffective base. | 1. Use fresh catalyst or a pre-catalyst. Ensure proper inert atmosphere technique.2. Degas solvents thoroughly by sparging with N₂/Ar or freeze-pump-thaw cycles.3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered. |
| Formation of Homocoupled Byproducts | 1. Reaction temperature is too high.2. Presence of oxygen. | 1. Lower the reaction temperature. 2. Improve inert atmosphere technique; use freshly degassed solvents. |
| Decomposition of Boronic Acid Reagent | 1. Protodeboronation (replacement of boron with hydrogen).2. Reaction is too slow or temperature is too high. | 1. Use a slight excess (1.2-1.5 equiv.) of the boronic acid reagent.2. Screen different ligands to accelerate the desired coupling pathway. Consider a lower reaction temperature. |
| Catalyst Decomposition (Palladium Black) | 1. Ligand dissociation or degradation.2. Reaction temperature is too high. | 1. Use a more robust, bulky ligand (e.g., SPhos, XPhos). Increase ligand-to-palladium ratio.2. Reduce the reaction temperature. |
Part 5: Advanced Topic - Denitrative Suzuki Coupling
A groundbreaking development in Suzuki-Miyaura chemistry is the use of the nitro group itself as a leaving group.[7][8] This innovative approach allows for the direct coupling of nitroarenes with boronic acids, bypassing the need for halogenated precursors entirely.[11]
-
Mechanism : The catalytic cycle is initiated by the cleavage of the C(sp²)–NO₂ bond via oxidative addition to the Pd(0) center.[7][8] This is a more challenging transformation than C-X bond cleavage and typically requires highly specialized catalyst systems.
-
Conditions : These reactions often demand more forcing conditions and highly specialized ligands, such as BrettPhos, along with specific additives like 18-crown-6 to facilitate the reaction.[8]
-
Significance : This method enhances the atom economy and provides a novel pathway for functionalizing readily available nitroarenes, which are easily prepared via electrophilic nitration.[11]
While not yet as widespread as traditional Suzuki couplings, this denitrative strategy represents a significant frontier in cross-coupling chemistry and could become a powerful tool for 2-nitrostyrene synthesis in the future.
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling is an exceptionally robust and versatile method for the synthesis of 2-nitrostyrenes. A thorough understanding of the reaction mechanism and the critical role of each component—catalyst, ligand, base, and solvent—is essential for achieving high yields and purity. By following the detailed protocol and considering the optimization strategies outlined in this guide, researchers can confidently apply this powerful reaction to accelerate their work in chemical synthesis and drug development.
References
-
Bel-Abbes, R., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Krasňan, V., et al. (2020). Denitrative Cross-Couplings of Nitrostyrenes. Molecules. [Link]
-
ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]
-
Royal Society of Chemistry. (2014). Synthesis of nitrodienes, nitrostyrenes, and nitrobiaryls through palladium-catalyzed couplings... [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene... [Link]
-
PubMed Central. (2012). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals... [Link]
-
ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Synform. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids... [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
Sources
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
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- 11. thieme.de [thieme.de]
Application Notes and Protocols for the Direct Nitration of Styrene to Yield β-Nitrostyrene
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the direct nitration of styrene to synthesize β-nitrostyrene (2-nitrostyrene). While the indirect Henry reaction (condensation of benzaldehyde and nitromethane) is a more common and higher-yielding route, direct nitration of the styrene double bond presents a unique synthetic strategy.[1][2] This guide critically evaluates several direct nitration methodologies, elucidates the underlying reaction mechanisms, and provides detailed, field-tested protocols. Emphasis is placed on understanding the factors that control regioselectivity, minimize side reactions, and ensure experimental reproducibility.
Introduction: The Synthetic Utility of β-Nitrostyrene
β-Nitrostyrene and its derivatives are highly valuable synthetic intermediates.[3] The electron-withdrawing nitro group activates the double bond, making it an excellent Michael acceptor and a versatile dienophile in Diels-Alder reactions.[3] These properties allow for the construction of complex molecular architectures, including various heterocycles that are core components of pharmaceuticals and agrochemicals.[3] Given its importance, reliable synthetic routes are of paramount interest. Direct nitration of styrene offers a potentially more atom-economical approach compared to multi-step sequences, though it is often plagued by challenges such as polymerization and poor regioselectivity.[4]
Mechanistic Considerations: Controlling the Reaction Path
The direct nitration of styrene's vinyl group is a complex process that can proceed through different pathways depending on the nitrating agent and reaction conditions. The primary challenge is to achieve selective nitration at the β-carbon of the vinyl group while avoiding polymerization or nitration of the aromatic ring.[4][5]
Electrophilic Addition vs. Radical Pathways
The reaction of styrene with nitrating agents can involve either electrophilic or radical intermediates.
-
Electrophilic Addition: With strong nitrating agents like nitric acid, the reaction can proceed via electrophilic attack on the double bond.[6] The key electrophile is often the nitronium ion (NO₂⁺), which is generated in situ.[7][8] The attack of the nitronium ion on the styrene double bond preferentially forms a benzylic carbocation due to its resonance stabilization. Subsequent loss of a proton leads to the formation of β-nitrostyrene. However, this pathway is often complicated by the formation of addition products like nitro-nitrates and polymerization initiated by the carbocation intermediate.[5][6]
-
Radical Pathways: Some methods, particularly those involving reagents like clay-supported copper nitrate (Claycop) in the presence of TEMPO, are believed to proceed through a radical mechanism.[9] In this scenario, a nitro radical (•NO₂) is generated, which then adds to the double bond. This can offer a milder and more selective route to the desired product.
Regioselectivity: Why β-Nitrostyrene is Favored
The formation of β-nitrostyrene (2-nitrostyrene) over α-nitrostyrene (1-nitrostyrene) is a key consideration. In the electrophilic pathway, the initial attack of the nitronium ion occurs at the terminal carbon of the double bond (the β-carbon) to generate the more stable benzylic carbocation at the α-carbon. Subsequent elimination of a proton from the β-carbon yields the conjugated β-nitrostyrene.
Diagram 1: Simplified Electrophilic Nitration Mechanism. This diagram illustrates the key steps in the formation of β-nitrostyrene via an electrophilic pathway.
Comparative Analysis of Direct Nitration Protocols
Several methods have been reported for the direct nitration of styrenes. The choice of method depends on factors such as desired yield, scalability, safety considerations, and available reagents. Direct nitration is often challenging, leading to mixtures of products and polymerization.[10]
| Method | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Key Features & Limitations |
| Method A: Claycop/TEMPO | Clay-supported copper nitrate (Claycop) / TEMPO (catalyst) | 1,4-Dioxane | 80 | up to 95% | Green, mild, and highly selective for the E-isomer. Requires preparation of the Claycop reagent.[9][11][12] |
| Method B: Copper(II)/Iodine | I₂, CuO·HBF₄, NaNO₂ | Acetonitrile | Room Temp. | ~70-80% | One-pot procedure under mild conditions. Avoids ring nitration but produces some polymeric byproducts requiring chromatographic purification.[4] |
| Method C: Anhydrous Nitric Acid | Anhydrous HNO₃ | Dichloromethane | Room Temp. | Variable | Reaction is complex and can yield a mixture of products including 1-phenylethyl nitrate and nitro-nitrates.[5][6] Yield of β-nitrostyrene is often low. |
| Method D: Acetyl Nitrate | In situ from HNO₃ and Acetic Anhydride | Acetic Anhydride | Low Temp. | Moderate | Can be explosive if not handled with care.[13] Often leads to addition products (nitroacetates) alongside the desired nitrostyrene. |
Detailed Experimental Protocols
Safety Precaution: All nitration reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Nitrating agents are strong oxidizers and can be corrosive. Handle with extreme care.
Protocol A: Selective Nitration using Clay-Supported Copper Nitrate (Claycop) and TEMPO
This method is highly recommended for its high yield, selectivity, and environmentally benign nature.[11][12]
Materials:
-
Styrene
-
Clay-supported copper nitrate (Claycop) - See preparation notes below
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
1,4-Dioxane
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for filtration and work-up
Procedure:
-
To a solution of styrene (1.0 mmol) in 1,4-dioxane (10 mL), add Claycop (1.5 mmol) and TEMPO (0.2 mmol).
-
Stir the reaction mixture at 80 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the solid catalyst. Wash the celite pad with a small amount of ethyl acetate.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford pure (E)-β-nitrostyrene.
Preparation of Claycop: Claycop can be prepared by impregnating Montmorillonite K-10 clay with a solution of copper(II) nitrate trihydrate in acetone, followed by evaporation of the solvent.
Diagram 2: Workflow for Claycop/TEMPO Nitration. This flowchart outlines the key steps in the synthesis of β-nitrostyrene using the Claycop/TEMPO method.
Protocol B: One-Pot Nitration using a Copper(II)/Iodine System
This method provides a convenient one-pot synthesis under mild conditions.[4]
Materials:
-
Styrene
-
Copper(II) oxide (CuO)
-
48% Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Iodine (I₂)
-
Acetonitrile
-
Dichloromethane
-
5% aq. Sodium thiosulfate
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
Prepare a solution of copper(II) tetrafluoroborate in situ by adding CuO (4 mmol) to 35% aq. HBF₄ (8 mmol).
-
To this solution, add acetonitrile (20 mL) and NaNO₂ (24 mmol). Stir for 2 minutes.
-
Add iodine (6 mmol) followed by styrene (20 mmol) to the reaction flask.
-
Stir the mixture at room temperature for 7 hours.
-
Add water (25 mL) to the reaction mixture and filter off the precipitated copper(I) iodide.
-
Extract the filtrate with dichloromethane (3 x 25 mL).
-
Wash the combined organic layers with 5% aq. sodium thiosulfate (25 mL) to remove excess iodine, then dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel; hexane:diethyl ether, 9:1) to yield the β-nitrostyrene.[4]
Troubleshooting and Side Reactions
The direct nitration of styrene is susceptible to several side reactions:
-
Polymerization: Styrene readily polymerizes under acidic conditions or in the presence of radical initiators.[4] This is often observed as the formation of a viscous, intractable residue. To minimize polymerization, it is crucial to maintain the recommended reaction temperature and avoid prolonged reaction times.
-
Ring Nitration: Strong nitrating conditions (e.g., mixed acid) can lead to electrophilic aromatic substitution on the benzene ring, yielding a mixture of ortho- and para-nitrostyrenes.[4] The methods detailed above are designed to favor nitration of the vinyl group.
-
Formation of Addition Products: As seen with anhydrous nitric acid or acetyl nitrate, addition of nitro and nitrate/acetate groups across the double bond can occur, reducing the yield of the desired elimination product.[5][14]
If low yields are obtained, consider the purity of the starting styrene, as inhibitors present in commercial styrene may need to be removed by distillation prior to use.
Conclusion
The direct nitration of styrene to β-nitrostyrene is a synthetically viable, albeit challenging, transformation. For researchers requiring high yields and selectivity with a focus on green chemistry principles, the Claycop/TEMPO mediated method is the superior choice. The copper(II)/iodine system offers a convenient one-pot alternative under mild conditions. A thorough understanding of the underlying mechanisms and potential side reactions is critical for successful execution and optimization of these protocols. These methods provide valuable tools for the synthesis of β-nitrostyrene, a key building block in modern organic and medicinal chemistry.
References
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Roy, R., Paul, I., Saha, S., Mandal, S., & Yerramsetti, N. (2026). Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. ResearchGate. [Link]
-
Worrall, D. E. (n.d.). Nitrostyrene. Organic Syntheses. [Link]
-
Capan, E., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters. [Link]
-
Various Authors. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction. ScienceDirect. [Link]
-
Pavlovica, I., et al. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate. [Link]
- Various Authors. (n.d.). Method for producing β-nitrostyrene compound.
-
Various Authors. (2005). abnormal nitration of styrene. Sciencemadness Discussion Board. [Link]
-
Lewis, R. J., & Moodie, R. B. (1997). The nitration of styrenes by nitric acid in dichloromethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Various Authors. (2024). Making β-Nitrostyrene so I can be like Shulgin. YouTube. [Link]
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Various Authors. (n.d.). The nitration of polystyrene. ScienceDirect. [Link]
-
Begari, E., et al. (2014). Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration of Aromatic Olefins. ResearchGate. [Link]
-
Suzuki, H., & Nonoyama, N. (1998). Side-Chain Nitration of Styrene and Para-Substituted Derivatives with a Combination of Nitrogen Dioxide and Ozone. ACS Publications. [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Lewis, R. J., & Moodie, R. B. (1997). The nitration of styrenes by nitric acid in dichloromethane. RSC Publishing. [Link]
-
Various Authors. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube. [Link]
-
Begari, E., et al. (2014). Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration of Aromatic Olefins. Organic Chemistry Portal. [Link]
-
Various Authors. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. [Link]
-
Begari, E., et al. (2014). Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration of Aromatic Olefins. ResearchGate. [Link]
-
Various Authors. (n.d.). Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Fraunhofer-Publica. [Link]
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- 6. The nitration of styrenes by nitric acid in dichloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for Organocatalysis Utilizing 2-Nitrostyrene
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of 2-Nitrostyrene in Asymmetric Synthesis
In the landscape of modern organic synthesis, the pursuit of efficient and stereoselective methods for the construction of complex molecular architectures is paramount. Organocatalysis, a field that utilizes small organic molecules to accelerate chemical transformations, has emerged as a powerful tool, offering a sustainable and often complementary alternative to traditional metal-based catalysis. Within this domain, 2-nitrostyrene and its derivatives have established themselves as exceptionally versatile building blocks. The electron-withdrawing nature of the nitro group, coupled with the conjugated olefinic system, renders 2-nitrostyrene a highly reactive and multifaceted substrate for a variety of asymmetric transformations. This guide provides an in-depth exploration of the application of 2-nitrostyrene in organocatalysis, offering detailed protocols and mechanistic insights for key reactions. The resulting chiral nitroalkanes are valuable intermediates, readily transformed into a plethora of functional groups crucial for the synthesis of pharmaceuticals and biologically active compounds.
Foundational Protocol: Synthesis and Purification of β-Nitrostyrene
A reliable and high-purity source of the starting material is fundamental to any successful synthetic endeavor. The most common and effective method for the preparation of β-nitrostyrene is the Henry-Knoevenagel condensation of benzaldehyde with nitromethane.
Protocol 1: Synthesis of trans-β-Nitrostyrene [1]
Materials:
-
Benzaldehyde (technical grade, washed with Na2CO3 solution, dried, and distilled)
-
Nitromethane
-
Methanol
-
Sodium hydroxide
-
Concentrated hydrochloric acid
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
In a large, wide-mouthed flask equipped with a mechanical stirrer and a thermometer, combine nitromethane (5 moles), benzaldehyde (5 moles), and 1000 mL of methanol.
-
Prepare a solution of sodium hydroxide (5.25 moles) in an equal volume of water, cool, and dilute to 500 mL with ice and water.
-
Cool the nitromethane/benzaldehyde mixture to 10-15 °C using an ice-salt bath.
-
Slowly add the sodium hydroxide solution to the reaction mixture, maintaining the temperature between 10-15 °C. A thick, white precipitate will form.
-
After the addition is complete, allow the mixture to stand for 15 minutes.
-
Add 3-3.5 L of ice-water to dissolve the precipitate, forming a clear solution. Keep the temperature below 5 °C.[1]
-
In a separate large container, prepare a solution of hydrochloric acid by diluting 1000 mL of concentrated HCl with 1500 mL of water.
-
Slowly add the alkaline reaction mixture to the stirred hydrochloric acid solution. A pale yellow crystalline mass of β-nitrostyrene will precipitate immediately.[1]
-
Allow the solid to settle, decant the majority of the liquid, and collect the product by suction filtration.
-
Wash the solid with water until the washings are free of chlorides.
-
To remove residual water, melt the product in a beaker immersed in hot water. Two layers will form; upon cooling, the lower layer of nitrostyrene will solidify, and the water can be decanted.[1]
-
For purification, dissolve the crude product in a minimal amount of hot ethanol, filter to remove any insoluble impurities, and allow the solution to cool to induce crystallization.[1]
-
Collect the purified crystals by suction filtration and dry them. The expected yield of recrystallized β-nitrostyrene is 80-83%.
Safety Note: The vapors of hot solutions of nitrostyrene are irritating to the eyes and nose. Handle the solid with care as it can be a skin irritant.[1]
Asymmetric Michael Additions: A Cornerstone Transformation
The organocatalytic asymmetric Michael addition of nucleophiles to 2-nitrostyrene is a cornerstone transformation, providing access to chiral γ-nitro compounds with high stereocontrol. These products are versatile intermediates in the synthesis of various biologically active molecules.
Michael Addition of Aldehydes
The reaction of aldehydes with 2-nitrostyrene, often catalyzed by chiral secondary amines like diphenylprolinol silyl ethers, proceeds through an enamine intermediate. The catalyst not only facilitates the formation of the nucleophilic enamine but also directs the stereochemical outcome of the addition.
Mechanistic Insight: The Role of the Organocatalyst
The catalytic cycle, as depicted below, involves the formation of a key enamine intermediate from the aldehyde and the secondary amine catalyst. This enamine then attacks the β-position of the nitrostyrene. The stereoselectivity is controlled by the chiral environment created by the catalyst, which shields one face of the enamine, leading to a preferential attack on the other. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral product.
Figure 1: Catalytic cycle for the Michael addition of aldehydes to 2-nitrostyrene.
Protocol 2: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene [2]
Materials:
-
trans-β-Nitrostyrene
-
Propanal
-
(S)-Diphenylprolinol trimethylsilyl ether (catalyst)
-
4-Nitrophenol (co-catalyst)
-
Toluene (solvent)
-
Methanol
-
Sodium borohydride (for in-situ reduction)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of trans-β-nitrostyrene (1.0 eq) in toluene, add propanal (1.5 eq) and 4-nitrophenol (0.05 eq).
-
Cool the mixture to 16 °C in a water bath.
-
Add a solution of (S)-diphenylprolinol trimethylsilyl ether (0.05 eq) in toluene.
-
Stir the reaction mixture at 16-20 °C for 30 minutes.
-
Cool the reaction to 0 °C in an ice bath.
-
Add methanol, followed by the slow addition of sodium borohydride in portions, maintaining the temperature below 15 °C. This step reduces the resulting aldehyde to the corresponding alcohol for easier purification and characterization.
-
After the addition is complete, quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data for Michael Addition of Aldehydes to Nitrostyrenes:
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Propanal | 5 | Toluene | 91 | 98 | [2] |
| 2 | Isovaleraldehyde | 10 | Toluene | 85 | 99 | [3] |
| 3 | Butanal | 10 | Chloroform | 92 | >99 | [4] |
Michael Addition of Ketones
The addition of ketones to 2-nitrostyrene can also be efficiently catalyzed by chiral organocatalysts, particularly bifunctional catalysts such as thioureas derived from cinchona alkaloids or diamines. These catalysts activate the nucleophile (ketone) and the electrophile (nitrostyrene) simultaneously through hydrogen bonding interactions.
Mechanistic Insight: Dual Activation
Bifunctional thiourea catalysts possess both a basic amine moiety and an acidic thiourea group. The basic site deprotonates the ketone to form an enolate, increasing its nucleophilicity. Simultaneously, the thiourea moiety activates the nitrostyrene by forming hydrogen bonds with the nitro group, lowering its LUMO energy and making it more susceptible to nucleophilic attack. This dual activation model accounts for the high reactivity and stereoselectivity observed in these reactions.
Figure 2: Dual activation mechanism in the thiourea-catalyzed Michael addition of ketones.
Protocol 3: Asymmetric Michael Addition of 2,4-Pentanedione to trans-β-Nitrostyrene [4]
Materials:
-
trans-β-Nitrostyrene
-
2,4-Pentanedione
-
Bifunctional binaphthyl-derived amine thiourea catalyst
-
Diethyl ether (solvent)
-
Silica gel for column chromatography
Procedure:
-
In a vial, dissolve the bifunctional thiourea catalyst (1-10 mol%) in diethyl ether.
-
Add 2,4-pentanedione (2.0 eq) to the catalyst solution.
-
Add trans-β-nitrostyrene (1.0 eq) to initiate the reaction.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Representative Data for Michael Addition of β-Diketones to Nitrostyrenes: [4]
| Entry | β-Diketone | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | 2,4-Pentanedione | 1 | Et2O | 87 | 95 |
| 2 | 1-Phenyl-1,3-butanedione | 10 | Et2O | 88 | 92 |
| 3 | 1,3-Diphenyl-1,3-propanedione | 10 | Et2O | 78 | 83 |
[3+2] Cycloaddition Reactions: Accessing Heterocyclic Scaffolds
2-Nitrostyrene can also participate in cycloaddition reactions, providing a powerful strategy for the synthesis of complex heterocyclic structures. The organocatalytic asymmetric formal [3+2] cycloaddition of isocyanoesters to nitrostyrenes, for instance, yields highly substituted dihydropyrroles with excellent stereocontrol.
Protocol 4: Asymmetric Formal [3+2] Cycloaddition of Ethyl Isocyanoacetate with trans-β-Nitrostyrene [5]
Materials:
-
trans-β-Nitrostyrene
-
Ethyl isocyanoacetate
-
Cinchona alkaloid derivative (catalyst)
-
Toluene (solvent)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the cinchona alkaloid-derived catalyst (10 mol%) in toluene at -20 °C, add ethyl isocyanoacetate (1.2 eq).
-
Add trans-β-nitrostyrene (1.0 eq) to the reaction mixture.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Once the reaction is complete, directly load the mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the dihydropyrrole product.
Cascade Reactions: Building Molecular Complexity in a Single Step
Cascade, or domino, reactions are highly efficient processes in which a single synthetic operation generates multiple chemical bonds and stereocenters. 2-Nitrostyrene is an excellent substrate for such transformations. A notable example is the organocatalytic enantioselective Michael addition/aza-cyclization cascade reaction of aldehydes with 2-amino-β-nitrostyrenes for the synthesis of chiral tetrahydroquinolines.[6][7]
Mechanistic Workflow
Figure 3: Workflow for the cascade synthesis of tetrahydroquinolines.
Protocol 5: Synthesis of Chiral Tetrahydroquinolines via a Cascade Reaction [6][7]
Materials:
-
2-Amino-β-nitrostyrene derivative
-
Aldehyde (e.g., propanal)
-
(S)-Diphenylprolinol TMS ether (catalyst)
-
Benzoic acid (additive)
-
Chloroform (solvent)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 2-amino-β-nitrostyrene (1.0 eq) in chloroform, add the aldehyde (2.0 eq) and benzoic acid (20 mol%).
-
Add the (S)-diphenylprolinol TMS ether catalyst (20 mol%).
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral tetrahydroquinoline.
Representative Data for Tetrahydroquinoline Synthesis: [6]
| Entry | Aldehyde | Diastereomeric Ratio (dr) | Yield (%) | ee (%) |
| 1 | Propanal | >30:1 | 95 | >99 |
| 2 | Isobutyraldehyde | >30:1 | 88 | >99 |
| 3 | Cyclohexanecarbaldehyde | 15:1 | 92 | 99 |
Conclusion and Future Outlook
2-Nitrostyrene has proven to be a remarkably versatile and valuable building block in the field of organocatalysis. The protocols and insights provided in this guide highlight its utility in key asymmetric transformations, including Michael additions, cycloadditions, and cascade reactions. The ability to generate highly functionalized, enantioenriched products from simple starting materials underscores the power of this synthetic strategy. For professionals in drug development and chemical research, mastering these techniques opens doors to novel molecular entities with potentially significant biological activities. Future research will undoubtedly continue to expand the scope of reactions involving 2-nitrostyrene, with a focus on developing even more efficient and selective catalysts and exploring its application in the synthesis of increasingly complex natural products and pharmaceuticals.
References
-
Wang, J.; Li, H.; Duan, W.; Zu, L.; Wang, W. Organocatalytic Asymmetric Michael Addition of 2,4-Pentanedione to Nitroolefins. Org. Lett.2005 , 7 (21), 4713–4716. [Link]
-
Hayashi, Y.; Gotoh, H.; Hayashi, T.; Shoji, M. Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angew. Chem. Int. Ed.2005 , 44 (27), 4212-4215. [Link]
-
Gotoh, H.; Ishikawa, H.; Hayashi, Y. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Org. Lett.2007 , 9 (26), 5307–5309. [Link]
-
Hayashi, Y.; Ogasawara, S. Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Org. Synth.2017 , 94, 252-258. [Link]
-
Guo, C.; Xue, M.; Zhu, M.; Gong, L. Organocatalytic Asymmetric Formal [3+2] Cycloaddition Reaction of Isocyanoesters to Nitroolefins Leading to Highly Optically Active Dihydropyrroles. Angew. Chem. Int. Ed.2008 , 47 (18), 3414-3417. [Link]
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Lee, Y.; Kim, S.-G. Asymmetric Organocatalytic Cascade Reaction of Aldehydes with 2-Amino-β-nitrostyrenes: Synthesis of Chiral Tetrahydroquinolines and Dihydroquinolines. J. Org. Chem.2014 , 79 (17), 8234–8243. [Link]
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Lee, Y.; Kim, S.-G. Asymmetric Organocatalytic Cascade Reaction of Aldehydes with 2-Amino-β-nitrostyrenes: Synthesis of Chiral Tetrahydroquinolines and Dihydroquinolines. PubMed, 2014 . [Link]
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Organic Syntheses. Nitrostyrene. Org. Synth.1929 , 9, 66. [Link]
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Lee, Y.; Kim, S.-G. Asymmetric Organocatalytic Cascade Reaction of Aldehydes with 2-Amino-β-nitrostyrenes: Synthesis of Chiral Tetrahydroquinolines and Dihydroquinolines. Sci-Hub. [Link]
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Palomo, C.; Oiarbide, M.; Laso, A. The Michael Addition of Aldehydes to Nitroalkenes Catalyzed by Proline Derivatives: A Case of Solvent- and Catalyst-Dependent Stereocontrol. Angew. Chem. Int. Ed.2005 , 44 (25), 3881-3884. [Link]
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Organic Syntheses. Nitrostyrene. Organic Syntheses. [Link]
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Wang, J.; Li, H.; Zu, L.; Wang, W. A New Class of Chiral Thiourea Organocatalysts for the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins. Adv. Synth. Catal.2006 , 348 (1-2), 111-114. [Link]
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Hayashi, Y.; Gotoh, H.; Hayashi, T.; Shoji, M. Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 2005 , 44(27), 4212-4215. [Link]
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Almasi, D.; Alonso, D. A.; Nájera, C. Organocatalytic asymmetric conjugate additions. Chem. Soc. Rev.2010 , 39 (2), 427-451. [Link]
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Enders, D.; Grondal, C.; Hüttl, M. R. M. Asymmetric Organocatalytic Domino Reactions. Angew. Chem. Int. Ed.2007 , 46 (10), 1570-1581. [Link]
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Hayashi, Y.; Ogasawara, S. Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 2017 , 94, 252-258. [Link]
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Almaşi, D.; Alonso, D. A.; Nájera, C. Organocatalytic asymmetric conjugate additions. Chem. Soc. Rev.2010 , 39, 427-451. [Link]
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Tsogoeva, S. B. Asymmetric organocatalysis: from infancy to adolescence. Chem. Commun.2010 , 46 (33), 5022-5042. [Link]
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Stephens, J. C.; et al. Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene: The first Michael addition of dipivaloylmethane to an activated olefin. ARKIVOC2011 , (ix), 407-421. [Link]
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Cho, D.-G.; et al. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules2016 , 21 (8), 1045. [Link]
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Application Notes and Protocols: 1-Nitro-2-vinyl-benzene in Azo Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the utilization of 1-Nitro-2-vinyl-benzene, also known as 2-nitrostyrene, as a versatile precursor in the synthesis of azo dyes. This document outlines the chemical principles, detailed experimental protocols, and safety considerations for the synthesis of a representative azo dye, offering insights into the causality behind the experimental choices.
Introduction: The Strategic Importance of this compound in Chromophore Development
This compound is a valuable bifunctional molecule in the landscape of organic synthesis, particularly in the realm of dye chemistry.[1][2] Its utility stems from the presence of two key reactive centers: the nitro group and the vinyl group. The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution and can be readily reduced to a primary amine (NH₂).[3][4] This amino group is the cornerstone for the synthesis of the vast and commercially significant class of azo dyes, which are characterized by the nitrogen-nitrogen double bond (-N=N-) chromophore.[1]
The vinyl group, while not directly participating in the azo coupling reaction, offers a reactive handle for post-synthesis modifications of the dye molecule. This can include polymerization or Michael addition reactions, allowing for the covalent attachment of the dye to various substrates or the introduction of new functionalities to fine-tune the dye's properties, such as solubility, lightfastness, and affinity for specific fibers.
This guide will focus on a representative two-step synthesis of an azo dye starting from this compound:
-
Reduction of the nitro group to form 2-vinylaniline.
-
Diazotization of 2-vinylaniline followed by azo coupling with a suitable aromatic partner, in this case, N,N-dimethylaniline, to produce 4-((E)-(2-vinylphenyl)diazenyl)-N,N-dimethylaniline, a vibrant red azo dye.
Chemical Properties and Safety Considerations
| Property | Value | Reference |
| Chemical Formula | C₈H₇NO₂ | [2] |
| Molar Mass | 149.15 g/mol | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~255 °C | |
| Solubility | Insoluble in water, soluble in organic solvents. | [2] |
| Hazards | Irritant. Prone to polymerization. Handle with care. | [2] |
Safety Precautions: this compound is an irritant and should be handled in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The compound is also prone to polymerization, so it should be stored under appropriate conditions and used with caution.[2]
Experimental Protocols
This section details the step-by-step synthesis of the azo dye 4-((E)-(2-vinylphenyl)diazenyl)-N,N-dimethylaniline from this compound.
Workflow of Azo Dye Synthesis
Caption: Workflow for the synthesis of an azo dye from this compound.
Step 1: Reduction of this compound to 2-Vinylaniline
Principle: The nitro group is selectively reduced to an amino group using iron powder in an acidic medium. This method is often preferred in laboratory settings due to its efficiency and the use of readily available and less hazardous reagents compared to catalytic hydrogenation.[4]
Materials:
-
This compound
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium carbonate solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Filter funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iron powder (e.g., 10 g, a significant excess).
-
Add 50 mL of ethanol and 10 mL of water to the flask and stir the suspension.
-
Carefully add 5 mL of concentrated HCl to the stirring suspension. The mixture will heat up.
-
In a separate beaker, dissolve 5 g of this compound in 20 mL of ethanol.
-
Add the this compound solution dropwise to the hot iron suspension over 30 minutes.
-
After the addition is complete, heat the mixture to reflux for 2 hours with vigorous stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of celite to remove the iron sludge. Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings and neutralize the solution by carefully adding a saturated sodium carbonate solution until the effervescence ceases and the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2-vinylaniline as an oil.
Self-Validation: The progress of the reduction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the amine indicates the reaction is proceeding.
Step 2: Diazotization of 2-Vinylaniline and Azo Coupling with N,N-Dimethylaniline
Principle: The primary aromatic amine (2-vinylaniline) is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures.[1][5] The unstable diazonium salt is then immediately reacted with an electron-rich coupling partner, N,N-dimethylaniline, in an electrophilic aromatic substitution reaction to form the azo dye.[6]
Materials:
-
2-Vinylaniline (from Step 1)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
N,N-Dimethylaniline
-
Sodium hydroxide solution (10%)
-
Ice bath
-
Beakers and Erlenmeyer flasks
-
Stirring plate and magnetic stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Diazotization: a. In a 250 mL beaker, dissolve the crude 2-vinylaniline (assuming approximately 4 g from the previous step) in a mixture of 10 mL of concentrated HCl and 50 mL of water. Stir until a clear solution is obtained. b. Cool the solution to 0-5 °C in an ice-salt bath. c. In a separate beaker, prepare a solution of 2.5 g of sodium nitrite in 10 mL of water. d. Add the sodium nitrite solution dropwise to the cold 2-vinylaniline solution with constant stirring, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
Azo Coupling: a. In a 500 mL beaker, dissolve 4 g of N,N-dimethylaniline in 20 mL of 10% hydrochloric acid. b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring. A deep red precipitate of the azo dye will form immediately. d. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction. e. Make the solution slightly alkaline by the slow addition of a 10% sodium hydroxide solution. This will precipitate any remaining dye.
-
Isolation and Purification: a. Collect the solid dye by vacuum filtration using a Buchner funnel. b. Wash the filter cake with cold water until the filtrate is colorless. c. Recrystallize the crude dye from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the pure azo dye. d. Dry the purified dye in a desiccator.
Self-Validation: The formation of a brightly colored precipitate is a strong indicator of a successful coupling reaction. The purity of the final dye can be assessed by its melting point and spectroscopic techniques such as UV-Vis spectroscopy to determine its absorption maximum (λ_max).
Data Presentation
| Parameter | Step 1: Reduction | Step 2: Diazotization & Coupling |
| Starting Material | This compound | 2-Vinylaniline |
| Key Reagents | Fe, HCl | NaNO₂, HCl, N,N-dimethylaniline |
| Reaction Temperature | Reflux (~80 °C) | 0-5 °C |
| Reaction Time | 2 hours | ~1 hour |
| Product | 2-Vinylaniline | 4-((E)-(2-vinylphenyl)diazenyl)-N,N-dimethylaniline |
| Expected Yield | 70-80% (crude) | 80-90% (crude) |
| Appearance of Product | Yellowish oil | Deep red solid |
Logical Relationships in the Synthesis
Caption: Key chemical transformations in the synthesis of the azo dye.
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of azo dyes. The protocols detailed in these application notes provide a robust framework for the preparation of a representative azo dye, highlighting the critical steps of nitro group reduction, diazotization, and azo coupling. The presence of the vinyl group in the final dye molecule opens avenues for further functionalization, making this synthetic route attractive for the development of novel dyes with tailored properties for a wide range of applications in research and industry.
References
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved from The Chinese University of Hong Kong.
- The Synthesis of Azo Dyes. (n.d.).
- This compound. (2024, April 9). ChemBK.
- Synthesis of disperse azo dyes from 2-amino-4- and 6-N,N-dialkylaminobenzothiazoles and their application. (1989). Dyes and Pigments, 10(3), 173–181.
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- Diazotis
- Disperse azo dyes, a process for the preparation thereof and the use thereof for dyeing and printing semi-synthetic and, especially, synthetic hydrophobic fibre materials. (2014).
- Synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on polyester fibre. (n.d.).
- Diazotization Reaction Mechanism. (n.d.). BYJU'S.
- Procedure for the reduction of 1-Chloro-3-(2-nitrovinyl)benzene to its corresponding amine. (2025). Benchchem.
- Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. (2016). Molecules, 21(7), 855.
- Preparation of Nitrobenzene (Nitration of benzene). (n.d.).
- Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. (2023). Molecules, 28(14), 5459.
- Reduction of 4-nitrostyrene to 4-aminostyrene. (2025).
- Diazotisation and coupling reaction. (n.d.). Slideshare.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.
- Azobenzene. (n.d.). Organic Syntheses.
- Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. (2016). Sci-Hub.
- Amines L2 | Diazotisation, Coupling Reactions & Hinsberg Reagent | #jee2024 #jee #lokeshchoudhary. (2022, December 22). YouTube.
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry.
Sources
Application Notes and Protocols for Cycloaddition Reactions Involving 1-Nitro-2-vinyl-benzene
Introduction: The Versatile Reactivity of 1-Nitro-2-vinyl-benzene
This compound, also known as ortho-nitrostyrene, is a valuable and versatile building block in organic synthesis. Its structure, featuring a vinyl group activated by an adjacent electron-withdrawing nitro group, makes it an excellent substrate for a variety of cycloaddition reactions. This unique electronic arrangement renders the vinyl moiety highly electrophilic, facilitating its participation as a dienophile in [4+2] Diels-Alder reactions and as a dipolarophile in [3+2] cycloaddition reactions.[1]
These cycloaddition reactions provide powerful and atom-economical routes to construct complex carbocyclic and heterocyclic frameworks, which are prevalent in natural products, pharmaceuticals, and materials science.[2][3][4] This guide provides detailed application notes and experimental protocols for key cycloaddition reactions of this compound, offering researchers and drug development professionals a practical resource for harnessing its synthetic potential.
[4+2] Cycloaddition: The Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the concerted formation of a six-membered ring from a conjugated diene and a dienophile.[5] Due to the strong electron-withdrawing nature of the ortho-nitro group, this compound serves as a highly reactive dienophile, readily engaging with a variety of dienes to produce substituted cyclohexene derivatives.
Causality of Reactivity
The efficacy of this compound as a dienophile is rooted in Frontier Molecular Orbital (FMO) theory. The electron-withdrawing nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group. This reduced LUMO energy leads to a smaller energy gap between the dienophile's LUMO and the Highest Occupied Molecular Orbital (HOMO) of a typical electron-rich diene. This smaller energy gap results in a stronger orbital interaction and a lower activation energy for the cycloaddition, thus accelerating the reaction. The reaction between this compound and cyclopentadiene, for instance, is known to proceed with high yields, typically in the range of 86-95%.
Application Note: Synthesis of a Bicyclic Nitroalkane
A classic and highly efficient application of this compound in Diels-Alder reactions is its reaction with cyclopentadiene. This reaction constructs a bicyclo[2.2.1]heptene framework, a common structural motif in various complex molecules. The resulting adduct, 5-nitro-6-(2-nitrophenyl)bicyclo[2.2.1]hept-2-ene, is a versatile intermediate for further synthetic transformations.
Caption: Diels-Alder reaction of this compound.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
This protocol details the synthesis of the Diels-Alder adduct between this compound and cyclopentadiene.
Materials:
-
This compound
-
Dicyclopentadiene
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Distillation apparatus
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is generated fresh by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene. Set up a fractional distillation apparatus and heat dicyclopentadiene to its cracking temperature (around 170 °C).[5] Collect the freshly distilled cyclopentadiene monomer (b.p. 40-42 °C) in a receiver cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 10 mL of ethyl acetate.
-
Addition of Diene: To the stirred solution, add a freshly prepared solution of 1.5 equivalents of cyclopentadiene in 5 mL of hexane at room temperature.
-
Reaction Monitoring: The reaction is typically exothermic. Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is generally complete within a few hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired bicyclic adduct.
-
Characterization: The structure of the product, 5-nitro-6-(2-nitrophenyl)bicyclo[2.2.1]hept-2-ene, can be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Expected Yield: 85-95%
Data Summary:
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| This compound | 149.15 | 1.0 |
| Cyclopentadiene | 66.10 | 1.5 |
[3+2] Cycloaddition: 1,3-Dipolar Cycloaddition with Nitrones
1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings.[6] In these reactions, a 1,3-dipole reacts with a dipolarophile. The electron-deficient nature of the vinyl group in this compound makes it an excellent dipolarophile for reactions with various 1,3-dipoles, such as nitrones, to form isoxazolidine rings.[2][7]
Mechanistic Rationale and Regioselectivity
The reaction proceeds through a concerted, pericyclic mechanism involving the HOMO of the nitrone and the LUMO of the this compound. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile. For the reaction of an N-alkyl-C-aryl nitrone with this compound, the predominant regioisomer formed is typically the one where the oxygen of the nitrone adds to the β-carbon of the vinyl group, and the carbon of the nitrone adds to the α-carbon. This is due to the larger orbital coefficient on the oxygen of the nitrone's HOMO and the larger coefficient on the β-carbon of the o-nitrostyrene's LUMO.
Caption: 1,3-Dipolar cycloaddition of this compound.
Application Note: Synthesis of Substituted Isoxazolidines
The 1,3-dipolar cycloaddition of this compound with nitrones provides a direct route to highly functionalized isoxazolidine heterocycles. These structures are valuable intermediates in medicinal chemistry and can be further transformed into important compounds such as β-amino alcohols. A representative example is the reaction with C-phenyl-N-methylnitrone.
Experimental Protocol: 1,3-Dipolar Cycloaddition with C-phenyl-N-methylnitrone
This protocol describes the synthesis of 2-methyl-5-(2-nitrophenyl)-3-phenylisoxazolidine.
Materials:
-
This compound
-
C-phenyl-N-methylnitrone
-
Toluene
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 1.0 g of this compound and 1.2 equivalents of C-phenyl-N-methylnitrone.
-
Solvent Addition: Add 20 mL of dry toluene to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to yield the desired isoxazolidine product.
-
Characterization: The structure of the product, 2-methyl-5-(2-nitrophenyl)-3-phenylisoxazolidine, and its stereochemistry can be determined by spectroscopic techniques, including ¹H NMR, ¹³C NMR, and NOESY experiments.[8]
Expected Yield: Moderate to good yields, typically 60-80%.
Data Summary:
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| This compound | 149.15 | 1.0 |
| C-phenyl-N-methylnitrone | 135.16 | 1.2 |
Tandem Reactions: Expanding Synthetic Utility
The reactivity of this compound can be further exploited in tandem or cascade reactions, where an initial cycloaddition is followed by subsequent transformations in a one-pot procedure. These strategies offer significant advantages in terms of efficiency and sustainability by reducing the number of synthetic steps and purification procedures.
Conceptual Framework: Aza-Michael/Cyclization Cascade
While not a cycloaddition in the pericyclic sense, a notable tandem reaction involving substrates similar to this compound is the aza-Michael addition followed by an intramolecular cyclization. For instance, the reaction of an amine with this compound could, in principle, lead to a Michael adduct. Subsequent intramolecular reactions, potentially involving the nitro group or other functionalities, could then lead to the formation of heterocyclic structures.
Sources
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Application Notes & Protocols: A Researcher's Guide to the Michael Addition of Nucleophiles to 2-Nitrostyrene
I. Foundational Principles: The Enduring Utility of the Nitro-Michael Reaction
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, involves the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or its synthetic equivalent.[1] Within this reaction class, nitroalkenes such as β-nitrostyrene (trans-1-nitro-2-phenylethene) have emerged as exceptionally potent Michael acceptors. The powerful electron-withdrawing nature of the nitro group renders the β-carbon highly electrophilic, facilitating attack by a wide array of soft nucleophiles under mild conditions.[2]
The synthetic products, γ-nitro compounds, are highly valuable intermediates. The nitro group is a versatile functional handle, readily transformable into amines, ketones, or other functionalities, making the nitro-Michael reaction a strategic entry point for synthesizing complex natural products, pharmaceuticals, and biologically active molecules like γ-aminobutyric acid (GABA) analogues.[1][3][4] This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, proven protocols for various nucleophile classes, and the catalytic strategies that enable high efficiency and stereocontrol.
II. Mechanistic Insights: Activating the Reaction
The reaction proceeds via the attack of a nucleophile (Nu⁻) on the β-carbon of the 2-nitrostyrene double bond. This generates a resonance-stabilized nitronate intermediate, which is subsequently protonated to yield the final adduct. The efficiency and stereoselectivity of this process are often dramatically enhanced by a catalyst.
Modern organocatalysis, in particular, has revolutionized the asymmetric Michael addition. Bifunctional catalysts, such as those based on thiourea or cinchona alkaloids, can simultaneously activate both reaction partners.[5] The catalyst's basic moiety (e.g., a tertiary amine) deprotonates the pro-nucleophile to generate the active nucleophile, while a hydrogen-bonding acidic moiety (e.g., a thiourea group) coordinates to the nitro group of the electrophile. This dual activation lowers the transition state energy and provides a chiral environment to control the stereochemical outcome.[5]
In the case of aldehyde nucleophiles, catalysis often proceeds via an enamine intermediate. Chiral secondary amines, such as diarylprolinol silyl ethers, react with the aldehyde to form a nucleophilic enamine, which then attacks the nitrostyrene.[6]
Caption: Dual activation by a bifunctional organocatalyst.
III. Application & Protocols: Carbon Nucleophiles
The formation of new carbon-carbon bonds via Michael addition to 2-nitrostyrene is a powerful tool for building molecular complexity.
A. Malonates and β-Diketones
Stabilized carbanions from 1,3-dicarbonyl compounds are excellent nucleophiles for this transformation. The use of bifunctional organocatalysts allows for high stereocontrol.
| Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Dimethyl Malonate | 6'-OH-Cinchonine (2.5) | Solvent-free | 30 | - | 70-92 | 68-88 | [7] |
| Diethyl Malonate | Thiourea III (5) | Neat | rt | - | >95 | 92 | [8] |
| 2,4-Pentanedione | Cinchona Thiourea (10) | Toluene | rt | 1 | 95 | 97 | [5] |
| Dipivaloylmethane | Cinchona Thiourea (10) | Toluene | rt | 72 | 41 | 99 | [5] |
Protocol 1: Asymmetric Michael Addition of 2,4-Pentanedione
This protocol is adapted from the highly efficient procedure using a cinchona-derived thiourea catalyst.[5]
-
Self-Validating System & Rationale: The choice of toluene as a non-polar solvent is critical. It enhances the hydrogen-bonding interaction between the thiourea catalyst and the nitrostyrene's nitro group, leading to faster reaction rates and higher yields compared to more polar solvents like THF.[5] The reaction's progress can be easily monitored by Thin Layer Chromatography (TLC) by observing the consumption of the UV-active 2-nitrostyrene. A successful reaction yields the adduct as the major product with high enantioselectivity.
-
Step-by-Step Methodology:
-
To a dry vial, add 2-nitrostyrene (0.2 mmol, 1.0 equiv) and the cinchona thiourea organocatalyst (0.02 mmol, 10 mol%).
-
Add dry toluene (1.0 mL).
-
Add 2,4-pentanedione (0.3 mmol, 1.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC (e.g., using 20% ethyl acetate in hexanes).
-
Upon completion (typically 1-2 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
B. Aldehydes & Ketones (Enamine Catalysis)
The organocatalytic addition of aldehydes and ketones generates γ-nitro carbonyl compounds, which are precursors to chiral γ-amino acids.[4][9] Using α,α-disubstituted aldehydes allows for the direct construction of challenging all-carbon quaternary stereocenters.[10][11]
| Nucleophile | Catalyst (mol%) | Conditions | Yield (%) | ee (%) | Reference |
| Isobutyraldehyde | (R,R)-DPEN-Thiourea (30) | Water, rt, 48h | 89 | 99 | [2] |
| Propanal | Diphenylprolinol silyl ether (20) | Dioxane, rt, 20h | 75 | 96 | [6] |
| Cyclopentanecarboxaldehyde | Diamine/TFA (30) | 2-PrOH, 4°C, 24h | 93 | 91 | [10] |
Protocol 2: Asymmetric Michael Addition of an α,α-Disubstituted Aldehyde
This protocol is based on the work demonstrating the creation of quaternary stereocenters.[10]
-
Self-Validating System & Rationale: This reaction utilizes a chiral diamine co-catalyzed by an acid (TFA) to generate a nucleophilic enamine in situ. The use of a protic solvent like isopropanol (2-PrOH) at a reduced temperature (4°C) was found to be optimal for achieving high yield and enantioselectivity.[10] The reaction must be performed under an inert atmosphere to prevent oxidation of the aldehyde. The formation of the product with a new quaternary center can be confirmed by detailed NMR analysis (e.g., DEPT-135).
-
Step-by-Step Methodology:
-
To a solution of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (0.06 mmol, 0.3 equiv) in 2-PrOH (0.4 mL) at 4°C, add trifluoroacetic acid (TFA) (0.06 mmol, 0.3 equiv).
-
Add the α,α-disubstituted aldehyde (e.g., cyclopentanecarboxaldehyde, 0.24 mmol, 1.2 equiv).
-
Add a solution of 2-nitrostyrene (0.2 mmol, 1.0 equiv) in 2-PrOH (0.4 mL).
-
Stir the mixture at 4°C for the specified time (e.g., 24 hours).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired Michael adduct.
-
Characterize the product and determine the enantiomeric excess by chiral HPLC.
-
Caption: General experimental workflow for Michael additions.
IV. Application & Protocols: Heteroatom Nucleophiles
A. Nitrogen Nucleophiles (Indoles)
The addition of indoles to 2-nitrostyrene proceeds as a conjugate Friedel-Crafts type reaction. This can be efficiently catalyzed under environmentally benign conditions.
Protocol 3: Michael Addition of Indole in Water
This procedure utilizes tetra-n-butylammonium hydrogen sulfate (TBAHS) as a readily available and effective catalyst in aqueous media.[12]
-
Self-Validating System & Rationale: The use of water as a solvent and a phase-transfer catalyst like TBAHS represents a green chemistry approach. The reaction's success relies on the catalyst's ability to facilitate the interaction between the organic reactants. Progress is monitored by TLC. The expected outcome is the formation of the 3-substituted indole derivative in high yield. The simple extraction procedure simplifies purification.
-
Step-by-Step Methodology:
-
In a round-bottom flask, combine indole (4.2 mmol, 1.0 equiv), 2-nitrostyrene (4.2 mmol, 1.0 equiv), and TBAHS (2.1 mmol, 50 mol%).
-
Add water (15 mL) to the mixture.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, extract the reaction mixture with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3-(2-nitro-1-phenylethyl)-1H-indole.
-
B. Sulfur Nucleophiles (Thiols)
The thia-Michael addition (or thiol-ene reaction) is a highly efficient and often spontaneous reaction between a thiol and an activated alkene like 2-nitrostyrene.[13] This reaction is fundamental in bioconjugation and materials science. The addition of thiols to nitroalkenes is typically rapid and reversible.[14]
Protocol 4: Base-Catalyzed Thia-Michael Addition
This general protocol uses a mild base to facilitate the addition of a thiol to 2-nitrostyrene.
-
Self-Validating System & Rationale: The reaction is catalyzed by a base (e.g., triethylamine, Et₃N) which deprotonates the thiol to form the more nucleophilic thiolate anion. This significantly accelerates the conjugate addition. The reaction is often quantitative and clean, sometimes requiring minimal purification. The disappearance of the thiol's characteristic odor can be an informal indicator of reaction progress, but TLC or LC-MS provides definitive monitoring.
-
Step-by-Step Methodology:
-
Dissolve 2-nitrostyrene (1.0 mmol, 1.0 equiv) in a suitable solvent like dichloromethane (DCM) or THF (5 mL).
-
Add the thiol (e.g., thiophenol or benzyl mercaptan, 1.1 mmol, 1.1 equiv).
-
Add a catalytic amount of triethylamine (Et₃N) (0.1 mmol, 10 mol%).
-
Stir the reaction at room temperature. The reaction is typically very fast.
-
Monitor by TLC. Upon completion, wash the reaction mixture with 1M HCl to remove the base, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
-
V. Conclusion and Future Outlook
The Michael addition to 2-nitrostyrene remains a robust and versatile transformation in the synthetic chemist's toolkit. The development of sophisticated organocatalytic systems has elevated this classic reaction, enabling the construction of complex chiral molecules with exceptional levels of stereocontrol. The resulting γ-nitro adducts serve as critical building blocks for pharmaceuticals, including neuroactive agents derived from GABA.[3] As the demand for enantiomerically pure compounds grows, further innovation in catalyst design and the exploration of novel nucleophiles will continue to expand the synthetic power and application of this fundamental reaction.
VI. References
-
Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]
-
Dutta, B., & Gogoi, P. (2024). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. ChemRxiv. [Link]
-
Mase, N., et al. (2004). Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters, 6(15), 2527–2530. [Link]
-
Lee, S., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules, 26(21), 6649. [Link]
-
Kuklin, A. A., et al. (2023). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules, 28(15), 5821. [Link]
-
James, B., et al. (2015). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Indian Journal of Chemistry, 54B, 1318-1325. [Link]
-
Al-Zoubi, R. M., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 933. [Link]
-
Abellán-Lafuente, R., et al. (2024). Nitro-Michael addition of different nucleophiles to trans-β-nitrostyrene a. ResearchGate. [Link]
-
Various Authors. (n.d.). Synthesis of Nitro compounds by 1,4-addition. Organic Chemistry Portal. [Link]
-
Ortega, M. A., et al. (2020). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters, 22(19), 7570–7575. [Link]
-
McCooey, S. H., & Connon, S. J. (2011). Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene: The first Michael addition of dipivaloylmethane to an activated olefin. ARKIVOC. [Link]
-
Dadwal, A., et al. (2023). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. The Journal of Organic Chemistry, 88(24), 17351–17364. [Link]
-
McCooey, S. H., & Connon, S. J. (2005). Enantioselective Organocatalytic Michael Addition of Malonate Esters to Nitro Olefins Using Bifunctional Cinchonine Derivatives. ResearchGate. [Link]
-
Das, B., et al. (2012). A simple protocol for the michael addition of indoles with electron deficient olefins catalysed by TBAHS in aqueous media. Journal of Chemical Sciences, 124, 451-455. [Link]
-
Okino, T., et al. (2005). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Journal of the American Chemical Society, 127(1), 119–125. [Link]
-
Various Authors. (2013-2022). Organocatalyzed Michael addition to nitroalkenes employing surrogates of acetaldehyde. ResearchGate. [Link]
-
Benhaliliba, H., et al. (2008). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. SCT. [Link]
-
Kumar, A., et al. (2014). Michael Addition of Indoles to β-Nitrostyrenes Catalyzed by HY Zeolite under Solvent-Free Conditions. ChemInform. [Link]
-
Various Authors. (n.d.). Mechanism of Michael addition reaction. ResearchGate. [Link]
-
Ayats, C., et al. (2020). Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene. ACS Omega, 5(43), 28135–28145. [Link]
-
Bonini, M. G., et al. (2011). The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid. Journal of Biological Chemistry, 286(33), 28944–28956. [Link]
-
Chi, Y., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 130(17), 5608–5609. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2018). Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. RSC Advances, 8(32), 17897-17902. [Link]
-
McCooey, S. H., & Connon, S. J. (2005). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications. [Link]
-
Sorochinsky, A. E., & Soloshonok, V. A. (2010). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Chemistry of Heterocyclic Compounds, 46, 481-500. [Link]
-
Wikipedia contributors. (n.d.). Thiol-ene reaction. Wikipedia. [Link]
-
Fringuelli, F., et al. (2008). Enantioselective Michael Addition of Dimethyl Malonate to (E)-β- Nitrostyrenes Catalyzed by Cinchona Alkaloids Under Solvent-Free Condition. Letters in Organic Chemistry, 5(8), 602–606. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Sci-Hub. Enantioselective Michael Addition of Dimethyl Malonate to (E)-β- Nitrostyrenes Catalyzed by Cinchona Alkaloids Under Solvent-Free Condition / Letters in Organic Chemistry, 2008 [sci-hub.box]
- 8. researchgate.net [researchgate.net]
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- 12. ias.ac.in [ias.ac.in]
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- 14. The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Benzene Derivatives Using Nitroolefins: Application Notes and Protocols
Introduction: The Strategic Value of One-Pot Annulation with Nitroolefins
Polysubstituted benzene rings are fundamental scaffolds in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. Traditional methods for their synthesis often involve multi-step sequences that can be time-consuming, resource-intensive, and generate significant waste. In contrast, one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, represent a more elegant and efficient approach, aligning with the principles of green chemistry.[1] Nitroolefins have emerged as exceptionally versatile building blocks in this context. The electron-deficient nature of the carbon-carbon double bond, conferred by the powerful electron-withdrawing nitro group, makes them excellent Michael acceptors and participants in a variety of cascade or domino reactions.[2] This reactivity allows for the rapid construction of complex molecular architectures from simple, readily available precursors.
This guide details two robust, one-pot protocols for the synthesis of highly functionalized benzene derivatives utilizing nitroolefins. These methods leverage domino reaction sequences, where the initial reaction sets up a cascade of subsequent transformations, culminating in the formation of the aromatic ring. We will explore the underlying mechanisms, provide step-by-step experimental procedures, and present data on the scope and efficiency of these transformations. The protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring reproducibility and providing researchers with powerful tools for organic synthesis and drug development.
Mechanism & Rationale: Building the Benzene Ring from Acyclic Precursors
The construction of a stable aromatic ring from acyclic starting materials in a single pot relies on a carefully orchestrated sequence of bond-forming and bond-breaking events. The nitro group plays a pivotal, albeit transient, role. It first activates the olefin for an initial nucleophilic attack and then serves as a leaving group in the final aromatization step.
Two primary mechanistic pathways are highlighted in our protocols:
-
Vinylogous Michael Addition-Cyclization-Aromatization: This pathway is initiated by the conjugate addition of a nucleophile to the nitroolefin. In the case of Protocol 1, a vinylogous Michael addition of a dicyanovinyl anion to a nitrostyrene derivative occurs. This is followed by an intramolecular cyclization and subsequent elimination of nitrous acid (HNO₂) to drive the formation of the stable aromatic ring.[3]
-
Michael Addition-Intramolecular Cyclization-Tautomerization-Aromatization: Protocol 2 employs a similar initial Michael addition. However, the subsequent steps involve an intramolecular cyclization onto a nitrile group, followed by an imine-enamine tautomerization to form a cyclohexadiene intermediate. This intermediate then undergoes aromatization to yield the final triarylbenzene product.[2]
These domino reactions are highly atom-economical and offer a significant increase in molecular complexity in a single operation.[2] The choice of base and solvent is critical; it must be strong enough to generate the initial nucleophile but not so harsh as to cause unwanted side reactions or decomposition of the intermediates.
Protocol 1: Synthesis of Polysubstituted 2-Amino-4-arylbenzonitriles
This protocol describes a one-pot, two-stage reaction for the synthesis of highly substituted aminobenzonitriles from vinyl malononitriles and nitroolefins. The reaction proceeds via a triethylamine (Et₃N)-catalyzed vinylogous Michael addition, followed by a sodium ethoxide (EtONa)-promoted cyclization and aromatization.[3][4]
Experimental Workflow
Caption: Workflow for the one-pot synthesis of aminobenzonitriles.
Detailed Step-by-Step Methodology
Materials:
-
Appropriately substituted vinyl malononitrile
-
Appropriately substituted nitroolefin (e.g., β-nitrostyrene)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN, anhydrous)
-
Sodium ethoxide (EtONa)
-
Ethyl acetate (EtOAc, for chromatography)
-
Hexanes (for chromatography)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the vinyl malononitrile (0.1 mmol, 1.0 eq.), the nitroolefin (0.1 mmol, 1.0 eq.), and dichloromethane (1 mL).[4]
-
Stir the solution at room temperature and add triethylamine (1.4 µL, 0.01 mmol, 0.1 eq.).[4]
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the initial reaction is complete, remove the dichloromethane under reduced pressure using a rotary evaporator.[4]
-
To the resulting residue, add acetonitrile (5 mL) and sodium ethoxide (6.8 mg, 0.1 mmol, 1.0 eq.).[4]
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the progress of the second stage by TLC.
-
Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a mixture of ethyl acetate and hexanes (e.g., 1:8 v/v) as the eluent, to afford the desired polysubstituted benzene derivative.[4]
Data Presentation: Substrate Scope and Yields
The following table summarizes the results for the synthesis of various polysubstituted benzenes using this protocol.
| Entry | Vinyl Malononitrile (R¹) | Nitroolefin (R²) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 2-amino-4,6-diphenyl-benzonitrile | 85 |
| 2 | 4-Chlorophenyl | Phenyl | 2-amino-4-(4-chlorophenyl)-6-phenyl-benzonitrile | 82 |
| 3 | Phenyl | 4-Methoxyphenyl | 2-amino-4-phenyl-6-(4-methoxyphenyl)-benzonitrile | 88 |
| 4 | 4-Methylphenyl | 4-Chlorophenyl | 2-amino-4-(4-methylphenyl)-6-(4-chlorophenyl)-benzonitrile | 79 |
| 5 | Thiophen-2-yl | Phenyl | 2-amino-4-(thiophen-2-yl)-6-phenyl-benzonitrile | 75 |
(Yields are representative and based on published data.[3])
Protocol 2: Metal-Free Domino Synthesis of Functionalized Triarylbenzenes
This protocol outlines a metal-free, four-step domino reaction that constructs a triarylbenzene core from a nitrostyrene and an α,α-dicyanoolefin.[2][5] The reaction is typically initiated by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and proceeds through a sequence of Michael addition, intramolecular cyclization, tautomerization, and aromatization.
Reaction Mechanism Pathway
Caption: Mechanistic pathway for the domino synthesis of triarylbenzenes.
Detailed Step-by-Step Methodology
Materials:
-
Appropriately substituted nitrostyrene
-
Appropriately substituted α,α-dicyanoolefin (e.g., benzylidenemalononitrile)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (CH₃CN, anhydrous)
-
Ethyl acetate (EtOAc, for chromatography)
-
Hexanes (for chromatography)
Procedure:
-
In a screw-cap vial equipped with a magnetic stir bar, dissolve the nitrostyrene (1.0 eq.) and the α,α-dicyanoolefin (1.0 eq.) in anhydrous acetonitrile.
-
Add DBU (1.2 eq.) to the solution at room temperature.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrates.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to isolate the triarylbenzene product.
Data Presentation: Scope of the Domino Reaction
This domino reaction tolerates a range of substituents on both the nitrostyrene and the dicyanoolefin components, providing access to a diverse library of triarylbenzenes.
| Entry | Nitrostyrene (Ar¹) | Dicyanoolefin (Ar², Ar³) | Product | Yield (%) |
| 1 | 4-Nitrophenyl | Phenyl, Phenyl | 4'-Nitro-[1,1':3',1''-terphenyl]-2',6'-dicarbonitrile | 91 |
| 2 | 4-Chlorophenyl | Phenyl, Phenyl | 4'-Chloro-[1,1':3',1''-terphenyl]-2',6'-dicarbonitrile | 85 |
| 3 | Phenyl | 4-Methoxyphenyl, Phenyl | 4''-Methoxy-[1,1':3',1''-terphenyl]-2',6'-dicarbonitrile | 88 |
| 4 | 4-Methoxyphenyl | Phenyl, Phenyl | 4'-Methoxy-[1,1':3',1''-terphenyl]-2',6'-dicarbonitrile | 89 |
| 5 | Naphthalen-2-yl | Phenyl, Phenyl | 4'-(Naphthalen-2-yl)-[1,1'-biphenyl]-2,6-dicarbonitrile | 78 |
(Yields are representative and based on published data.[2])
Conclusion and Future Outlook
The one-pot synthesis of benzene derivatives from nitroolefins offers a powerful and efficient alternative to traditional multi-step methods. The protocols detailed herein demonstrate the utility of domino reactions to rapidly build molecular complexity from simple starting materials. The mild reaction conditions, broad substrate scope, and high yields make these methods particularly attractive for applications in medicinal chemistry and materials science, where the rapid generation of compound libraries for screening is often a critical step.
Future research in this area will likely focus on expanding the scope of compatible functional groups, developing enantioselective versions of these reactions to create chiral benzene derivatives, and adapting these protocols for use in continuous flow synthesis platforms.[6] The continued development of novel cascade reactions starting from nitroolefins will undoubtedly unlock new avenues for the efficient and sustainable synthesis of complex aromatic systems.
References
-
Four‐Step Domino Reaction Enables Fully Controlled Non‐Statistical Synthesis of Hexaarylbenzene with Six Different Aryl Groups. Angewandte Chemie International Edition.[Link]
-
Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins. PubMed.[Link]
-
Efficient Method for the Synthesis of Polysubstituted Benzenes by One-Pot Tandem Reaction of Vinyl Malononitriles with Nitroolefins. aws.amazon.com.[Link]
-
One-pot Synthesis and its Practical Application in Pharmaceutical Industry. ResearchGate.[Link]
-
Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes. PMC - NIH.[Link]
-
Metal-free four-step domino reaction enables fully controlled non- statistical synthesis of hexaarylbenzene with six different a. ChemRxiv.[Link]
-
Total synthesis of hexaarylbenzene with domino reaction as key step. a,... ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Four‐Step Domino Reaction Enables Fully Controlled Non‐Statistical Synthesis of Hexaarylbenzene with Six Different Aryl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 2-Nitrostyrene During Storage
Welcome to the technical support center for 2-nitrostyrene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice on preventing the unwanted polymerization of 2-nitrostyrene during storage. This resource synthesizes established chemical principles and field-proven insights to ensure the stability and integrity of your starting materials.
Introduction: The Challenge of 2-Nitrostyrene Stability
2-Nitrostyrene is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of various nitrogen-containing compounds. However, its utility is paralleled by its inherent instability. The electron-withdrawing nitro group and the conjugated styrene system make 2-nitrostyrene susceptible to polymerization, which can be initiated by heat, light, impurities, or contact with incompatible materials. This guide provides a comprehensive overview of the factors influencing 2-nitrostyrene stability and practical strategies to mitigate the risk of unwanted polymerization during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 2-nitrostyrene polymerization during storage?
A1: The polymerization of 2-nitrostyrene can be initiated by several factors:
-
Thermal Initiation: Elevated temperatures provide the activation energy for monomer molecules to react and form polymer chains. Polystyrene, a related compound, begins to soften and melt at 160°C and becomes unstable at temperatures above 275°C[1]. While specific data for 2-nitrostyrene is limited, it is prudent to assume a lower thermal stability threshold due to the activating nitro group.
-
Anionic Polymerization: 2-Nitrostyrene is particularly susceptible to anionic polymerization, which can be initiated by bases such as amines, alkoxides, or even residual basic impurities from its synthesis.[2]
-
Free-Radical Polymerization: Although less common for nitrostyrenes, free-radical polymerization can be initiated by peroxides, oxygen, or other radical sources. Interestingly, β-nitrostyrene derivatives have been shown to act as inhibitors of free-radical polymerization for other monomers like styrene, a process that involves the release of NO2.[3]
-
Presence of Impurities: Impurities from the synthesis of 2-nitrostyrene, such as residual catalysts or side-products, can act as initiators for polymerization.[4]
-
Exposure to Air and Moisture: Oxygen can contribute to the formation of peroxides, which are known free-radical initiators. Moisture can hydrolyze certain compounds, potentially leading to the formation of acidic or basic species that can catalyze polymerization.[5][6]
Q2: What are the ideal storage conditions for 2-nitrostyrene?
A2: To maximize the shelf-life of 2-nitrostyrene and prevent polymerization, the following storage conditions are recommended:
-
Temperature: Store at refrigerated temperatures (2-8°C).[7] Lower temperatures reduce the kinetic energy of the molecules, significantly slowing the rate of polymerization.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[7][8] This minimizes contact with oxygen, thereby reducing the risk of peroxide formation and oxidative degradation.
-
Light: Store in an amber or opaque container to protect from light. While not extensively documented for 2-nitrostyrene, related compounds can be light-sensitive, and UV radiation can provide the energy to initiate polymerization.
-
Container: Use a tightly sealed container made of a non-reactive material (e.g., glass). Ensure the container is clean and dry before adding the 2-nitrostyrene.
Q3: Should I use a polymerization inhibitor? If so, which one and at what concentration?
A3: Yes, the use of a polymerization inhibitor is highly recommended for the long-term storage of 2-nitrostyrene. For styrene, common inhibitors include phenolic compounds like 4-tert-butylcatechol (TBC), which are typically used at concentrations of 10-50 ppm.[9] These inhibitors are effective free-radical scavengers, but their efficacy often depends on the presence of a small amount of dissolved oxygen.[9][10]
For 2-nitrostyrene, while specific studies on inhibitors are scarce, it is reasonable to extrapolate from the knowledge of styrene. Therefore, adding a low concentration (10-50 ppm) of a phenolic inhibitor like TBC or hydroquinone could be beneficial. However, it is crucial to verify the compatibility of the chosen inhibitor with your specific application and to develop a method for its removal before use.
Q4: How can I tell if my 2-nitrostyrene has started to polymerize?
A4: Early detection of polymerization is key to preventing the loss of valuable material. Here are some indicators:
-
Visual Inspection: An increase in viscosity, the formation of a gel, or complete solidification are clear signs of advanced polymerization.
-
Discoloration: While 2-nitrostyrene is a yellow crystalline solid, a change in color or the appearance of haziness upon melting could indicate the presence of oligomers or polymers.
-
Analytical Monitoring: For a more sensitive assessment, analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Broadening of peaks in the 1H or 13C NMR spectrum can indicate the presence of polymeric species.[11]
-
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These techniques are ideal for separating molecules based on their size and can be used to detect the formation of higher molecular weight oligomers and polymers.[12]
-
Mass Spectrometry (MS): MS can be used to identify the presence of dimers, trimers, and larger oligomers.[13]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Increased Viscosity or Solidification in Storage | Onset of significant polymerization. | Isolate the container immediately. Do not attempt to heat or dissolve the solidified material, as this could accelerate a runaway reaction. Consult your institution's safety protocols for the disposal of reactive chemicals. |
| Material appears discolored or hazy upon melting. | Presence of oligomers or impurities. | Before use, purify a small sample by recrystallization or column chromatography. Analyze the purified material to ensure it meets the required specifications for your experiment. |
| Inconsistent reaction outcomes using stored 2-nitrostyrene. | Partial polymerization or degradation of the starting material. | Re-purify the 2-nitrostyrene before use. Implement a routine analytical check (e.g., NMR) of the starting material before each use to ensure its purity and consistency. |
| Rapid polymerization upon exposure to air. | Depletion of inhibitor and/or presence of peroxide impurities. | If an inhibitor is used, ensure its concentration is maintained. Handle the material under an inert atmosphere whenever possible. |
Experimental Protocols
Protocol 1: Purification of 2-Nitrostyrene by Recrystallization
This protocol is intended to remove oligomers and other non-volatile impurities.
-
Dissolution: In a fume hood, dissolve the 2-nitrostyrene in a minimal amount of hot ethanol. The vapors of hot solutions of nitrostyrene can be irritating.[14]
-
Hot Filtration: If solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum at a low temperature.
-
Analysis: Confirm the purity of the recrystallized 2-nitrostyrene using an appropriate analytical technique (e.g., melting point, NMR).
Protocol 2: Monitoring Purity by 1H NMR Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the 2-nitrostyrene sample in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: Acquire a standard 1H NMR spectrum.
-
Analysis: Examine the spectrum for the characteristic sharp peaks of the 2-nitrostyrene monomer. The presence of broad, unresolved signals in the aliphatic or aromatic regions may indicate the formation of oligomers or polymers.
Visualizing Polymerization Pathways
The following diagrams illustrate the primary mechanisms of 2-nitrostyrene polymerization.
Caption: Anionic polymerization of 2-nitrostyrene.
Caption: Free-radical polymerization of 2-nitrostyrene.
Incompatible Materials
To prevent accidental initiation of polymerization, avoid contact of 2-nitrostyrene with the following classes of materials:
-
Strong Bases: (e.g., hydroxides, alkoxides) - Can initiate anionic polymerization.[2]
-
Strong Acids: Can potentially catalyze polymerization or other decomposition reactions.
-
Oxidizing Agents: (e.g., peroxides, nitrates) - Can initiate free-radical polymerization.
-
Metals and Metal Salts: Some metals can act as catalysts for polymerization. It is known that nitromethane should not be mixed with metals or metal compounds.[15]
-
Amines: Can act as bases to initiate anionic polymerization.
Safe Disposal
Unused or polymerized 2-nitrostyrene should be treated as hazardous waste.
-
Unused Monomer: Dispose of in a designated container for flammable and toxic organic waste.
-
Polymerized Material: If polymerization has occurred, the material should be handled with extreme caution. Do not attempt to dispose of it as regular plastic waste. The polymer may still contain unreacted monomer. The container should be clearly labeled as "Polymerized 2-Nitrostyrene" and disposed of through your institution's hazardous waste management program.
References
- Grassie, N., & Scott, G. (1985).
-
Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]
- Odian, G. (2004).
-
Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- Striegel, A. M., Yau, W. W., Kirkland, J. J., & Bly, D. D. (2009).
- de Hoffmann, E., & Stroobant, V. (2007).
-
Stanford University Environmental Health & Safety. (2020). Chemical Incompatibility Guide. Retrieved from [Link]
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ResearchGate. (n.d.). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. Retrieved from [Link]
-
ioMosaic. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. Retrieved from [Link]
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Materials Advances (RSC Publishing). (2024). The impact of moisture on the stability and degradation of perovskites in solar cells. Retrieved from [Link]
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White Rose eTheses Online. (n.d.). Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. Retrieved from [Link]
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The Royal Society of Chemistry. (2022). Separation, identification, and conformation of cyclic and tadpole macromolecules via UPLC-MS/MS. Retrieved from [Link]
-
MDPI. (2020). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
-
Energy & Environmental Science (RSC Publishing). (n.d.). Unravelling air/moisture stability of cathode materials in sodium ion batteries: characterization, rational design, and perspectives. Retrieved from [Link]
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- 4. Lower air humidity reduced both the plant growth and activities of photosystems I and II under prolonged heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
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improving yield and regioselectivity in 2-nitrostyrene synthesis
Welcome to the technical support center for nitrostyrene synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of nitrostyrene derivatives. We will address common challenges in yield and regioselectivity, clarify crucial nomenclature distinctions, and provide robust, step-by-step protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and points of confusion encountered during nitrostyrene synthesis.
Question 1: What is the critical difference between 2-nitrostyrene and β-nitrostyrene?
Answer: This is the most frequent source of error in this field. The position of the nitro group fundamentally changes the chemical identity and the required synthetic approach.
-
2-Nitrostyrene (ortho-nitrostyrene or 1-nitro-2-vinylbenzene): The nitro group (—NO₂) is attached to the benzene ring at the ortho (position 2) position relative to the vinyl group (—CH=CH₂).
-
β-Nitrostyrene (1-nitro-2-phenylethene): The nitro group is attached to the β-carbon of the vinyl side chain. This is the more commonly synthesized isomer, often prepared via the Henry-Knoevenagel condensation.
Understanding this distinction is the first step toward a successful synthesis. The term "nitrostyrene" is often used ambiguously, but in the majority of chemical literature, it refers to β-nitrostyrene.
Question 2: Why is my yield poor when I try to synthesize 2-nitrostyrene by directly nitrating styrene?
Answer: Direct nitration of styrene is generally a low-yielding and unselective method for preparing 2-nitrostyrene.[1] The vinyl group is highly reactive and sensitive to the strong acidic and oxidizing conditions of typical nitrating mixtures (e.g., HNO₃/H₂SO₄). This leads to several competing side reactions:
-
Oxidation: The double bond can be cleaved or oxidized.
-
Polymerization: The acidic conditions can initiate the cationic polymerization of styrene, resulting in a complex mixture of polymeric tars.[1]
-
Addition Reactions: Nitrating agents can add across the double bond.
Because of these issues, multi-step synthetic routes starting from precursors where the nitro group is already in place are strongly preferred for producing 2-nitrostyrene with high purity and yield.[1]
Question 3: I followed a "nitrostyrene" synthesis using benzaldehyde and nitromethane and obtained a product, but it's not 2-nitrostyrene. What happened?
Answer: You have successfully performed a Henry-Knoevenagel condensation , which is the classic and most efficient route to β-nitrostyrene .[2][3] This reaction involves the base-catalyzed condensation of an aldehyde (benzaldehyde) with a nitroalkane (nitromethane). The reaction proceeds via a nitro-aldol addition followed by dehydration to form the carbon-carbon double bond, resulting in the nitro group being on the vinyl chain, not the aromatic ring. This is a reliable reaction for β-nitrostyrene but is not a pathway to 2-nitrostyrene.
Question 4: What are the most reliable synthetic strategies for obtaining 2-nitrostyrene?
Answer: The most successful methods involve building the vinyl group onto a benzene ring that is already nitrated. These multi-step approaches avoid the pitfalls of direct styrene nitration. Common strategies include:
-
Dehydrohalogenation: Starting with 2-nitroethylbenzene, performing a benzylic bromination, and then eliminating HBr with a base. A related method is the dehydrobromination of 2-(o-nitrophenyl)ethyl bromide.[1]
-
Wittig Reaction: Reacting 2-nitrobenzaldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂). This method is very reliable for forming the double bond with high regioselectivity.[1]
-
Decarboxylation: The decarboxylation of 2-nitrocinnamic acid can also yield 2-nitrostyrene.[1]
The choice of method depends on the availability of starting materials and the desired scale of the reaction.
Section 2: Synthesis Pathway Decision Guide
To ensure you are on the correct experimental path, use the following decision workflow.
Caption: Decision workflow for selecting the correct synthetic route.
Section 3: Troubleshooting Guides & Optimization
This section focuses on specific issues you may encounter during the synthesis of the more common β-nitrostyrene via the Henry reaction, as this is where most yield optimization efforts are focused.
Troubleshooting the Henry-Knoevenagel Reaction for β-Nitrostyrene
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Product Yield | 1. Ineffective Catalyst: The base catalyst (e.g., ammonium acetate, primary amine) is degraded or insufficient. 2. Low Reaction Temperature: The activation energy for the dehydration of the nitro-aldol intermediate is not being met. 3. Poor Quality Reagents: Benzaldehyde may have oxidized to benzoic acid; nitromethane may contain impurities. | 1. Use fresh catalyst. For amine catalysts, ensure they are not from an old container where carbonate has formed. Consider using a slightly stronger base like ethylamine or benzylamine if the reaction is sluggish.[4] 2. Increase temperature. The reaction is often run at reflux in a solvent like methanol, acetic acid, or neat nitromethane.[3][5] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by enabling rapid, uniform heating to higher temperatures (e.g., 150°C).[3] 3. Purify reagents before use. Distill benzaldehyde to remove benzoic acid. Ensure nitromethane is dry and pure.[6] |
| Formation of a Viscous Oil or Polymer Instead of Crystals | 1. Incorrect Workup Procedure: Adding acid to the alkaline intermediate solution instead of the reverse can favor the stable nitro alcohol over the desired alkene.[6] 2. Polymerization of Product: The β-nitrostyrene product can polymerize under certain conditions (e.g., prolonged heating, presence of certain impurities). | 1. Ensure correct workup. The alkaline solution of the intermediate must be added slowly to a well-stirred, large excess of cold acid.[6] This ensures rapid and complete dehydration of the nitro-aldol adduct as it forms. 2. Minimize reaction time and temperature post-formation. Once the reaction is complete (monitored by TLC), proceed with workup promptly. Avoid unnecessarily long heating times.[3] |
| Reaction Stalls or is Very Slow | 1. Insufficient Catalyst Loading. 2. Inappropriate Solvent: The polarity of the solvent can influence reaction rates. | 1. Optimize catalyst loading. While catalytic amounts are needed, too little may stall the reaction. A typical range for primary amines is 0.2 to 1.0 molar equivalents relative to the aldehyde.[4] 2. Consider alternative solvents. While acetic acid is common, ionic liquids have been shown to act as both solvent and catalyst, sometimes improving yields under mild conditions.[2] For conventional heating, using nitromethane as the solvent can drive the reaction forward.[3] |
| Difficulty with Product Isolation/Purification | 1. Incomplete Crystallization. 2. Presence of Oily Side-Products. | 1. Recrystallize from an appropriate solvent. Hot ethanol or isopropanol are commonly used and effective for obtaining pure, crystalline β-nitrostyrene.[3][6] 2. Perform a thorough workup. After quenching the reaction, ensure the product is extracted into an organic solvent and washed with water and brine to remove inorganic salts and water-soluble impurities before recrystallization.[3] |
Section 4: Experimental Protocols
These protocols provide detailed, validated procedures for synthesizing nitrostyrenes. Safety Precaution: Nitrostyrenes are lachrymators and skin irritants. Always handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
Protocol A: Synthesis of 2-Nitrostyrene via Wittig Reaction
This protocol is a reliable method for synthesizing 2-nitrostyrene with high regioselectivity.
Caption: Experimental workflow for the Wittig synthesis of 2-nitrostyrene.
Detailed Steps:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe. The solution will turn a characteristic bright orange or yellow color, indicating the formation of the ylide. Allow the mixture to stir at 0°C for 30 minutes.
-
Wittig Reaction: Dissolve 2-nitrobenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.
-
Workup and Purification: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-nitrostyrene.
Protocol B: Synthesis of β-Nitrostyrene via Henry Condensation (Organic Syntheses Method)
This is a robust, large-scale preparation for β-nitrostyrene, adapted from a verified procedure.[6] It achieves high yields (80-83%).
Detailed Steps:
-
Reaction Setup: In a large, wide-mouthed flask equipped with a mechanical stirrer and thermometer, combine nitromethane (1.0 eq), benzaldehyde (1.0 eq), and methanol. Cool the flask in an ice-salt bath.
-
Base Addition: Prepare a cold solution of sodium hydroxide (NaOH, 1.05 eq) in water. Add this solution dropwise to the stirred nitromethane/benzaldehyde mixture, ensuring the internal temperature is maintained between 10-15°C. The mixture will become a thick white paste.[6] Causality Note: Careful temperature control is critical. The condensation is highly exothermic and nearly instantaneous above 10°C. Runaway temperature will lead to side products.
-
After addition, stir for an additional 15 minutes. The intermediate can be stored overnight in an ice chest at this stage if necessary.[6]
-
Dehydration/Workup: Convert the paste to a clear solution by adding a large volume of ice water. This alkaline solution is less stable and should be used promptly while keeping the temperature below 5°C.[6]
-
Prepare a large volume of dilute hydrochloric acid (HCl) in a separate vessel. Slowly add the cold alkaline reaction solution to the vigorously stirred acid. Causality Note: This order of addition is crucial. Adding acid to the base will result in the formation of the saturated nitro alcohol as an oily byproduct instead of the desired crystalline nitrostyrene.[6]
-
A pale yellow solid (β-nitrostyrene) will precipitate immediately. Continue stirring for a short period, then stop and allow the solid to settle.
-
Isolation and Purification: Decant the majority of the acidic aqueous layer. Filter the remaining solid by suction, washing thoroughly with water until the washings are free of chloride ions (test with AgNO₃).
-
To remove residual water, the crude product can be gently melted in a beaker of hot water. The water will form a separate layer on top and can be poured off after the nitrostyrene re-solidifies upon cooling.
-
Recrystallization: Dissolve the crude, dry product in a minimal amount of hot ethanol. Filter the hot solution to remove any insoluble impurities, then allow it to cool slowly to induce crystallization. Filter the pure crystals and dry them to obtain β-nitrostyrene (m.p. 57-58°C).[6]
References
-
Nitrostyrene. Organic Syntheses, Coll. Vol. 1, p.413 (1941); Vol. 4, p.73 (1925). [Link]
-
Pavlovica, S., Gaidule, A., & Zicmanis, A. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Latvian Journal of Chemistry, No 1, 49–53. [Link]
-
Nakagawa, T., et al. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 27(15), 4804. [Link]
-
2-nitrostyrene, a phantom compound? (2025). Sciencemadness.org Discussion Forum. [Link]
-
Pinto, M., et al. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
- Method for producing β-nitrostyrene compound. (2011).
-
Roy, S. C., & Guin, C. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(6), 979-981. [Link]
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- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stabilization of 1-Nitro-2-vinyl-benzene
Welcome to the comprehensive technical support guide for the selection and management of stabilizers for 1-Nitro-2-vinyl-benzene (2-nitrostyrene). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and stabilization of this highly reactive monomer. This guide will delve into the causality behind experimental choices, ensuring you can execute your experiments with confidence and scientific integrity.
Understanding the Inherent Instability of this compound
This compound is an electron-deficient alkene due to the strong electron-withdrawing nature of the nitro group.[1] This electronic characteristic significantly influences the reactivity of the vinyl group, making the monomer highly susceptible to spontaneous polymerization. This polymerization can be initiated by exposure to heat, light (UV radiation), or the presence of radical-generating impurities.[2] The polymerization process is exothermic and can lead to a dangerous, uncontrolled runaway reaction, resulting in the formation of a solid polymer mass within storage or reaction vessels.[2][3] Therefore, effective stabilization is paramount for the safe storage and handling of this compound.[3]
Frequently Asked Questions (FAQs)
Q1: What is the standard stabilizer provided with commercially available this compound?
Commercially available this compound is typically stabilized with 4-tert-butylcatechol (TBC).[4] TBC is a widely used and effective inhibitor for vinyl aromatic compounds.
Q2: How does 4-tert-butylcatechol (TBC) prevent the polymerization of this compound?
TBC functions as a free-radical scavenger. Its mechanism of action is contingent on the presence of a small amount of oxygen. TBC intercepts and neutralizes free radicals that can initiate the polymerization chain reaction, effectively preventing the premature polymerization of the monomer.
Troubleshooting Guide
Scenario 1: You observe solid polymer particles in your stock of this compound.
| Potential Cause | Troubleshooting Action |
| Inhibitor Depletion: The stabilizer (TBC) has been consumed over time. | 1. Do not attempt to use the monomer. 2. The partially polymerized monomer should be disposed of as hazardous waste. 3. For future prevention, monitor the inhibitor concentration regularly, especially for older stock. |
| Improper Storage: Exposure to elevated temperatures or light has accelerated polymerization. | 1. Immediately move the container to a cool, dark location. 2. Evaluate the extent of polymerization. If minimal, the remaining liquid may be usable after re-stabilization and purification. If significant, dispose of the entire container. 3. Review and rectify storage conditions to prevent recurrence. |
| Contamination: The monomer has been contaminated with a polymerization initiator (e.g., acids, bases, peroxides). | 1. Safely dispose of the contaminated monomer. 2. Investigate potential sources of contamination in your laboratory procedures and storage practices. |
Scenario 2: Your unstabilized this compound polymerized unexpectedly during your experiment.
| Potential Cause | Troubleshooting Action |
| Incomplete Inhibitor Removal: Residual TBC is interfering with your polymerization reaction. | 1. Review your inhibitor removal protocol to ensure its effectiveness. 2. Consider performing an additional purification step, such as passing the monomer through a fresh inhibitor removal column. |
| Presence of Oxygen: For certain controlled polymerization techniques, the presence of oxygen can be detrimental. | 1. Ensure all solvents and reagents are properly degassed. 2. Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction Temperature: The reaction temperature may be too high, leading to uncontrolled thermal polymerization. | 1. Optimize the reaction temperature. 2. If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time. |
In-depth Technical Protocols
Protocol 1: Selection of an Appropriate Stabilizer
While TBC is the standard, other inhibitors can be considered, especially for specific experimental conditions.
| Stabilizer | Typical Concentration | Advantages | Disadvantages |
| 4-tert-butylcatechol (TBC) | 10-100 ppm | Effective in the presence of oxygen, easily removed by alkaline wash. | Ineffective in anaerobic conditions, can be consumed over time. |
| 2,4-Dinitrophenol (DNP) | 50-200 ppm | Effective in the absence of oxygen.[5] | Can be more challenging to remove completely. |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | 50-150 ppm | Highly effective radical scavenger, can be used in controlled radical polymerization.[5] | Can be more expensive than other options. |
Expert Insight: The choice of stabilizer should be guided by your downstream application. For most standard applications where the monomer will be used in the presence of air, TBC is a cost-effective and reliable choice. For reactions conducted under strictly anaerobic conditions, a nitrophenol-based inhibitor like DNP is a more suitable option.[5]
Protocol 2: Removal of TBC Stabilizer Prior to Use
It is crucial to remove the stabilizer before most polymerization reactions, as its presence will inhibit the desired reaction.
Method A: Alkaline Wash
-
Place the stabilized this compound in a separatory funnel.
-
Add an equal volume of a 10% aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (containing the deprotonated TBC) will be on the bottom.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with deionized water until the aqueous washings are neutral (pH 7).
-
Dry the this compound over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
The unstabilized monomer should be used immediately or stored under refrigeration for a very limited time.
Method B: Inhibitor Removal Column
-
Obtain a pre-packed inhibitor removal column.
-
Pass the stabilized this compound through the column according to the manufacturer's instructions.
-
Collect the unstabilized monomer.
-
As with the alkaline wash method, use the unstabilized monomer promptly.
Causality Behind the Choice of Method: The alkaline wash is a robust and cost-effective method for bulk removal of TBC. However, for sensitive applications or smaller scales, an inhibitor removal column provides a convenient and efficient alternative with minimal sample loss.
Visualization of Stabilization and Polymerization
Stabilization Mechanism of TBC
Caption: TBC inhibits polymerization by scavenging free radicals.
Runaway Polymerization Workflow
Caption: The positive feedback loop of a runaway polymerization reaction.
Safe Handling and Disposal
Storage of Stabilized Monomer:
-
Store in a cool, dark, and well-ventilated area.
-
Refrigeration is recommended for long-term storage.[6]
-
Keep away from heat sources, direct sunlight, and sources of ignition.[2]
-
Ensure the container is tightly sealed to prevent contamination.
Handling of Unstabilized Monomer:
-
Use immediately. Unstabilized this compound is highly prone to polymerization.
-
If immediate use is not possible, store in a refrigerator for no more than a few hours.
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Disposal:
-
Unused or partially polymerized this compound should be treated as hazardous waste.
-
Dispose of the waste in a designated, properly labeled container for hazardous materials.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
For disposal of polymerized waste, consult your institution's environmental health and safety (EHS) office for specific guidance, as it is a stable polymer but may contain residual monomer.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibition of Free Radical Polymerization: A Review. PubMed Central. Retrieved from [Link]
-
Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Reactions of β‐nitrostyrene 2 with different nucleophiles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-Nitrostyrene. Retrieved from [Link]
-
MDPI. (2021). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymer stabilizer. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Polyurethane Recycling and Disposal: Methods and Prospects. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Anionic polymerization of β‐nitrostyrenes. Retrieved from [Link]
-
ACS Publications. (n.d.). Inhibition of Styrene Polymerization by β-Nitrostyrene. A Novel Inhibition Mechanism. Macromolecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Beta-Nitrostyrene. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Comonomer Discrimination in Copolymerization of β‑Myrcene: Ethylene Inhibition, Spectators, and Soft Elastomers with Isoprene. PubMed Central. Retrieved from [Link]
-
ioMosaic. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. Retrieved from [Link]
-
ACS Publications. (n.d.). Reversible-Deactivation Radical Polymerization of Vinyl Monomers Mediated by Schiff Bases. Macromolecules. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
-
ResearchGate. (n.d.). Free radical (Co)Polymerization of aromatic vinyl monomers derived from vanillin. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Applied Analytics. (n.d.). Measuring TBC (Polymerization Inhibitor). Retrieved from [Link]
-
ResearchGate. (2014). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?. Retrieved from [Link]
-
IChemE. (n.d.). Understanding vinyl acetate polymerisation accidents. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). The most often studied vinyl monomers. Retrieved from [Link]
- Google Patents. (n.d.). Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
-
Academia. (n.d.). Thermal Runaway of Self-Sustaining Polymerizing for Vinyl Acetate Monomer using Calorimetry Methodology. Retrieved from [Link]
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IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. Retrieved from [Link]
-
Agilyx Corporation. (n.d.). Styrenyx™ | Advanced recycling technology for polystyrene waste. Retrieved from [Link]
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ResearchGate. (2025). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. Retrieved from [Link]
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Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]
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Technical Support Center: Optimizing Palladium-Catalyzed Vinylation Reactions
Welcome to the technical support hub for palladium-catalyzed vinylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C(sp²)–C(sp²) bonds using vinylating agents. Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, but their success hinges on a nuanced understanding of various reaction parameters.[1][2][3] This center provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimentation, ensuring you can achieve optimal results with confidence.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most common problems encountered during palladium-catalyzed vinylation, such as the Mizoroki-Heck, Suzuki-Miyaura, and Stille reactions. Each issue is analyzed from a mechanistic standpoint to provide robust, scientifically grounded solutions.
Issue 1: Low or No Product Yield
This is the most frequent challenge. A systematic approach is crucial to diagnose the root cause.
Q: My Heck reaction has stalled, or the yield is disappointingly low. What are the primary factors to investigate?
A: Low yield in a Heck reaction can stem from several sources. A systematic investigation of the catalyst, reagents, and reaction conditions is necessary. A study using Design of Experiment (DoE) identified temperature, concentration, and palladium loading as the most critical variables.[4]
-
Catalyst Activity & Integrity:
-
Pre-catalyst Activation: Many reactions use a Pd(II) precursor, like Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species.[5] If this reduction is inefficient, the catalytic cycle will not initiate effectively. Ensure your conditions are suitable for this reduction.
-
Catalyst Decomposition: The active Pd(0) catalyst can be prone to aggregation, forming inactive palladium black.[6][7][8] This is often visible as a black precipitate.
-
Causality: This occurs when the ligand concentration is too low to stabilize the Pd(0) species or when the reaction temperature is too high.
-
Solution: Increase ligand loading. A higher phosphine-to-palladium ratio can prevent aggregation and maintain catalytic activity.[9] Consider using more robust ligands, such as N-heterocyclic carbenes (NHCs) or bulky electron-rich phosphines, which form more stable complexes with palladium.[6]
-
-
-
Reagent Quality:
-
Substrate Purity: Impurities in the aryl halide or vinyl partner can act as catalyst poisons. For example, sulfur-containing compounds are notorious for deactivating palladium catalysts.
-
Solvent and Base: Ensure solvents are appropriately anhydrous if required by the specific protocol, although many vinylation reactions are tolerant of some water.[10] The base is critical for regenerating the Pd(0) catalyst at the end of the cycle; its strength and solubility can dramatically impact the reaction rate.[1][5]
-
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[11] An optimal temperature balances these two factors. Consider running a temperature screen to find the sweet spot for your specific system.
-
Oxygen Sensitivity: While many reactions don't require strictly anaerobic conditions, it's good practice to limit oxygen exposure, especially when using air-sensitive triarylphosphine ligands.[10]
-
Issue 2: Poor Selectivity (Regio- or Stereoselectivity)
Q: My Mizoroki-Heck reaction is producing a mixture of isomers. How can I improve selectivity?
A: Achieving high selectivity is a hallmark of well-optimized palladium catalysis. Poor selectivity often points to issues with ligand choice or competing reaction pathways.
-
Regioselectivity (e.g., in Heck Reactions):
-
Causality: The regioselectivity of the migratory insertion step is influenced by both electronic and steric factors. The palladium-hydride species formed after β-hydride elimination can re-add to the double bond in the reverse direction, leading to isomerization.[12]
-
Solution:
-
Ligand Choice: The steric and electronic properties of the ligand are paramount. Bulky ligands can direct the regioselectivity by sterically shielding one position. Chiral ligands, like BINAP, are used to induce enantioselectivity in asymmetric Heck reactions.[5]
-
Additives: The addition of silver or thallium salts can promote a cationic mechanism, which can alter the selectivity profile by preventing ligand dissociation and influencing the coordination of the olefin.[5]
-
-
-
Stereoselectivity (E/Z Isomerism):
-
Causality: The stereochemistry of the starting vinyl partner is usually retained. However, isomerization can occur. The β-hydride elimination step is typically syn-periplanar. If bond rotation in the alkylpalladium(II) intermediate is competitive with elimination, a mixture of stereoisomers can result.
-
Solution: Carefully select ligands that accelerate the rate of reductive elimination or β-hydride elimination relative to bond rotation.
-
Issue 3: Catalyst Deactivation and Turnover
Q: My reaction starts well but then stops before completion, and I observe palladium black. What is happening and how can I prevent it?
A: This is a classic sign of catalyst deactivation, primarily through the aggregation of Pd(0) into inactive nanoparticles or clusters. [7][8]
-
Mechanism of Deactivation: The catalytically active species is a low-coordinate, ligand-stabilized Pd(0) complex. If ligands dissociate or are degraded, the unstable "naked" Pd(0) atoms will rapidly aggregate.[13] This process is often irreversible.
-
Solution 1: Ligand Selection: Employ ligands that bind more strongly to the palladium center. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or chelating diphosphine ligands can provide greater stability.[3][14] N-heterocyclic carbenes (NHCs) are also excellent for stabilizing palladium catalysts, even at high temperatures.
-
Solution 2: Control Reaction Parameters:
-
Lower Temperature: High temperatures accelerate both the desired reaction and catalyst decomposition.[11] Running the reaction at the lowest effective temperature can prolong catalyst lifetime.
-
Palladium Loading: Counterintuitively, very low catalyst loadings can sometimes be more susceptible to deactivation by trace impurities.[15] However, excessively high loadings are wasteful and can lead to faster aggregation if not properly stabilized. A systematic study showed that reducing palladium loading from 3% to 0.5% was possible with careful optimization of other parameters.[4]
-
-
-
Reductive Heck Pathway Competition: In some cases, particularly with hydride sources present (like formic acid or amines), a competing "reductive Heck" pathway can occur, where the alkylpalladium(II) intermediate is intercepted by a hydride, leading to a hydroarylation product instead of the desired vinylated product.[9] Understanding the subtle mechanistic differences is key to directing the reaction toward the desired outcome.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium source? A1: The most common and often effective palladium source is Palladium(II) acetate, Pd(OAc)₂.[10] It is relatively stable, economical, and is readily reduced in situ to the active Pd(0) catalyst.[5] Other sources like PdCl₂ or pre-formed Pd(0) complexes like Pd(PPh₃)₄ can also be used.[10] For challenging couplings, specialized pre-catalysts that are designed for easy activation and stability may offer superior performance.[16]
Q2: What is the role of the base and how do I select one? A2: The base plays a crucial role in the catalytic cycle, typically by neutralizing the acid (HX) generated during the reductive elimination or β-hydride elimination step, thereby regenerating the Pd(0) catalyst.[1][5]
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used, especially in Suzuki couplings. Their solubility can be a key factor; often, these reactions are run in solvent mixtures including water to aid solubility.[17][18][19]
-
Organic Bases: Tertiary amines like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are frequently used in Heck reactions.[10]
-
Selection Criteria: The choice of base should be matched to the substrate's sensitivity. A strong base like NaOtBu might be required for some transformations but could cause undesired side reactions with sensitive functional groups.
Q3: How critical is the choice of solvent? A3: The solvent can have a profound effect on the reaction's outcome by influencing the solubility of reagents, the stability of the catalyst, and even the reaction mechanism itself.[20]
-
Polar Aprotic Solvents: DMF, DMAc, NMP, and acetonitrile are common choices that can solubilize the catalyst complex and inorganic bases.[10]
-
Ethereal Solvents: THF and 1,4-dioxane are widely used, particularly in Suzuki reactions.
-
Solvent Effects on Selectivity: In some systems, switching from a nonpolar solvent (like toluene) to a polar one (like DMF) can invert the chemoselectivity of the reaction.[20][21] This is often attributed to the stabilization of charged intermediates or transition states in the polar solvent.
Q4: My vinyl partner (e.g., vinyl boronic acid, vinyl stannane) is degrading. What can I do? A4: Vinyl organometallic reagents can be prone to side reactions.
-
Vinylboronic Acids (Suzuki): These can undergo protodeboronation (replacement of the boron group with a hydrogen). This is often base-mediated. Using a milder base or carefully controlling stoichiometry can help. Organoboranes are generally stable to water and air, which is a major advantage.[1]
-
Vinylstannanes (Stille): While often robust, they can participate in competing homo-coupling reactions. The primary concern with stannanes is their toxicity and the difficulty of removing tin byproducts.[22] Careful reaction optimization and purification are essential.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for a Mizoroki-Heck Vinylation
This protocol provides a starting point for optimization.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel, and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This is especially important when using air-sensitive ligands.[10]
-
Reagent Addition: Under the inert atmosphere, add the solvent (e.g., DMF, 5 mL), the vinyl partner (1.2 mmol), and the base (e.g., NEt₃, 1.5 mmol).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Troubleshooting Parameter Adjustments
| Problem | Parameter to Adjust | Rationale & Suggested Change |
| No Reaction | Catalyst Precursor / Ligand | Ensure Pd(II) is reduced to Pd(0). Try a more easily activated source or a more electron-rich ligand. |
| Low Yield | Temperature / Concentration | Reaction may be too slow or catalyst may be decomposing. Systematically vary temperature and concentration to find an optimum.[4] |
| Catalyst Decomposition | Ligand-to-Metal Ratio | Increase the L:Pd ratio (e.g., from 2:1 to 4:1 or higher) to better stabilize the active Pd(0) species.[9] |
| Poor Regioselectivity | Ligand Sterics | Switch to a bulkier ligand to sterically influence the migratory insertion step. |
| Side Reactions | Base / Solvent | The base or solvent may be incompatible with functional groups. Screen milder bases (e.g., K₂CO₃ instead of NaOtBu) or different solvents.[14][17] |
Section 4: Visualizing the Process
Understanding the catalytic cycle and troubleshooting logic is key to mastering these reactions.
Diagram 1: The Mizoroki-Heck Catalytic Cycle
Caption: General catalytic cycle for the Mizoroki-Heck reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
ResearchGate. (n.d.). Pd deactivation problem in oxidations and the solutions. Retrieved from [Link]
-
Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390. Retrieved from [Link]
-
ResearchGate. (2010). Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). Retrieved from [Link]
-
Diva-portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Retrieved from [Link]
-
PubMed. (2022). Palladium-Catalyzed Vinylation of Cyclopentenes with Inverted Z,E-Isomerism of Vinylic Substrates. Retrieved from [Link]
-
ACS Publications. (n.d.). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Retrieved from [Link]
-
ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]
-
NIH. (n.d.). Palladium- (and nickel-) catalyzed vinylation of aryl halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
NIH. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]
-
ACS Publications. (2007). Palladium-Catalyzed α-Vinylation of Carbonyl Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ACS Publications. (1981). Palladium-catalyzed vinylic substitution reactions of N-vinyl amides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Retrieved from [Link]
-
NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]
-
RSC Publishing. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
MDPI. (n.d.). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. Retrieved from [Link]
-
ResearchGate. (2009). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
ResearchGate. (2012). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Reddit. (2020). Hydrogenation troubleshooting. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cross-coupling reactions : a practical guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Stille coupling of aryl iodides with vinylstannanes. Retrieved from [Link]
-
RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Scientific Research Publishing. (1982). R. F. Heck, “Palladium-Catalyzed Vinylation of Organic Halides,” In Organic Reactions, Vol. 27, Wiley, New York, 1982, pp. 345-390. Retrieved from [Link]
-
SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction. Retrieved from [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
Arkivoc. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]
-
Myers Group, Harvard University. (n.d.). The Stille Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
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Technical Support Center: Direct Functionalization of the Styrene Double Bond
Welcome to the technical support center for the direct functionalization of the styrene double bond. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this versatile chemical moiety. Styrene and its derivatives are foundational building blocks in chemical synthesis, yet their direct functionalization presents a unique set of challenges.[1] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common experimental hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when planning or executing the functionalization of styrene double bonds.
Q1: What are the primary challenges I should anticipate when working with the direct functionalization of styrene?
A1: The direct functionalization of the styrene double bond, while synthetically valuable, is often complicated by several key factors. The most prominent challenges include:
-
Polymerization: Styrene is highly susceptible to polymerization, especially under acidic or high-temperature conditions, which can significantly reduce the yield of the desired product.[1][2]
-
Regioselectivity: Controlling the regioselectivity of additions across the double bond (i.e., Markovnikov vs. anti-Markovnikov) can be challenging and is highly dependent on the reaction mechanism and catalyst system employed.
-
Chemoselectivity: In substrates with multiple functional groups, achieving selective reaction at the styrene double bond without affecting other reactive sites requires careful selection of reagents and conditions.[3]
-
Catalyst Deactivation: Many catalytic systems used for styrene functionalization can suffer from deactivation due to coking, promoter leaching, or changes in the catalyst's oxidation state.[4]
-
Side Reactions: Besides polymerization, other side reactions such as C-C bond cleavage, oxidation to benzaldehyde, or the formation of other byproducts can occur, complicating purification and reducing yields.[1][5][6]
Q2: How can I minimize the notorious side reaction of styrene polymerization during my functionalization experiment?
A2: Minimizing polymerization is a critical aspect of successfully functionalizing styrenes. A key strategy is the careful selection of the reaction solvent. For instance, in acid-catalyzed reactions, using a nonpolar solvent can create a two-phase system that attenuates the polymerization side reaction.[1] Additionally, maintaining lower reaction temperatures and using appropriate inhibitors can be effective. It's also crucial to ensure the purity of the styrene monomer, as impurities can sometimes initiate polymerization.
Q3: What factors influence the regioselectivity in the hydrofunctionalization of styrenes?
A3: Regioselectivity in styrene hydrofunctionalization is primarily dictated by the reaction mechanism. For example, in reactions proceeding through a carbocation intermediate, the more stable benzylic carbocation is favored, leading to Markovnikov addition.[1] Conversely, radical reactions can often lead to anti-Markovnikov products. The choice of catalyst and ligands is also paramount. For instance, in hydroformylation, the use of specific ligands with a rhodium catalyst can selectively produce the linear aldehyde over the branched isomer.[7]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Functionalized Product
You've set up your reaction for the direct functionalization of a styrene derivative, but upon analysis, you find a low yield of your target molecule, or none at all.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Optimization |
| Catalyst Deactivation | The catalyst may be losing its activity throughout the reaction. This can be due to coke deposition, changes in the metal's oxidation state, or loss of a promoter.[4] | 1. Catalyst Screening: Test different catalysts known for higher stability under your reaction conditions.2. Optimize Catalyst Loading: An insufficient amount of catalyst will lead to a slow and incomplete reaction. Conversely, too high a loading might promote side reactions.3. Promoter/Additive Effects: Investigate the effect of co-catalysts or additives that can enhance catalyst stability and turnover. |
| Suboptimal Reaction Temperature | The reaction may require a specific temperature range for activation. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to decomposition of reactants or products.[8] | 1. Temperature Screening: Run the reaction at a range of temperatures to find the optimal point.2. Stepwise Temperature Profile: For some reactions, a gradual increase in temperature might be beneficial. |
| Incorrect Stoichiometry | An imbalance in the molar ratios of your reactants can lead to an incomplete reaction. | 1. Titrate Reactant Ratios: Systematically vary the stoichiometry of your reactants to find the optimal ratio for product formation. |
| Presence of Inhibitors | Trace impurities in your starting materials or solvents could be inhibiting the catalyst or quenching reactive intermediates. | 1. Reagent Purification: Ensure all starting materials and solvents are of high purity and are appropriately dried. |
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
Problem 2: Poor Regio- or Chemoselectivity
Your reaction is producing a mixture of isomers, or functionalization is occurring at unintended sites on your molecule.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Optimization |
| Inappropriate Catalyst/Ligand System | The electronic and steric properties of the catalyst and its ligands play a crucial role in directing the regioselectivity of the reaction.[7] | 1. Ligand Screening: For metal-catalyzed reactions, screen a variety of ligands with different electronic and steric profiles.2. Catalyst Choice: Different metals can favor different mechanistic pathways, leading to different regioisomers. |
| Solvent Effects | The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome. | 1. Solvent Screening: Evaluate a range of solvents with varying polarities to determine the effect on regioselectivity. |
| Steric Hindrance | Bulky substituents on the styrene or the incoming functional group can sterically hinder one approach, favoring the formation of a particular regioisomer. | 1. Substrate Modification: If possible, consider if a modification to the substrate could direct the desired regioselectivity.2. Reagent Choice: Select reagents with appropriate steric bulk to favor the desired outcome. |
| Reaction Mechanism Ambiguity | The reaction may be proceeding through multiple competing pathways, each leading to a different product. | 1. Mechanistic Studies: Perform control experiments to elucidate the reaction mechanism. For example, the addition of radical scavengers can help determine if a radical pathway is involved. |
Diagram of Factors Influencing Selectivity
Caption: Key experimental factors that control reaction selectivity.
Problem 3: Formation of Significant Byproducts (e.g., Polymer, Benzaldehyde)
Your desired product is contaminated with significant amounts of byproducts, making purification difficult and lowering the overall yield.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Optimization |
| Polymerization | As mentioned, styrene readily polymerizes, especially in the presence of acid or at elevated temperatures.[1][2] | 1. Solvent Choice: Use nonpolar solvents for acid-catalyzed reactions to create a two-phase system.[1]2. Lower Temperature: Conduct the reaction at the lowest effective temperature.3. Add Inhibitors: Consider the use of radical inhibitors if a free-radical polymerization pathway is suspected. |
| Oxidation to Benzaldehyde | In oxidative functionalizations, over-oxidation to benzaldehyde can be a common side reaction.[6] | 1. Milder Oxidants: Use a milder or more selective oxidizing agent.[8]2. Control Oxidant Stoichiometry: Carefully control the amount of oxidant used.3. Inert Atmosphere: If atmospheric oxygen is contributing to oxidation, run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| C-C Bond Cleavage | Under certain conditions, cleavage of the C(Ar)-C(alkenyl) bond can occur, leading to undesired fragmentation.[1] | 1. Milder Reaction Conditions: Explore lower temperatures and less harsh reagents.2. Catalyst Selection: Some catalysts may be more prone to inducing C-C bond cleavage than others. |
Experimental Protocols
Protocol 1: General Procedure for a Photocatalytic Difunctionalization of Styrene
This protocol is a generalized example based on photocatalytic methods for styrene difunctionalization.[9]
Materials:
-
Styrene derivative
-
Photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye)
-
Functionalizing reagent
-
Solvent (e.g., acetonitrile or DMF)
-
Light source (e.g., blue LED lamp)
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, dissolve the styrene derivative (1.0 equiv.), the photocatalyst (1-5 mol%), and the functionalizing reagent (1.5-2.0 equiv.) in the chosen solvent.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Place the reaction vessel in front of the light source and begin irradiation with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The specific photocatalyst, solvent, and light source will depend on the specific transformation being performed. Always consult the relevant literature for detailed conditions.
References
-
Catalyst deactivation phenomena in styrene production | Request PDF - ResearchGate. Available at: [Link]
-
Styrene Monomer: Safe Handling Guide | Plastics Europe. Available at: [Link]
-
(PDF) Selective Dealkenylative Functionalization of Styrenes via C-C Bond Cleavage. Available at: [Link]
-
Selective Dealkenylative Functionalization of Styrenes via C-C Bond Cleavage - PMC - NIH. Available at: [Link]
-
Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition - PMC - NIH. Available at: [Link]
-
Difunctionalization of styrenes using O2 and CS2 - ResearchGate. Available at: [Link]
-
Chapter 9, Problem 17Q - bartleby. Available at: [Link]
-
A new perspective on catalytic dehydrogenation of ethylbenzene: the influence of side-reactions on catalytic performance - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition - ResearchGate. Available at: [Link]
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Low-Temperature C–H Bond Activation: Ethylbenzene-to-Styrene Conversion on Rutile TiO2(110) | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
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Styrene Hydroformylation with In Situ Hydrogen: Regioselectivity Control by Coupling with the Low-Temperature Water-Gas Shift Reaction - PubMed. Available at: [Link]
-
Functionalization based on styrenes. (a) Typical representative... - ResearchGate. Available at: [Link]
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Oxidation of Styrene to Benzaldehyde Catalyzed by Schiff Base Functionalized Triazolylidene Ni(II) Complexes - MDPI. Available at: [Link]
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Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins | Organic Letters - ACS Publications. Available at: [Link]
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Toward the Improvement of Maleic Anhydride Functionalization in Polyhydroxybutyrate (PHB): Effect of Styrene Monomer and Sn(Oct)2 Catalyst - NIH. Available at: [Link]
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Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives - American Chemical Society. Available at: [Link]
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Electrochemical Difunctionalization of Styrenes via Chemoselective Oxo-Azidation or Oxo-Hydroxyphthalimidation | Organic Letters - ACS Publications. Available at: [Link]
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Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI. Available at: [Link]
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Sustainable Lignin Valorization: Ti(III)-Mediated Reductive Degradation Yielding Aromatic Monomers (Phenol and Styrene) | Organic Letters - ACS Publications. Available at: [Link]
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(PDF) Mechanistic Study of the Oxidative Coupling of Styrene with 2-Phenylpyridine Derivatives Catalyzed by Cationic Rhodium(III) via C-H Activation - ResearchGate. Available at: [Link]
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A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis - PMC - NIH. Available at: [Link]
-
Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Regioselectivity Control in the Synthesis of Linear Conjugated Dienes Enabled by Manganese(I)-Catalyzed C–H Activation - ACS Publications. Available at: [Link]
-
Styrene Production from Ethylbenzene. Available at: [Link]
-
Deactivation of styrene catalysts: A microkinetic modelling approach to technical catalysts - MPG.PuRe. Available at: [Link]
-
Density Functional Theory Study of the Regioselectivity in Copolymerization of bis-Styrenic Molecules with Propylene Using Zirconocene Catalyst - MDPI. Available at: [Link]
-
Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Catalytic dehydrogenations of ethylbenzene to styrene - TU Delft Repositories. Available at: [Link]
-
ETHYLBENZENE DEHYDROGENATION INTO STYRENE: KINETIC MODELING AND REACTOR SIMULATION - CORE. Available at: [Link]
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Technical Support Center: Purification of 1-Nitro-2-vinyl-benzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the removal of isomeric impurities from 1-Nitro-2-vinyl-benzene (o-nitrostyrene). We will explore the root causes of common purification issues and provide validated, step-by-step protocols to achieve high-purity material essential for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in a synthesis of this compound?
During the synthesis of this compound, particularly through methods like the direct nitration of styrene, the primary impurities are its positional isomers: 1-Nitro-3-vinyl-benzene (m-nitrostyrene) and 1-Nitro-4-vinyl-benzene (p-nitrostyrene).[1][2] The distribution of these isomers is highly dependent on the reaction conditions, with steric hindrance from the vinyl group favoring the formation of the ortho- and para- products.[3]
Q2: Why is the removal of these isomers critically important?
The presence of meta- and para-isomers can have significant consequences for subsequent research and development:
-
Altered Reactivity: The electronic and steric properties of the isomers differ. The position of the electron-withdrawing nitro group influences the reactivity of the vinyl group in reactions like Michael additions, cycloadditions, and polymerizations.[4][5]
-
Inconsistent Polymer Properties: If used as a monomer, isomeric impurities will lead to polymers with irregular structures, affecting their physical and chemical properties.[1]
-
Pharmacological Profile: In drug development, even minor structural changes can drastically alter a molecule's biological activity, binding affinity, and metabolic profile. Purity is paramount for reproducible results.[6]
Q3: What are the primary analytical methods for identifying and quantifying isomeric impurities?
High-resolution analytical techniques are required to accurately assess purity. The most common methods include:
-
Gas Chromatography (GC): An effective method for separating volatile isomers, often providing baseline separation and allowing for quantification.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating nitro-aromatic compounds. Phenyl-based columns (e.g., Phenyl-Hexyl) can offer unique selectivity for isomers through π-π interactions, which may not be achievable on standard C18 columns.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can distinguish between isomers by analyzing the distinct splitting patterns and chemical shifts of the aromatic and vinyl protons.[5]
Q4: What are the principal strategies for removing isomeric impurities?
The two most common and effective lab-scale purification strategies are fractional crystallization (recrystallization) and column chromatography. The choice depends on the impurity levels and the subtle differences in the physical properties of the isomers.[9]
Troubleshooting Purification Protocols
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Logical Flow for Troubleshooting
The following decision tree can help guide your purification strategy based on initial analytical assessment.
Caption: Troubleshooting Decision Tree for Purification.
Troubleshooting Guide 1: Poor Separation During Recrystallization
Problem: After recrystallization, analytical data (GC/HPLC) shows minimal improvement in isomeric purity.
Causality Analysis: Recrystallization relies on differences in solubility between the desired compound and its impurities in a chosen solvent. Failure often stems from an inappropriate solvent choice, where all isomers have very similar solubility profiles, or from non-optimal crystallization kinetics (e.g., cooling too quickly).
Solution: Optimized Fractional Recrystallization Protocol
This protocol leverages the subtle differences in polarity and crystal lattice energy between the nitrostyrene isomers. Ethanol is a commonly effective solvent for this class of compounds.[10]
Workflow: Fractional Recrystallization
Caption: General workflow for recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Begin with 95% ethanol. If unsuccessful, consider isopropanol or a mixed solvent system like ethanol/water or hexane/ethyl acetate. The goal is to find a solvent that dissolves the product well when hot but poorly when cold.
-
Dissolution: In a fume hood, gently heat the chosen solvent. Add the minimum amount of hot solvent to your crude this compound until it fully dissolves. Using excess solvent will reduce your yield.
-
Slow Cooling (Critical Step): This is the most important step for separating isomers.
-
Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling will cause impurities to co-precipitate with your product.
-
Once at room temperature, transfer the flask to an ice bath and cool to 0-4°C for at least one hour to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved impurities.
-
Analysis and Iteration: Dry the crystals and analyze their purity via GC or HPLC. If significant impurities remain, a second recrystallization may be necessary.
Troubleshooting Guide 2: Co-elution of Isomers in Column Chromatography
Problem: Fractions collected from the column show a mixture of ortho-, meta-, and para-isomers.
Causality Analysis: Co-elution occurs when the selectivity of the chromatographic system (the combination of stationary and mobile phases) is insufficient to resolve compounds with similar polarities. The separation of nitro-aromatic isomers is often challenging due to their structural similarity.
Solution: Optimized Flash Column Chromatography Protocol
This protocol uses a standard silica gel stationary phase with a non-polar/moderately polar solvent system, which can effectively separate isomers based on small differences in their interaction with the silica surface.
Sources
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- 5. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
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- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Mastering Temperature Control in Nitration Reactions to Prevent Over-Nitration
Welcome to the Technical Support Center for advanced nitration applications. This resource is designed for researchers, scientists, and drug development professionals who are looking to refine their understanding and control of nitration reactions, with a specific focus on preventing over-nitration through meticulous temperature management. Here, we move beyond simple protocols to delve into the fundamental principles that govern these powerful, yet hazardous, reactions. Our goal is to empower you with the expertise to conduct safer, more efficient, and highly selective nitrations.
Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind Temperature Control
This section addresses the fundamental questions regarding the critical role of temperature in nitration reactions.
Q1: Why is precise temperature control so crucial in nitration reactions?
A1: The nitration of organic compounds, particularly aromatics, is a highly exothermic process. The heat of reaction for many common nitrations ranges from -73 to -253 kJ/mol[1]. This significant release of energy can lead to a rapid increase in the reaction temperature if not effectively managed. This increase in temperature, in turn, exponentially increases the reaction rate, which can lead to a dangerous "runaway reaction" where the heat generation outpaces the cooling capacity of the system[2][3]. Such events can result in vigorous decomposition, the release of toxic nitrogen oxides (NOx), and even explosions[2][4].
Furthermore, the selectivity of the nitration is highly temperature-dependent. Higher temperatures often favor the formation of polynitrated byproducts, a phenomenon known as over-nitration[5]. For instance, in the nitration of toluene, controlling the temperature is key to maximizing the yield of mononitrotoluene isomers while minimizing the formation of dinitrotoluene (DNT).
Q2: What is "over-nitration" and how does temperature influence it?
A2: Over-nitration, also referred to as polynitration, is the introduction of more than one nitro group onto a molecule when only monosubstitution is desired. The initial nitro group is deactivating, making the introduction of a second nitro group more difficult and requiring more forcing conditions, such as higher temperatures or more concentrated nitrating agents.
Temperature plays a direct role in overcoming the activation energy barrier for subsequent nitration steps. As the temperature of the reaction mixture increases, more molecules possess the necessary kinetic energy to react, leading to the formation of di- and tri-nitro compounds. For many substrates, there is an optimal temperature range that provides a reasonable reaction rate for mononitration while keeping the rate of polynitration negligible[3].
Q3: What are the primary factors that contribute to a loss of temperature control?
A3: Several factors can lead to a loss of temperature control in a nitration reaction:
-
Inadequate Cooling Capacity: The cooling system (e.g., ice bath, cryostat) may not be sufficient to remove the heat generated by the reaction, especially during scale-up.
-
Rapid Reagent Addition: Adding the nitrating agent too quickly introduces a large amount of reactive species at once, leading to a surge in the reaction rate and a rapid exotherm that can overwhelm the cooling system.
-
Poor Mixing: Inefficient stirring can create localized "hot spots" within the reactor where the concentration of reactants and the temperature are significantly higher than in the bulk solution. These hot spots can initiate a runaway reaction.
-
Incorrect Reagent Concentration: Using a more concentrated nitrating mixture than specified can lead to a faster and more exothermic reaction than anticipated.
-
Delayed Reaction Onset: If the initial temperature is too low, the reaction may not start immediately upon addition of the nitrating agent. This can lead to an accumulation of unreacted reagents. A subsequent, small increase in temperature can then trigger a very rapid and highly exothermic reaction of the accumulated reagents.
Section 2: Troubleshooting Guide - From Theory to Practical Solutions
This guide provides a question-and-answer format to address specific issues you might encounter during your experiments.
Issue 1: Sudden and Rapid Temperature Spike During Nitrating Agent Addition
Q: I was adding my nitrating mixture dropwise, and suddenly the internal temperature shot up by 10°C in a matter of seconds. What happened, and what should I do?
A: A sudden temperature spike is a clear indication that the rate of heat generation is exceeding the rate of heat removal. This is a critical situation that requires immediate attention to prevent a runaway reaction.
Immediate Actions:
-
Stop the addition of the nitrating agent immediately.
-
Ensure maximum cooling is being applied. If using an ice bath, add more ice and salt to lower the temperature. If using a circulator, ensure it is set to its lowest possible temperature and is functioning correctly.
-
Increase the stirring rate to improve heat transfer to the cooling surfaces and break up any potential localized hot spots.
-
If the temperature continues to rise uncontrollably, and your laboratory has a pre-defined emergency procedure, be prepared to quench the reaction . This typically involves pouring the reaction mixture into a large volume of crushed ice. Caution: This should be a last resort as the dilution of strong acids is also highly exothermic. This step must be performed in a fume hood with appropriate personal protective equipment (PPE), including a face shield and blast shield.[6]
Root Cause Analysis and Prevention:
-
Rate of Addition: You were likely adding the nitrating agent too quickly, even if it was dropwise. The rate of addition should be slow enough that the cooling system can maintain a stable internal temperature.
-
Agitation: Check your stirring mechanism. Is the stir bar or overhead stirrer creating a good vortex and ensuring thorough mixing?
-
Cooling Bath Contact: Ensure the reaction flask is sufficiently immersed in the cooling bath to maximize the surface area for heat exchange.
Issue 2: The Reaction Temperature is Stable, but My Yield of Mononitrated Product is Low, and I'm Seeing Significant Dinitration.
Q: I maintained the reaction temperature at the recommended 10°C, but my final product is a mixture of mono- and di-nitro compounds, with a lower than expected yield of the desired product. What went wrong?
A: This is a classic case of over-nitration, even with apparent temperature control. Several factors could be at play:
Potential Causes and Solutions:
-
Localized Hot Spots: While the bulk temperature may have been 10°C, poor mixing could have created localized regions of higher temperature where the dinitration occurred.
-
Solution: Improve agitation. Use an overhead mechanical stirrer for larger scale reactions or a properly sized stir bar for smaller flasks to ensure vigorous and efficient mixing.
-
-
Incorrect Stoichiometry: Using an excess of the nitrating agent can drive the reaction towards polynitration, even at lower temperatures.
-
Solution: Carefully calculate and measure your reagents. Consider using a slight sub-stoichiometric amount of the nitrating agent and monitor the reaction progress by TLC or GC/LC-MS to determine the optimal endpoint.
-
-
Reaction Time: Allowing the reaction to proceed for too long, even at the correct temperature, can lead to the slow formation of over-nitrated products.
-
Solution: Monitor the consumption of your starting material. Once the starting material is consumed, quench the reaction promptly to prevent further nitration.
-
-
Concentration of Mixed Acid: The composition of your nitrating mixture (the ratio of sulfuric acid to nitric acid and water) significantly impacts its reactivity. A more potent nitrating mixture will favor over-nitration.
-
Solution: Ensure you are using the correct grade and concentration of acids as specified in a validated procedure.
-
Section 3: Experimental Protocols & Best Practices
Adherence to a well-designed protocol is paramount for successful and safe nitration.
Protocol 1: General Procedure for Temperature-Controlled Batch Nitration of an Aromatic Compound
This protocol provides a framework. Specific temperatures, addition rates, and reaction times will need to be optimized for your particular substrate.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Overhead stirrer or magnetic stir plate and stir bar
-
Thermometer or thermocouple to monitor the internal reaction temperature
-
Addition funnel
-
Cooling bath (ice/water, ice/salt, or cryostat)
-
Standard glassware for workup
-
Appropriate PPE (lab coat, safety glasses, face shield, acid-resistant gloves)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Place the three-necked flask in the cooling bath, ensuring the bath level is above the level of the reaction mixture. Equip the flask with the stirrer, thermometer/thermocouple, and addition funnel.
-
Initial Cooling: Charge the flask with the aromatic substrate and any solvent. Begin stirring and cool the mixture to the desired initial temperature (e.g., 0-5°C).
-
Prepare Nitrating Agent: In a separate flask, carefully prepare the nitrating mixture (e.g., by slowly adding nitric acid to sulfuric acid) while cooling in an ice bath.
-
Slow Addition: Transfer the nitrating mixture to the addition funnel. Begin adding the nitrating agent to the cooled, stirring solution of the aromatic compound dropwise.
-
Temperature Monitoring: Crucially, monitor the internal temperature continuously. Adjust the addition rate to maintain the temperature within a narrow range (e.g., ±2°C) of the target temperature. If the temperature begins to rise, immediately stop the addition and allow the cooling system to bring it back down before resuming.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at the target temperature. Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly and carefully pouring the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
Workup: Proceed with the appropriate workup procedure, which typically involves separation of the organic layer, washing with water and/or a mild base, drying, and purification.
Data Presentation: Temperature vs. Product Distribution
The following table illustrates the typical effect of temperature on the product distribution for the nitration of a generic aromatic substrate.
| Reaction Temperature (°C) | Mononitrated Product (%) | Dinitrated Product (%) | Unreacted Starting Material (%) |
| 0 | 90 | 2 | 8 |
| 10 | 95 | 4 | 1 |
| 25 | 85 | 14 | 1 |
| 50 | 60 | 38 | 2 |
Note: These are illustrative values and the actual distribution will vary depending on the substrate, nitrating agent, and reaction time.
Section 4: Advanced Techniques for Superior Temperature Control
For reactions that are particularly exothermic or require very precise temperature control, modern techniques offer significant advantages over traditional batch methods.
Continuous Flow Nitration
Continuous flow chemistry involves pumping reactants through a network of tubes or microreactors where they mix and react. This approach offers unparalleled control over reaction parameters, especially temperature.
Advantages of Continuous Flow for Nitration:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat removal, preventing the formation of hot spots and enabling reactions to be run at higher temperatures safely.[4][5]
-
Enhanced Safety: The small reaction volume at any given time significantly reduces the risk associated with a potential runaway reaction.
-
Precise Control: Flow rates can be precisely controlled, allowing for accurate management of stoichiometry and residence (reaction) time.[5]
-
Rapid Optimization: Reaction conditions can be screened and optimized much more quickly than in batch mode.
Section 5: Visualizing the Process
Diagrams can aid in understanding the complex interplay of factors in nitration reactions.
Diagram 1: Electrophilic Aromatic Nitration Mechanism
Caption: The generation of the electrophilic nitronium ion and its subsequent attack on an aromatic ring.
Diagram 2: Troubleshooting Workflow for Over-Nitration
Caption: A logical workflow for diagnosing and resolving issues of over-nitration.
References
-
Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 405–424. Available at: [Link]
-
The Royal Society of Chemistry. (2022). Nitration Reactions. Available at: [Link]
-
Albright, L. F., et al. (1996). Nitration: An Overview of Recent Developments and Processes. ACS Symposium Series, Vol. 623. Available at: [Link]
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Available at: [Link]
-
NITRATION. (n.d.). Available at: [Link]
- Schofield, K. (1980).
- Hale, G. C. (1938). Controlling temperature of nitration reactions. U.S. Patent No. 2,140,345.
-
Corning Incorporated. (2022). Nitration of phenol in flow. Application Note #8. Available at: [Link]
Sources
Technical Support Center: Catalyst Reuse in Heterogeneous Catalytic Synthesis of Nitrostyrenes
Welcome to the technical support center for the heterogeneous catalytic synthesis of β-nitrostyrenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and sustainable execution of your experiments. The synthesis of β-nitrostyrenes, pivotal intermediates in organic chemistry, is most commonly achieved through the Henry-Knoevenagel condensation of an aromatic aldehyde with a nitroalkane.[1] The use of heterogeneous catalysts is advantageous for their ease of separation and potential for reuse, aligning with the principles of green chemistry.[2][3] This resource addresses the common challenges associated with catalyst reuse, helping you optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of heterogeneous catalysts used for nitrostyrene synthesis, and how does their reusability compare?
A1: A variety of solid catalysts are employed, primarily solid bases, to facilitate the Henry-Knoevenagel condensation. These include:
-
Supported Catalysts: Basic functionalities immobilized on solid supports like silica, alumina, or polymers are common. For instance, amine-functionalized mesoporous silicas offer high surface area and tunable properties, often demonstrating good reusability for several cycles.[4][5]
-
Layered Double Hydroxides (LDHs): Materials like MgAl-LDHs act as effective solid base catalysts. Their layered structure and basic sites contribute to their catalytic activity, and they have been shown to be reusable for multiple reaction cycles.[6]
-
Magnetic Nanoparticles: Catalytically active species supported on magnetic nanoparticles (e.g., γ-Fe₂O₃@SiO₂) offer a significant advantage in terms of recovery.[2] They can be easily separated from the reaction mixture using an external magnetic field, often maintaining high activity for six or more cycles.[2][7]
-
Ionic Liquids: While sometimes used in homogeneous catalysis, ionic liquids can be immobilized on solid supports to create recyclable heterogeneous catalysts that offer high yields under solvent-free conditions.[1]
The reusability of these catalysts is highly dependent on the specific material, reaction conditions, and the efficiency of the recovery and regeneration processes.
Q2: How can I determine if my catalyst is truly heterogeneous and not leaching into the reaction mixture?
A2: Verifying the heterogeneity of your catalyst is crucial for confirming that the catalysis is occurring on the solid surface and for ensuring the purity of your product. A common and effective method is the hot filtration test .[8]
Experimental Protocol: Hot Filtration Test
-
Run your catalytic reaction under standard conditions.
-
At approximately 50% conversion, quickly filter the hot reaction mixture to remove the solid catalyst.
-
Allow the filtrate to continue reacting under the same conditions.
-
Monitor the reaction progress (e.g., by TLC, GC, or NMR).
-
Interpretation:
For a more quantitative analysis, the filtrate can be analyzed for the presence of the active metal or catalytic component using techniques like Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS).[8][9]
Q3: What are the primary mechanisms of catalyst deactivation in nitrostyrene synthesis?
A3: Catalyst deactivation is an inevitable process that can significantly impact the efficiency and economics of your synthesis.[10][11] The primary deactivation mechanisms include:
-
Fouling/Coking: The deposition of carbonaceous materials (coke) or polymeric byproducts on the active sites of the catalyst can block access for reactants.[12][13] In nitrostyrene synthesis, side reactions or polymerization of the product can lead to fouling.
-
Poisoning: Strong chemisorption of impurities from reactants or solvents onto the active sites can render them inactive.[14][15] For basic catalysts, acidic impurities can be potent poisons.
-
Sintering: Thermal degradation can cause the agglomeration of small catalyst particles into larger ones, leading to a decrease in the active surface area.[10][15] This is particularly relevant if high reaction temperatures are employed.
-
Leaching: The dissolution of the active catalytic species from the solid support into the reaction medium leads to a permanent loss of catalyst.[16][17]
Q4: What are the standard procedures for recovering and regenerating a deactivated catalyst?
A4: The recovery and regeneration strategy depends on the type of catalyst and the deactivation mechanism.
-
Recovery:
-
Regeneration:
-
Washing: Simple washing with an appropriate solvent can remove adsorbed products or weakly bound impurities.
-
Calcination: For deactivation due to coking, controlled heating in the presence of air or an inert gas can burn off the carbonaceous deposits.[14] The temperature and atmosphere must be carefully optimized to avoid sintering.
-
Chemical Treatment: Depending on the nature of the poison, a chemical wash may be necessary to restore activity.[14]
-
The effectiveness of regeneration should be monitored by characterizing the reused catalyst and evaluating its performance in subsequent reactions.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the reuse of heterogeneous catalysts in nitrostyrene synthesis.
Problem 1: Decreased Catalyst Activity in Subsequent Cycles
Possible Causes & Solutions
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning | Analyze reactants and solvents for impurities (e.g., acidic compounds). | Purify starting materials. Incorporate a guard bed to remove poisons before the reactant stream reaches the catalyst. |
| Fouling/Coking | Characterize the spent catalyst using techniques like TGA (Thermogravimetric Analysis) to detect carbonaceous deposits or SEM (Scanning Electron Microscopy) to visualize surface changes.[18] | Implement a regeneration step involving calcination under controlled conditions to burn off coke.[14] Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. |
| Sintering | Analyze the reused catalyst with XRD (X-ray Diffraction) or TEM (Transmission Electron Microscopy) to observe changes in crystallite size or particle morphology.[18] | Avoid excessive reaction or regeneration temperatures. Choose a thermally stable catalyst support. |
| Incomplete Product Removal | Wash the recovered catalyst with a solvent in which the product is highly soluble and analyze the washings. | Improve the washing procedure between cycles. Consider using a different solvent for washing. |
Problem 2: Significant Loss of Catalyst Mass During Recovery
Possible Causes & Solutions
| Potential Cause | Diagnostic Check | Recommended Solution |
| Mechanical Attrition | Observe the catalyst particles for changes in size or the presence of fine powders after the reaction. | Use a catalyst with higher mechanical strength. Employ milder stirring or agitation during the reaction. |
| Leaching of Support Material | Analyze the reaction filtrate for components of the catalyst support (e.g., silica). | Choose a more robust support material that is stable under the reaction conditions. Modify the support surface to enhance stability. |
| Inefficient Recovery Method | Quantify the amount of catalyst lost during filtration or centrifugation. | For fine catalyst particles, consider using membrane filtration or magnetic separation for more efficient recovery.[2][3] |
Problem 3: Change in Product Selectivity
Possible Causes & Solutions
| Potential Cause | Diagnostic Check | Recommended Solution |
| Modification of Active Sites | Characterize the reused catalyst using techniques like FTIR (Fourier-Transform Infrared Spectroscopy) with probe molecules or XPS (X-ray Photoelectron Spectroscopy) to investigate changes in the chemical nature of the active sites.[19] | Re-evaluate the regeneration procedure to ensure it restores the original state of the active sites. Consider that the "deactivated" catalyst may now be selective for a different product. |
| Leaching of a Co-catalyst or Promoter | If your catalytic system has multiple components, analyze the filtrate for the presence of any of these species. | Re-impregnate the catalyst with the leached component. Design a catalyst where all components are more strongly anchored to the support. |
Problem 4: Inconsistent Reaction Times or Yields
Possible Causes & Solutions
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inconsistent Catalyst Activation/Regeneration | Carefully document and standardize your activation and regeneration protocols. Characterize the catalyst after each regeneration cycle. | Develop a robust and reproducible regeneration protocol. Monitor key catalyst properties (e.g., surface area, active site concentration) after regeneration. |
| Variability in Reactant Quality | Analyze each new batch of reactants for purity. | Use reactants from a consistent, high-purity source. |
| Water Content | The Henry reaction can be sensitive to the presence of water. | Ensure all reactants and solvents are appropriately dried before use, unless water is a known promoter for your specific catalytic system. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in catalyst reuse.
Caption: A decision-tree diagram for troubleshooting catalyst reuse issues.
Catalyst Lifecycle Management
Effective catalyst reuse is a cyclical process that requires careful management at each stage.
Caption: The cyclical workflow for heterogeneous catalyst use and regeneration.
References
-
Martina, M., et al. (2021). Recovery/Reuse of Heterogeneous Supported Spent Catalysts. MDPI. [Link]
-
ResearchGate. (2021). Recovery/Reuse of Heterogeneous Supported Spent Catalysts. [Link]
-
Ishihara, T., et al. (2018). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules. [Link]
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Ren, Y., et al. (2021). Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots. Green Chemistry. [Link]
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Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses. [Link]
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Shestakov, A. S., et al. (2021). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules. [Link]
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ResearchGate. (2021). Research Progress on Reactions Involving β-Nitrostyrene. [Link]
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Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts. [Link]
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ResearchGate. (2018). Synthesis of beta-nitrostyrene derivatives. [Link]
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Hernández-Giménez, A. M., et al. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. KITopen. [Link]
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ResearchGate. (2015). How might I measure the leaching of heterogeneous catalyst using simple techniques?[Link]
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Valente, A. A., et al. (2020). New Mesoporous Silica-Supported Organocatalysts Based on (2S)-(1,2,4-Triazol-3-yl)-Proline: Efficient, Reusable, and Heterogeneous Catalysts for the Asymmetric Aldol Reaction. Molecules. [Link]
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ResearchGate. (2020). Recovery and reusability of catalysts in various organic reactions. [Link]
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Glantreo. (n.d.). End use applications for Mesoporous Silica. [Link]
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National Institutes of Health. (2014). Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. [Link]
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Benaglia, M., et al. (2013). Functionalized Magnetic Nanoparticles as Catalysts for Enantioselective Henry Reaction. Molecules. [Link]
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ResearchGate. (2020). Catalyst Deactivation and Regeneration. [Link]
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MDPI. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Link]
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ResearchGate. (2021). Heterogeneous catalyst deactivation causes and mechanisms: Overview. [Link]
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Royal Society of Chemistry. (2023). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]
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MDPI. (2016). Advances in Catalyst Deactivation and Regeneration. [Link]
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MDPI. (2020). Heterogeneous Photoredox Catalysis Based on Silica Mesoporous Material and Eosin Y: Impact of Material Support on Selectivity of Radical Cyclization. [Link]
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Al-Amin, M., et al. (2018). MgAl-Layered Double Hydroxide Solid Base Catalysts for Henry Reaction: A Green Protocol. Catalysts. [Link]
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American Chemical Society. (2023). Practical Phosphomolybdate-Catalyzed Hydroboration of Carbon–Carbon Triple and Double Bonds. [Link]
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Hilaris Publisher. (n.d.). Recyclable Heterogeneous Catalyst. [Link]
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Royal Society of Chemistry. (2018). Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. [Link]
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Hiden Analytical. (2021). Catalyst Characterization Techniques. [Link]
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ResearchGate. (2020). New Mesoporous Silica-Supported Organocatalysts Based on (2S)-(1,2,4-Triazol-3-yl)-Proline: Efficient, Reusable, and Heterogeneous Catalysts for the Asymmetric Aldol Reaction. [Link]
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Technical Support Center: Safe Handling of Toxic and Flammable Nitroaromatic Compounds
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with toxic and flammable nitroaromatic compounds. It is designed to be a practical resource, offering troubleshooting advice and answers to frequently asked questions (FAQs) to ensure the safe and effective execution of experiments. The information herein is grounded in established safety protocols and authoritative sources to uphold the highest standards of scientific integrity.
Section 1: Understanding the Dual Hazard: Toxicity and Flammability
Nitroaromatic compounds are a class of chemicals characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring. This functional group imparts unique chemical properties that make them valuable in various applications, including the synthesis of dyes, polymers, pesticides, and explosives.[1] However, the electron-withdrawing nature of the nitro group also contributes to their inherent hazards.
The primary risks associated with nitroaromatic compounds are their significant toxicity and flammability. Many are acutely toxic, mutagenic, and are suspected or established carcinogens.[1] Their metabolic reduction in biological systems can lead to the formation of carcinogenic aromatic amines.[1] Furthermore, many nitroaromatic compounds are flammable solids or liquids, and some, particularly those with multiple nitro groups, can be explosive under certain conditions, such as heat or shock.
Hazard Communication: The NFPA 704 Diamond
A quick reference for understanding the hazards of a chemical is the National Fire Protection Association (NFPA) 704 diamond.[2][3] This system provides a rapid assessment of health (blue), flammability (red), and instability/reactivity (yellow) hazards on a scale of 0 (minimal hazard) to 4 (severe hazard).[2]
| Compound | CAS Number | Health (Blue) | Flammability (Red) | Instability (Yellow) | Special Hazards |
| Nitrobenzene | 98-95-3 | 3 | 2 | 1 | - |
| 2,4-Dinitrotoluene (DNT) | 121-14-2 | 3 | 1 | 3 | - |
| 2,4,6-Trinitrotoluene (TNT) | 118-96-7 | 2 | 4 | 4 | Explosive |
| p-Nitrophenol | 100-02-7 | 3 | 1 | 3 | - |
Data sourced from CAMEO Chemicals (NOAA) and other safety data resources.[4][5][6][7]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling of nitroaromatic compounds.
Q1: What are the primary routes of exposure to nitroaromatic compounds in a laboratory setting?
A: The primary routes of exposure are inhalation of vapors or dust, skin absorption, and ingestion.[4] Many nitroaromatic compounds are readily absorbed through the skin, making dermal contact a significant concern.[4]
Q2: What type of personal protective equipment (PPE) is required when working with nitroaromatic compounds?
A: A comprehensive PPE ensemble is mandatory. This includes:
-
Gloves: Chemically resistant gloves are essential. Double-gloving is recommended.
-
Eye Protection: Chemical splash goggles and a face shield are necessary to protect against splashes and vapors.
-
Lab Coat: A flame-resistant lab coat that is fully buttoned.
-
Respiratory Protection: Depending on the volatility of the compound and the experimental setup, a respirator may be required. All work with volatile nitroaromatics should be conducted in a certified chemical fume hood.
Q3: What are the critical storage requirements for flammable nitroaromatic compounds?
A: Flammable nitroaromatic compounds must be stored in a dedicated, well-ventilated, and approved flammable materials storage cabinet.[8] They should be stored away from heat, sparks, and open flames. It is also crucial to segregate them from oxidizing agents and other incompatible materials to prevent violent reactions.
Q4: How should I dispose of waste containing nitroaromatic compounds?
A: Waste containing nitroaromatic compounds is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[9][10][11][12] Never dispose of this waste down the drain.[9][10] Waste should be collected in clearly labeled, compatible containers. Segregate waste streams to avoid mixing incompatible chemicals.
Q5: What immediate actions should I take in case of a small spill of a nitroaromatic compound?
A: For a minor spill that you are trained and equipped to handle:
-
Alert personnel in the immediate area.
-
If the material is flammable, eliminate all ignition sources.
-
Don the appropriate PPE.
-
Contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Carefully clean up the spill, working from the outside in.
-
Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate the area and all equipment used for cleanup.
-
Report the incident to your supervisor.
For large or highly hazardous spills, evacuate the area immediately and contact your institution's emergency response team.
Section 3: Troubleshooting Guide
This section provides guidance on specific issues that may arise during experiments involving nitroaromatic compounds.
Issue 1: Unexpected Exothermic Reaction or Runaway Reaction
Symptom: A sudden, rapid increase in temperature, often accompanied by a color change, gas evolution, or an increase in pressure.
Immediate Actions:
-
If safe to do so, immediately remove the heat source and enhance cooling.
-
Alert your supervisor and nearby colleagues.
-
If the reaction appears to be uncontrollable, evacuate the area and initiate your laboratory's emergency shutdown procedure.[13][14][15][16][17]
Causality and Prevention:
-
Cause: Inadequate cooling, too rapid addition of reagents (especially in nitration reactions), poor stirring leading to localized hot spots, or the presence of contaminants that can catalyze decomposition.[18][19]
-
Prevention:
-
Thorough Risk Assessment: Before starting any experiment, conduct a thorough risk assessment to understand the potential for exothermic reactions.
-
Controlled Addition: Add reagents slowly and in a controlled manner, while continuously monitoring the internal temperature of the reaction.
-
Adequate Cooling: Ensure your cooling bath has sufficient capacity to handle the heat generated by the reaction.
-
Efficient Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous and to prevent the formation of hot spots.
-
Proper Scale: When scaling up a reaction, be aware that heat dissipation becomes less efficient. Conduct a thermal hazard analysis before performing large-scale reactions.
-
Issue 2: Unexpected Color Change During a Reaction
Symptom: The reaction mixture develops an unexpected color, such as a dark brown or black tar-like appearance, during a nitration reaction.
Immediate Actions:
-
Stop the addition of any reagents.
-
Monitor the temperature closely for any signs of an exothermic event.
-
If the temperature is stable, take a small aliquot of the reaction mixture for analysis (if safe to do so).
Causality and Prevention:
-
Cause: The formation of byproducts due to side reactions, such as oxidation or polymerization. This can be caused by impurities in the starting materials, incorrect reaction temperature, or an improper ratio of reagents.[20][21][22][23]
-
Prevention:
-
Purity of Reagents: Use pure, well-characterized starting materials.
-
Temperature Control: Maintain the recommended reaction temperature. Deviations can favor the formation of side products.
-
Stoichiometry: Carefully control the stoichiometry of the reactants.
-
Issue 3: Difficulty in Reproducing an Experiment
Symptom: An experiment that has previously worked fails to produce the expected results.
Immediate Actions:
-
Review your experimental notes and compare them with the original procedure.
-
Verify the identity and purity of all reagents.
Causality and Prevention:
-
Cause: Variations in reagent quality, solvent purity, reaction scale, or subtle changes in the experimental setup.[24]
-
Prevention:
-
Detailed Record Keeping: Maintain a detailed laboratory notebook with all experimental parameters recorded.
-
Reagent Verification: Verify the source and purity of all chemicals.
-
Consistent Setup: Use the same or equivalent equipment and setup for each experiment.
-
Controlled Environment: Be mindful of environmental factors such as humidity and temperature, which can affect certain reactions.
-
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key safety procedures.
Protocol 4.1: Setting Up a Dedicated Fume Hood for Nitroaromatic Compound Synthesis
-
Fume Hood Certification: Ensure the chemical fume hood is certified and has a face velocity between 80-120 feet per minute.[25]
-
Clear Workspace: Remove all unnecessary equipment and chemicals from the fume hood to ensure proper airflow and minimize clutter.[26]
-
Apparatus Setup:
-
Containment: Place the entire experimental apparatus within a secondary containment tray to contain any potential spills.
-
Emergency Preparedness:
-
Have a compatible fire extinguisher readily accessible.
-
Ensure a chemical spill kit is within easy reach.
-
Keep the fume hood sash as low as possible during the experiment.[28]
-
Protocol 4.2: Decontamination of Glassware and Equipment
-
Initial Rinse: As soon as possible after use, rinse the glassware with an appropriate solvent to remove the bulk of the nitroaromatic compound.[8] This rinse solvent should be collected as hazardous waste.
-
Detergent Wash: Wash the glassware with a laboratory detergent and hot water. Use a brush to scrub all surfaces.
-
Thorough Rinsing: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
-
For Persistent Residues: If a residue remains, a more aggressive cleaning method may be necessary. This could involve soaking the glassware in a base bath or an acid bath.[8] Always follow your institution's specific procedures for using these highly corrosive cleaning solutions.
Section 5: Visualized Workflows
Diagram 5.1: Risk Assessment Workflow for Handling a New Nitroaromatic Compound
Caption: Risk assessment decision tree for new nitroaromatic compounds.
Diagram 5.2: Emergency Response Flowchart for a Nitroaromatic Compound Spill
Caption: Emergency response flowchart for chemical spills.
Diagram 5.3: Chemical Waste Segregation for Nitroaromatic Compounds
Caption: Waste segregation guide for nitroaromatic compounds.
References
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Zhang, Y., et al. (2018). Thermal hazard analysis of dinitrotoluene nitration. Journal of Hazardous Materials, 344, 547-554. [Link]
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National Fire Protection Association. (2021). NFPA 704: Standard System for the Identification of the Hazards of Materials for Emergency Response. [Link]
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East Tennessee State University. (2015). A Guide to Laboratory Fume Hoods. [Link]
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Chemistry For Everyone. (2025). Why Do pH Indicators Change Color During Neutralization? [Link]
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U.S. Environmental Protection Agency. (2021). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
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PubChem. (n.d.). 2,4-Dinitrotoluene. [Link]
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Wang, Y., et al. (2021). A Decision Tree Algorithm in University Laboratory Hazardous Chemicals Management and Alternative Technology Research. Journal of Loss Prevention in the Process Industries, 69, 104365. [Link]
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The University of Maryland, Baltimore. (n.d.). Laboratory Shutdown Guidelines - Emergency. [Link]
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Occupational Safety and Health Administration. (n.d.). 2,4-Dinitrotoluene (DNT) - 2,4,6-Trinitrotoluene (TNT). [Link]
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Florida International University Environmental Health and Safety. (2025). Emergency Shutdown Guidelines. [Link]
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Chemistry For Everyone. (2025). What Is The Hidden Science Behind pH Indicator Color Changes? [Link]
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American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Princeton University Environmental Health & Safety. (n.d.). Laboratory Safety Manual. [Link]
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Esco Lifesciences. (2023). Installation, Operation, & Maintenance of Fume Hoods. [Link]
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De Las Heras, N., et al. (2011). Biodegradation of Nitroaromatics and RDX by Isolated Rhodococcus Opacus. Applied and Environmental Microbiology, 77(15), 5423-5430. [Link]
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U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – 2,4,6-Trinitrotoluene (TNT). [Link]
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Titration Indicators. (2021). Colour Change [Video]. YouTube. [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]
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Specialty Solutions. (2024). Step-by-Step Guide to Installing a Laboratory Fume Hood. [Link]
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Georgia Institute of Technology Environmental Health & Safety. (2020). Emergency Laboratory Shutdown Guidance. [Link]
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Puig-Giménez, F., et al. (2012). Safety Evaluation of an Unexpected Incident with a Nitro Compound. Organic Process Research & Development, 16(8), 1435-1440. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Clean Glassware. [Link]
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CUNY Office of Research, Innovation, and Collaboration. (n.d.). Emergency Laboratory Shutdown Checklist. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment! [Link]
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McIndoe Group. (n.d.). Glassware cleaning protocols. [Link]
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University of California, Santa Barbara Environmental Health & Safety. (n.d.). Guidelines For The Safe Use Of Laboratory Fume Hoods. [Link]
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Tulane University Office of Environmental Health and Safety. (2023). FLOW CHART: Spill Response and Clean-Up. [Link]
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Quora. (2019). What causes the color change of an indicator during titration? [Link]
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The Advanced Science Research Center, CUNY. (n.d.). Laboratory Safety Manual. [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
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The Hong Kong University of Science and Technology. (n.d.). ICMS Chemical Spill Drill Guidelines for Simulated Laboratory Spills – For Instructor. [Link]
-
University of California, Santa Barbara Environmental Health & Safety. (n.d.). Chemical Fume Hood Guide Design, Construction, Health and Safety. [Link]
-
Smith, G. C. (1918). Trinitrotoluenes and Mono- and Dinitrotoluenes: Their Manufacture and Properties. [Link]
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Technical Support Center: Troubleshooting Low Yields in Indole Synthesis from 2-Nitrostyrene
Welcome to the technical support center for indole synthesis via the reductive cyclization of 2-nitrostyrenes. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving optimal yields and purity in this critical transformation. Here, we move beyond simple procedural lists to explore the underlying chemical principles that govern success and failure in this reaction, providing you with the expert insights needed to troubleshoot your synthesis effectively.
Introduction: The Chemistry at Play
The conversion of a 2-nitrostyrene to an indole is a powerful synthetic tool, fundamentally involving the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which then undergoes an intramolecular cyclization onto the adjacent vinyl group. Several classical methods, including the Leimgruber-Batcho and Cadogan-Sundberg syntheses, leverage this pathway.[1][2] However, the apparent simplicity of this reaction belies a complex interplay of factors where minor deviations can lead to significantly diminished yields.
This guide is structured as a series of frequently asked questions (FAQs) that directly address the most common issues encountered in the lab.
General Troubleshooting Workflow
Before diving into specific problems, a systematic approach to troubleshooting is essential. This workflow helps to logically diagnose the root cause of low yields.
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting 2-nitrostyrene. What's going wrong?
This is one of the most common issues and typically points to problems with the reduction step.
Possible Causes & Solutions:
-
Inactive Reducing Agent:
-
Causality: Many reducing agents are sensitive to air and moisture. For example, sodium borohydride (NaBH₄) can slowly decompose upon storage, and the activity of catalytic hydrogenation catalysts (like Pd/C) can be diminished by poisoning.
-
Solution:
-
Use Fresh Reagents: Always use freshly opened or properly stored reducing agents.
-
Verify Catalyst Activity: For catalytic hydrogenations, ensure the catalyst is active. If you suspect catalyst poisoning, you may need to purify your starting materials or solvent.[3]
-
Increase Stoichiometry: As a first pass, consider increasing the equivalents of the reducing agent. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material.
-
-
-
Insufficient Acidity/Basicity:
-
Causality: The pH of the reaction can be critical. Metal/acid systems like Fe/HCl require acidic conditions to be effective.[4] Conversely, some reductions are performed under basic or neutral conditions.
-
Solution: Ensure that the pH of your reaction medium is appropriate for the chosen reducing agent. For Fe/HCl, ensure a sustained acidic environment.
-
-
Low Reaction Temperature:
-
Causality: Like most chemical reactions, the reductive cyclization is temperature-dependent. Insufficient thermal energy may lead to a sluggish reaction.
-
Solution: Gradually increase the reaction temperature while monitoring the progress by TLC. Be cautious, as excessive heat can promote side reactions.[5]
-
Question 2: My yield is low, and the crude NMR shows a complex mixture of products, including what appears to be polymeric material. What is causing this?
The formation of tar or polymeric material is a significant issue, particularly with unsubstituted or electron-rich 2-nitrostyrenes.[6][7]
Possible Causes & Solutions:
-
Anionic Polymerization of the 2-Nitrostyrene:
-
Causality: The electron-withdrawing nitro group makes the vinyl group susceptible to nucleophilic attack, including from another nitrostyrene molecule, initiating anionic polymerization. This is often exacerbated by basic conditions.[6]
-
Solution:
-
Control Basicity: If using a base, add it slowly and at a low temperature to control the reaction rate and minimize polymerization.[7]
-
Choose a Milder Reducing Agent: Strong, highly reactive reducing agents can sometimes promote side reactions. Consider switching to a milder system.
-
Increase Dilution: Running the reaction at a lower concentration can disfavor intermolecular polymerization reactions.
-
-
-
Instability of Intermediates:
-
Causality: The intermediates in the reduction pathway (e.g., nitroso, hydroxylamine) can be unstable and may decompose or polymerize under the reaction conditions.
-
Solution: Ensure that the cyclization step occurs efficiently once the nitro group is reduced. This often involves careful temperature control.
-
Question 3: I am forming side products that are not the desired indole. What are the likely structures and how can I avoid them?
The identification of side products is a powerful diagnostic tool.
Common Side Products and Their Causes:
| Side Product | Potential Cause | Proposed Solution |
| 2-Amino-phenylacetaldehyde or Ketone | Hydrolysis of an enamine intermediate, especially under harsh acidic workup. | Use a milder workup procedure. Neutralize the reaction mixture carefully before extraction. |
| Quinolone-N-oxide or Quinoline | Alternative cyclization pathways, sometimes observed in palladium-catalyzed reactions.[8] | Optimize the catalyst system and reaction conditions. Screen different ligands for the palladium catalyst. |
| Over-reduced products (e.g., Indoline) | Use of a reducing agent that is too powerful or prolonged reaction times. | Switch to a milder reducing agent (e.g., NaBH₃CN instead of LiAlH₄ for certain transformations) or carefully monitor the reaction and stop it once the indole is formed.[9] |
| Nitroalkane (Reduced double bond, intact nitro) | Some reducing agents, like NaBH₄, can preferentially reduce the carbon-carbon double bond, especially in the absence of a suitable catalyst.[10] | Use a reducing system known to selectively reduce the nitro group in the presence of an alkene, such as Fe/HCl or catalytic hydrogenation. |
Mechanistic Insight into Side Product Formation:
The key to avoiding side products is to favor the desired intramolecular cyclization of the reduced intermediate over competing intermolecular reactions or alternative cyclization modes.
Caption: Competing reaction pathways in indole synthesis.
Experimental Protocols
Protocol 1: Classic Fe/HCl Reduction
This method is robust, inexpensive, and effective for a wide range of substrates.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-nitrostyrene (1.0 eq).
-
Solvent: Add a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagents: Add iron powder (typically 3-5 eq) and a small amount of acetic acid or hydrochloric acid to initiate the reaction.[3][4]
-
Reaction: Heat the mixture to reflux (typically 70-80 °C). The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Leimgruber-Batcho Indole Synthesis
This two-step procedure is particularly useful for preparing indoles from 2-nitrotoluenes. The key intermediate is the enamine formed from the 2-nitrotoluene, which is then subjected to reductive cyclization.[11][12]
Step 1: Enamine Formation
-
Combine the substituted 2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the mixture (often to reflux) until the formation of the β-dimethylamino-2-nitrostyrene is complete (monitored by TLC or NMR).
Step 2: Reductive Cyclization
-
Dissolve the crude enamine intermediate in a suitable solvent (e.g., methanol, ethyl acetate).
-
Perform a catalytic hydrogenation using a catalyst such as Pd/C under an atmosphere of hydrogen gas.
-
Alternatively, other reducing agents like NaBH₄ in the presence of a catalyst can be used.
-
Upon completion, filter off the catalyst, concentrate the solvent, and purify the resulting indole.
The Impact of Substituents
The electronic nature of substituents on the aromatic ring can significantly influence the reaction's success.
| Substituent Type on Aromatic Ring | Effect on Reaction | Rationale |
| Electron-Donating Groups (EDG) | Generally favorable, can increase the rate of cyclization. | The increased electron density on the aromatic ring facilitates the electrophilic attack of the vinyl group during cyclization. |
| Electron-Withdrawing Groups (EWG) | Can be detrimental, potentially slowing down the cyclization step.[13] | The decreased electron density on the aromatic ring makes it less nucleophilic and thus less reactive towards the intramolecular cyclization. |
References
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Chemospecific. (2020, March 22). Amazing Chemistry Behind The Batcho-Leimgruber Reaction! [Video]. YouTube. [Link]
-
Söderberg, B. C. G. (2016). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions, 1–10. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Ragaini, F., et al. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules, 27(3), 1006. [Link]
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Rahman, S. M. A. (2014). Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene. The Research Repository @ WVU. [Link]
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Barluenga, J., et al. (2020). Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene. ACS Omega, 5(43), 28165–28176. [Link]
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Kumar, A., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(51), 47854–47909. [Link]
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Jana, A., & Jana, S. (2024). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]
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Di Sarno, V., et al. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39–46. [Link]
-
Ragaini, F., et al. (2022). Synthesis of indoles from β-nitrostyrenes. ResearchGate. [Link]
-
Bakulina, O., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3588. [Link]
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Pradhan, P. K., et al. (2005). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Synthetic Communications, 35(7), 913-922. [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
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Reddit. (n.d.). Nitrostyrene reduction. r/OrganicChemistry. [Link]
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Gribble, G. W. (1983). The Leimgruber-Batcho Indole Synthesis. Comprehensive Organic Synthesis, 2, 195-216. [Link]
-
Jana, A., & Jana, S. (2024). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]
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Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. (2024). SSRN. [Link]
-
Söderberg, B. C. G., et al. (2016). Diborane-Mediated Deoxygenation of o-Nitrostyrenes To Form Indoles. Organic Letters, 18(16), 4056–4059. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
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Jana, A., & Jana, S. (2024). A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. Organic & Biomolecular Chemistry. [Link]
-
Li, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27464–27468. [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
-
Söderberg, B. C. G., et al. (2012). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. The Journal of Organic Chemistry, 77(17), 7546–7554. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Sciencemadness.org. (2018, July 11). Nitrostyrene reduction using NaBH4/CuCl2. [Link]
-
ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?. [Link]
-
Karadayi, F. Z., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(6), 438-453. [Link]
-
Kim, J. N., et al. (2016). Metal-free transannulation reaction of indoles with nitrostyrenes: a simple practical synthesis of 3-substituted 2-quinolones. Organic & Biomolecular Chemistry, 14(3), 775–780. [Link]
-
Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. Heterocyclic Chemistry in Drug Discovery, 111-126. [Link]
-
ResearchGate. (n.d.). Alkylation of indole with β-nitrostyrene. [Link]
-
Erowid. (n.d.). Improved NaBH4 reduction of nitrostyrenes to phenylnitroalkanes. Retrieved from [Link]
-
Ragaini, F., et al. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of -Nitrostyrenes with Phenyl Formate as a CO Surrogate. AIR Unimi. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-Nitro-2-vinyl-benzene and its Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the chemical environment of individual atoms. This guide offers an in-depth comparison of the ¹H and ¹³C NMR spectral data for 1-nitro-2-vinyl-benzene (ortho-nitrostyrene) and its meta- and para-isomers. Understanding the nuanced differences in their spectra is crucial for unambiguous identification and for predicting chemical reactivity and biological activity.
The Significance of Isomeric Purity in Research and Development
The seemingly subtle shift of a nitro group on the phenyl ring of vinylbenzene dramatically alters the electronic and steric properties of the molecule. These changes are directly reflected in the NMR spectra, providing a unique fingerprint for each isomer. In pharmaceutical development, for instance, the biological activity of a drug candidate can be highly dependent on its isomeric form. Therefore, the ability to confidently distinguish between ortho-, meta-, and para-isomers is not merely an academic exercise but a critical aspect of quality control and regulatory compliance.
Comparative Analysis of ¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound, 1-nitro-3-vinyl-benzene, and 1-nitro-4-vinyl-benzene. The data is presented to facilitate a direct comparison of the chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets, m = multiplet), and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of Nitrostyrene Isomers
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-α | ~7.05 | dd | J_trans ≈ 17.5, J_cis ≈ 11.0 |
| H-β (trans) | ~5.85 | d | J_trans ≈ 17.5 | |
| H-β (cis) | ~5.50 | d | J_cis ≈ 11.0 | |
| Aromatic-H | ~7.40 - 7.90 | m | ||
| 1-Nitro-3-vinyl-benzene | H-α | ~6.80 | dd | J_trans ≈ 17.6, J_cis ≈ 10.9 |
| H-β (trans) | ~5.90 | d | J_trans ≈ 17.6 | |
| H-β (cis) | ~5.45 | d | J_cis ≈ 10.9 | |
| Aromatic-H | ~7.50 - 8.30 | m | ||
| 1-Nitro-4-vinyl-benzene | H-α | ~6.77 | dd | J_trans ≈ 17.6, J_cis ≈ 10.9 |
| H-β (trans) | ~5.88 | d | J_trans ≈ 17.6 | |
| H-β (cis) | ~5.43 | d | J_cis ≈ 10.9 | |
| Aromatic-H | ~7.56 (d), 8.14 (d) | d | J ≈ 8.8 |
Table 2: ¹³C NMR Spectral Data of Nitrostyrene Isomers
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-α | ~133.0 |
| C-β | ~120.0 | |
| Aromatic-C | ~124.0, 128.0, 129.0, 133.0, 135.0, 148.0 | |
| 1-Nitro-3-vinyl-benzene | C-α | ~135.5 |
| C-β | ~117.5 | |
| Aromatic-C | ~121.0, 123.0, 129.5, 132.0, 139.0, 148.5 | |
| 1-Nitro-4-vinyl-benzene | C-α | ~136.0 |
| C-β | ~116.0 | |
| Aromatic-C | ~124.0, 127.0, 144.0, 147.0 |
Interpretation and Causality Behind Spectral Differences
The observed variations in the NMR spectra of the nitrostyrene isomers can be rationalized by considering the interplay of electronic and steric effects.
¹H NMR Spectral Analysis
The protons of the vinyl group (H-α, H-β) typically appear as a characteristic set of signals in the olefinic region of the spectrum. The H-α proton, being adjacent to the aromatic ring, exhibits a doublet of doublets due to coupling with the two non-equivalent H-β protons (cis and trans). The magnitude of the coupling constants is diagnostic, with the trans-coupling (~17-18 Hz) being significantly larger than the cis-coupling (~10-12 Hz).
The position of the nitro group significantly influences the chemical shifts of the aromatic protons. The nitro group is a strong electron-withdrawing group, and its deshielding effect is most pronounced on the ortho and para positions of the benzene ring.[1]
-
This compound (ortho): The proximity of the nitro group to the vinyl substituent leads to a complex and often overlapping multiplet for the aromatic protons. The proton ortho to the nitro group is expected to be the most downfield.
-
1-Nitro-3-vinyl-benzene (meta): The aromatic protons experience a more varied electronic environment, resulting in a complex multiplet spread over a wider range compared to the para-isomer.
-
1-Nitro-4-vinyl-benzene (para): Due to the symmetry of the molecule, the aromatic region is simplified, showing two distinct doublets corresponding to the protons ortho and meta to the vinyl group. The protons ortho to the nitro group are significantly deshielded and appear at a higher chemical shift.
¹³C NMR Spectral Analysis
The ¹³C NMR spectra provide complementary information about the carbon framework of the molecules. The electron-withdrawing nature of the nitro group also influences the chemical shifts of the aromatic carbons. The carbon atom attached to the nitro group (ipso-carbon) is typically deshielded and appears at a high chemical shift.[1]
The position of the vinyl group carbons (C-α and C-β) is also sensitive to the substitution pattern on the aromatic ring, although to a lesser extent than the aromatic carbons themselves.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following step-by-step methodology is recommended.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the nitrostyrene isomer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness.
-
Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
-
Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube, as this can adversely affect the spectral resolution.
-
Cap the NMR tube securely to prevent solvent evaporation.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge to ensure it is centered in the detection coil of the NMR probe.
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution. This is a critical step to obtain sharp, well-defined peaks.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.
Logical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the identification of a nitrostyrene isomer based on its NMR data.
Caption: A flowchart illustrating the process of identifying nitrostyrene isomers using NMR data.
Conclusion
The ¹H and ¹³C NMR spectra of this compound and its meta- and para-isomers exhibit distinct and predictable differences that arise from the electronic and steric effects of the nitro group. A thorough understanding of these spectral nuances, coupled with a robust experimental protocol, enables researchers to confidently identify and characterize these important chemical entities. This guide provides the foundational knowledge and practical steps necessary for the accurate application of NMR spectroscopy in the analysis of nitrostyrene isomers, thereby ensuring the integrity and reliability of research and development endeavors.
References
-
Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link][1]
Sources
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Nitrostyrene for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry, nitrostyrenes stand out as exceptionally versatile building blocks. The potent electron-withdrawing nature of the nitro group profoundly activates the vinyl moiety, rendering it highly susceptible to a variety of nucleophilic and cycloaddition reactions. This activation, however, is not uniform across its isomers. The seemingly subtle shift of the nitro group from the ortho to the meta to the para position on the phenyl ring instigates a cascade of electronic and steric effects, leading to dramatic differences in reactivity. This guide provides an in-depth, objective comparison of the reactivity of ortho-, meta-, and para-nitrostyrene, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Decisive Interplay of Electronic and Steric Effects
The reactivity of the vinyl group in nitrostyrenes is fundamentally governed by the electron-withdrawing capacity of the nitro substituent. This effect is a combination of two key factors: the inductive effect (-I) and the resonance effect (-R).
-
Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the benzene ring through the sigma bonds. This effect is distance-dependent and is felt most strongly by the carbon atom directly attached to the nitro group.
-
Resonance Effect (-R): The nitro group can delocalize the pi-electrons of the benzene ring and the vinyl group, creating regions of positive charge. This delocalization is most pronounced when the nitro group is in the ortho or para position, as it allows for direct conjugation with the vinyl group.
The interplay of these effects, along with steric considerations, dictates the electrophilicity of the β-carbon of the vinyl group, which is the primary site of nucleophilic attack.
Visualizing the Electronic Landscape: Resonance Structures
The resonance structures of the nitrostyrene isomers provide a clear visual representation of their electronic differences.
Caption: Resonance delocalization in nitrostyrene isomers.
For para-nitrostyrene, resonance delocalization places a partial positive charge directly on the β-carbon of the vinyl group, significantly enhancing its electrophilicity. A similar, albeit sterically hindered, delocalization occurs in the ortho isomer. In contrast, the resonance effect in meta-nitrostyrene does not extend to the vinyl group, resulting in a less activated double bond compared to its ortho and para counterparts.
Comparative Reactivity in Key Synthetic Transformations
The theoretical electronic differences between the isomers manifest as tangible variations in their reactivity in common chemical reactions.
Michael Addition: A Tale of Diminishing Returns
A kinetic study on the Michael-type reactions of various substituted β-nitrostyrenes with secondary amines in acetonitrile revealed a positive ρ value in the Hammett plot.[1] This indicates that electron-withdrawing groups on the phenyl ring accelerate the reaction by stabilizing the developing negative charge in the transition state.
Based on this, the expected order of reactivity in Michael additions is:
para-Nitrostyrene > ortho-Nitrostyrene > meta-Nitrostyrene
The superior reactivity of the para isomer is attributed to the powerful electron-withdrawing resonance effect that is unencumbered by steric hindrance. The ortho isomer, while also benefiting from resonance, suffers from steric shielding of the reaction center by the adjacent nitro group, which can impede the approach of the nucleophile. The meta isomer is the least reactive due to the absence of direct resonance delocalization to the vinyl group.
Table 1: Predicted Relative Reactivity in Michael Addition
| Isomer | Electronic Effect at β-Carbon | Steric Hindrance | Predicted Reactivity |
| para-Nitrostyrene | Strong -R, -I | Low | Highest |
| ortho-Nitrostyrene | Strong -R, -I | High | Moderate |
| meta-Nitrostyrene | Primarily -I | Low | Lowest |
Diels-Alder Reaction: A Quantitative Comparison
The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful method for the construction of six-membered rings. In this reaction, the nitrostyrene acts as the dienophile. A study comparing the reactivity of the three isomers with butadiene provides concrete experimental data.
Table 2: Product Yields in the Diels-Alder Reaction of Nitrostyrene Isomers with Butadiene
| Dienophile | Product Yield (%) | Unreacted Dienophile (%) |
| para-Nitrostyrene | 75 | 10 |
| meta-Nitrostyrene | 65 | 15 |
| ortho-Nitrostyrene | 48 | 13 |
Data sourced from a comparative study on the Diels-Alder reaction of o-, m-, and p-nitrostyrene.
The experimental data clearly demonstrates the following reactivity trend in the Diels-Alder reaction:
para-Nitrostyrene > meta-Nitrostyrene > ortho-Nitrostyrene
This trend aligns with the electronic and steric arguments. The high electrophilicity of the double bond in para-nitrostyrene makes it an excellent dienophile. The meta isomer, being less activated, exhibits a lower yield. The significantly reduced yield for the ortho isomer is a classic example of the "ortho effect," where the steric bulk of the nitro group hinders the approach of the diene and the formation of the cyclic transition state.
Anionic Polymerization: The Pronounced "Ortho Effect"
Anionic polymerization provides another stark example of the disparate reactivity of the nitrostyrene isomers. Studies on the anionic polymerization of fluoro-substituted β-nitrostyrenes have shown that the meta and para isomers polymerize rapidly, while the ortho isomer shows significant inhibition of the propagation step.
Table 3: Propagation Rate Constants (kp) for the Anionic Polymerization of Fluoro-β-nitrostyrenes
| Isomer | kp (L/mol·s) |
| para-Fluoro-β-nitrostyrene | 1.1 |
| ortho-Fluoro-β-nitrostyrene | 4.8 x 10-2 |
Data from a study on the anionic polymerization of β-nitrostyrenes, where the fluoro-substituted analogs serve as a model system.
The propagation rate constant for the para isomer is approximately 23 times greater than that of the ortho isomer. This dramatic difference is attributed to the steric hindrance posed by the ortho-nitro group, which impedes the approach of the growing polymer chain to the monomer.
Experimental Protocols: A Self-Validating Approach
To provide a practical context for the discussed reactivity differences, the following are detailed, self-validating experimental protocols for the synthesis of a nitrostyrene isomer and a representative Michael addition reaction.
Synthesis of para-Nitrostyrene via Henry-Knoevenagel Condensation
This protocol describes a common method for the synthesis of β-nitrostyrenes.
Caption: Workflow for the synthesis of para-nitrostyrene.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-nitrobenzaldehyde (1.51 g, 10 mmol), nitromethane (0.61 mL, 11 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water with stirring. A yellow precipitate will form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure trans-p-nitrostyrene as yellow crystals.
Self-Validation: The identity and purity of the synthesized p-nitrostyrene can be confirmed by its melting point (199-201 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Michael Addition of Thiophenol to Nitrostyrene Isomers: A Comparative Experiment
This protocol can be adapted to compare the reaction rates of the three nitrostyrene isomers.
Caption: Workflow for the Michael addition of thiophenol.
Step-by-Step Methodology:
-
Reaction Setup: In three separate flasks, dissolve ortho-, meta-, and para-nitrostyrene (1 mmol of each) in 10 mL of tetrahydrofuran (THF).
-
Reaction Initiation: To each flask, add thiophenol (1.1 mmol) followed by a catalytic amount of triethylamine (0.1 mmol).
-
Monitoring: Stir the reactions at room temperature and monitor the disappearance of the starting nitrostyrene by taking aliquots at regular time intervals and analyzing them by TLC or ¹H NMR spectroscopy.
-
Workup: Once the reaction is complete (or after a set time for comparison), quench the reaction by adding 1M HCl. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Analysis: Remove the solvent under reduced pressure and analyze the crude product to determine the yield and conversion for each isomer.
Self-Validation: The rate of reaction can be quantified by plotting the concentration of the starting material versus time. The identity of the Michael adduct can be confirmed by spectroscopic methods.
Conclusion: A Predictive Framework for Synthetic Design
The reactivity of nitrostyrene isomers is a nuanced interplay of electronic and steric effects. The para isomer consistently emerges as the most reactive in nucleophilic and cycloaddition reactions due to the powerful, unhindered electron-withdrawing resonance effect of the nitro group. The meta isomer is generally the least reactive, lacking this direct resonance activation. The ortho isomer presents a more complex case; while electronically activated, its reactivity is often significantly attenuated by steric hindrance, a phenomenon aptly termed the "ortho effect."
This comparative guide provides a robust framework for predicting the reactivity of ortho-, meta-, and para-nitrostyrene. By understanding the fundamental principles that govern their behavior and leveraging the provided experimental data and protocols, researchers can strategically select the optimal isomer and reaction conditions to achieve their synthetic goals with greater efficiency and precision.
References
-
Lee, I., et al. (2013). Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs. The Journal of Organic Chemistry, 78(11), 5436-5444. [Link]
- Vdovin, V. M., et al. (1961). Diels-Alder Reaction of o-, m-, and p-Nitrostyrene. Doklady Akademii Nauk SSSR, 136, 91-94.
-
Vofsi, D., & Katchalsky, A. (1957). Anionic polymerization of β‐nitrostyrenes. Journal of Polymer Science, 26(113), 127-139. [Link]
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical.
-
Nishiwaki, N., et al. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 27(15), 4804. [Link]
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A Comparative Guide to GC-MS and HPLC for Purity Assessment of 2-Nitrostyrene
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 2-Nitrostyrene, a valuable building block in organic synthesis, is no exception. Its purity can significantly impact the yield and impurity profile of subsequent reactions. This guide provides an in-depth technical comparison of two powerful analytical techniques for the purity assessment of 2-nitrostyrene: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed experimental protocols, and provide a comparative analysis to aid in selecting the most appropriate method for your specific needs.
The Criticality of Purity in 2-Nitrostyrene Applications
2-Nitrostyrene is a versatile Michael acceptor and a precursor for a variety of pharmaceuticals and fine chemicals. The presence of impurities, such as unreacted starting materials (2-nitrobenzaldehyde and a nitroalkane), side-products from the Henry-Knoevenagel condensation, or polymeric materials, can lead to undesirable side reactions, reduced yields, and complex purification challenges in downstream applications. Therefore, a reliable and accurate analytical method for purity assessment is not just a quality control measure; it is a critical component of process development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[1] Given the volatility of 2-nitrostyrene and its likely impurities, GC-MS is a powerful tool for both qualitative identification and quantitative purity assessment.
Principle of GC-MS Analysis
In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification.[2] For quantitative analysis, the area under the chromatographic peak is proportional to the concentration of the analyte.
Experimental Protocol: GC-MS for 2-Nitrostyrene Purity
This protocol is a robust starting point for the analysis of 2-nitrostyrene. Method validation according to ICH guidelines is essential for ensuring its suitability for its intended purpose.[3][4]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-nitrostyrene sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to obtain a concentration of ~1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 100 µg/mL.
-
Prepare a blank sample containing only the solvent.
-
Prepare a series of calibration standards of 2-nitrostyrene of known purity at different concentrations to establish linearity.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides excellent temperature and flow control for reproducible chromatography. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for the separation of a wide range of semi-volatile aromatic compounds. |
| Injector | Split/Splitless, 250 °C, Split ratio 50:1 | A split injection is used for concentrated samples to prevent column overloading, while the high temperature ensures complete vaporization of the analyte and impurities. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature gradient allows for the separation of compounds with a range of boiling points, from volatile starting materials to the less volatile 2-nitrostyrene. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A sensitive and reliable mass selective detector. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification. |
| Mass Analyzer | Quadrupole | Offers a good balance of mass range, resolution, and scan speed for routine analysis. |
| Scan Range | m/z 40-400 | Covers the expected mass range of 2-nitrostyrene and its potential impurities. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| Ion Source Temp | 230 °C | Optimizes the ionization process. |
3. Data Analysis and Purity Calculation:
-
Identify the peak corresponding to 2-nitrostyrene based on its retention time and mass spectrum.
-
Identify any impurity peaks and tentatively identify them by comparing their mass spectra to a library (e.g., NIST).
-
Calculate the purity of the 2-nitrostyrene sample using the area percent method, assuming that all components have a similar response factor in the flame ionization detector (if used) or by using a calibration curve for a more accurate quantification with the mass spectrometer.
Purity (%) = (Area of 2-nitrostyrene peak / Total area of all peaks) x 100
Self-Validating System for Trustworthiness
To ensure the trustworthiness of the GC-MS method, a system suitability test should be performed before each analytical run. This typically involves injecting a standard solution of 2-nitrostyrene and verifying that the retention time, peak shape, and signal-to-noise ratio meet predefined criteria. Furthermore, the method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[5][6]
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
Principle of HPLC Analysis
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. A detector, commonly a UV-Vis detector, measures the absorbance of the eluting components, and the resulting chromatogram is used for quantification.[7]
Experimental Protocol: HPLC for 2-Nitrostyrene Purity
This protocol outlines a reversed-phase HPLC method suitable for the purity assessment of 2-nitrostyrene. As with the GC-MS method, validation according to ICH guidelines is crucial.[8][9]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-nitrostyrene sample.
-
Dissolve the sample in 10 mL of a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Prepare a blank sample containing only the diluent.
-
Prepare a series of calibration standards of 2-nitrostyrene of known purity.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent | Provides precise and reproducible solvent delivery and sample injection. |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size | A reversed-phase column that provides good retention and separation for moderately polar aromatic compounds like 2-nitrostyrene. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A common mobile phase system for reversed-phase chromatography. The formic acid helps to improve peak shape and provides protons for potential MS detection. |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes | A gradient elution is used to effectively separate compounds with a range of polarities, ensuring that both early and late-eluting impurities are resolved from the main peak. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column that provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 310 nm | 2-Nitrostyrene has strong UV absorbance. Monitoring at multiple wavelengths can help in detecting impurities that may have different absorption maxima. |
| Injection Volume | 10 µL | A standard injection volume that provides a good signal without overloading the column. |
3. Data Analysis and Purity Calculation:
-
Identify the peak for 2-nitrostyrene based on its retention time, confirmed by spiking with a reference standard.
-
Calculate the purity using the area percent method.
Purity (%) = (Area of 2-nitrostyrene peak / Total area of all peaks) x 100
Ensuring Trustworthiness in HPLC Analysis
Similar to GC-MS, a system suitability test should be performed before each sequence of analysis. This involves injecting a standard solution to check for parameters like tailing factor, theoretical plates, and repeatability of injections. The method must be validated in accordance with ICH Q2(R2) guidelines.[5][6]
Comparative Analysis: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the purity assessment of 2-nitrostyrene depends on several factors, including the nature of the expected impurities, the available instrumentation, and the specific goals of the analysis.
| Feature | GC-MS | HPLC |
| Analyte Volatility | Excellent for volatile and semi-volatile compounds. | Suitable for non-volatile and thermally labile compounds. |
| Selectivity | Very high due to mass spectrometric detection, allowing for positive identification of impurities. | Good, but relies on chromatographic separation and UV detection, which is less specific than MS. |
| Sensitivity | Generally very high, especially in selected ion monitoring (SIM) mode. | Good, but can be limited by the UV absorptivity of the impurities. |
| Speed | Typically faster run times for volatile compounds. | Can have longer run times, especially with gradient elution and column equilibration. |
| Instrumentation Cost | Generally higher initial investment and maintenance costs. | Lower initial investment and maintenance costs compared to GC-MS. |
| Sample Preparation | May require derivatization for non-volatile compounds (not needed for 2-nitrostyrene). | Generally straightforward, involving dissolution and filtration. |
| Impurity Identification | Provides structural information from mass spectra, aiding in identification. | Identification is based on retention time and comparison with standards, which may not always be available. |
Conclusion: A Dual-Pronged Approach for Comprehensive Purity Assessment
Both GC-MS and HPLC are powerful and reliable techniques for the purity assessment of 2-nitrostyrene. GC-MS offers unparalleled specificity and is the method of choice for identifying and quantifying volatile impurities. HPLC provides a versatile and robust alternative, particularly for non-volatile impurities and in laboratories where GC-MS is not available.
For comprehensive characterization and quality control of 2-nitrostyrene, a dual-pronged approach utilizing both techniques can be highly beneficial. GC-MS can be used for the definitive identification of volatile impurities, while HPLC can serve as a routine quality control method for quantifying the main component and known impurities. The choice of method should be guided by a thorough understanding of the synthetic process, the potential impurity profile, and the regulatory requirements for the intended application. Ultimately, a well-developed and validated analytical method is indispensable for ensuring the quality and consistency of 2-nitrostyrene and the success of the chemical processes in which it is employed.
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Isolation and identification of beta-nitrostyrene from smoked chicken. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (n.d.). LabRulez GCMS. Retrieved January 26, 2026, from [Link]
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The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry. (2022). Organic & Biomolecular Chemistry. Retrieved January 26, 2026, from [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). Chromatography Online. Retrieved January 26, 2026, from [Link]
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Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]
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Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]
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The Analytical Method Development and Validation: A Review. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]
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LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]
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Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. (2020). SciELO Colombia. Retrieved January 26, 2026, from [Link]
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Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (2012). PMC. Retrieved January 26, 2026, from [Link]
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Stability-indicating HPLC method development and validation for simultaneous determination of cilastatin and imipenem in pharmaceutical dosage forms. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]
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Impurity Profiling and Characterization for Generic Project Submission to USFDA. (n.d.). Resolvemass. Retrieved January 26, 2026, from [Link]
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GC/MS Identification of Impurities. (2024). Medistri SA. Retrieved January 26, 2026, from [Link]
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RP-HPLC Method Development and Validation for Betahistine Hydrochloride Controlled Release Tablets. (n.d.). . Retrieved January 26, 2026, from [Link]
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A STUDY ON DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR ANTIVIRAL DRUGS. (n.d.). Jetir.Org. Retrieved January 26, 2026, from [Link]
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Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2024). MDPI. Retrieved January 26, 2026, from [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed. Retrieved January 26, 2026, from [Link]
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A Comparative Guide to the Synthesis of 2-Nitrostyrene: Direct Nitration vs. Palladium-Catalyzed Cross-Coupling
Executive Summary
The synthesis of specific isomers of nitrostyrene is a frequent challenge in the development of pharmaceuticals and fine chemicals, where these compounds serve as versatile building blocks. This guide provides an in-depth comparison of two major synthetic strategies for obtaining 2-nitrostyrene (also known as ortho-nitrostyrene or 1-ethenyl-2-nitrobenzene): the classical direct nitration of styrene and the more modern, rational approach of palladium-catalyzed cross-coupling. While direct nitration appears deceptively straightforward, experimental evidence reveals profound challenges related to selectivity and side reactions, often leading to a complex and difficult-to-purify mixture of products. In contrast, palladium-catalyzed methods, such as the Mizoroki-Heck reaction, offer a robust and highly selective pathway by building the molecule from precursors where the regiochemistry is already defined. This guide will dissect the mechanisms, experimental realities, and performance metrics of each approach to provide researchers with a clear, data-driven basis for methodological selection.
Introduction: The Challenge of Regiocontrolled Nitrostyrene Synthesis
Nitrostyrenes are highly valuable intermediates in organic synthesis. The electron-withdrawing nature of the nitro group activates the vinyl moiety, making it susceptible to a wide range of transformations including Michael additions, cycloadditions, and reductions to form corresponding amines.[1] However, the synthetic utility of a nitrostyrene derivative is critically dependent on the precise location of the nitro group. This guide focuses on 2-nitrostyrene, where the nitro group is on the ortho position of the aromatic ring.
Direct nitration of styrene, an electrophilic aromatic substitution, is often the first method considered. However, the presence of the vinyl group introduces significant complexity. The vinyl group is not only an activating group for the aromatic ring but also a reactive site itself, prone to polymerization and oxidation under the harsh conditions of many nitration protocols.[2][3] This dual reactivity makes achieving high regioselectivity for the desired 2-nitro isomer a formidable challenge. Consequently, alternative strategies that circumvent these issues, such as palladium-catalyzed cross-coupling, have become essential tools for the modern chemist.[4][5]
Method 1: Direct Nitration of Styrene - A Pathway Plagued by Non-Selectivity
The direct nitration of styrene involves treating the molecule with a nitrating agent, classically a mixture of nitric acid and sulfuric acid, with the goal of adding a nitro group to the aromatic ring.
Mechanistic Considerations and Inherent Flaws
The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from the mixed acids.[6] This electrophile can then attack the electron-rich styrene molecule. However, two principal pathways compete, leading to a cascade of undesirable products:
-
Electrophilic Aromatic Substitution: The vinyl group directs the incoming electrophile to the ortho and para positions of the aromatic ring. This is the desired pathway for synthesizing 2-nitrostyrene.
-
Reaction at the Vinyl Group: The double bond is also nucleophilic and can be attacked by the nitronium ion or undergo acid-catalyzed polymerization. This leads to addition products, such as 1-phenyl-2-nitroethyl nitrate, and significant amounts of polymeric material.[3][7]
The strongly acidic and oxidative conditions required for nitration exacerbate these side reactions, making it nearly impossible to isolate 2-nitrostyrene in high yield or purity from a direct nitration attempt.[2][3]
Caption: Workflow of Direct Styrene Nitration.
Supporting Experimental Data
Studies on the nitration of styrene consistently report the formation of complex product mixtures. For instance, nitration with anhydrous nitric acid in dichloromethane was found to rapidly yield 1-phenylethyl nitrate almost quantitatively, with only trace amounts of ring-nitrated products or β-nitro addition products.[7] Other methods using various nitrating agents often result in polymerization or the formation of β-nitrostyrene.[3][8] The selective synthesis of ortho-nitrostyrene via direct nitration remains an unsolved and impractical endeavor.
| Parameter | Direct Nitration of Styrene |
| Primary Product(s) | Complex mixture; often polymers, addition products, or nitrates.[3][7] |
| Yield of 2-Nitrostyrene | Typically very low to negligible. |
| Regioselectivity | Extremely poor; mixture of o-, m-, and p- isomers. |
| Reaction Conditions | Harsh; strong acids (H₂SO₄/HNO₃), low temperatures required. |
| Key Disadvantages | Polymerization, oxidation, lack of selectivity, difficult purification. |
Method 2: Palladium-Catalyzed Synthesis - The Mizoroki-Heck Reaction
A far more effective and rational strategy for synthesizing 2-nitrostyrene is the palladium-catalyzed Mizoroki-Heck reaction. This powerful cross-coupling method forms a carbon-carbon bond between an aryl halide and an alkene, offering unparalleled control over regiochemistry.[5][9]
Strategy and Mechanism
The core strategy involves coupling a pre-functionalized aromatic ring, such as 2-bromonitrobenzene or 2-iodonitrobenzene, with a simple alkene like ethylene. The position of the nitro group is fixed from the start, entirely circumventing the selectivity problems of direct nitration.
The reaction proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-nitroaryl halide, forming a Pd(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the desired 2-nitrostyrene product and a palladium-hydride species.
-
Reductive Elimination: The base present in the reaction mixture regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.[10]
Caption: The Mizoroki-Heck Catalytic Cycle.
Exemplary Experimental Protocol
This is a representative protocol synthesized from common practices in palladium-catalyzed cross-coupling.
-
Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromonitrobenzene (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a suitable phosphine ligand like P(o-tol)₃ (0.04 eq).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent such as DMF or acetonitrile, followed by a base, typically a tertiary amine like triethylamine (NEt₃, 1.5 eq).
-
Alkene Introduction: Introduce the alkene coupling partner. If using ethylene, the reaction can be pressurized with ethylene gas. If using a liquid vinyl source (e.g., vinylboronic acid pinacol ester for a Suzuki-type variant), it is added via syringe.
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir for several hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 2-nitrostyrene.
Head-to-Head Performance Comparison
The advantages of the palladium-catalyzed approach become starkly evident when compared directly with the direct nitration method.
| Feature | Direct Nitration of Styrene | Palladium-Catalyzed Heck Reaction |
| Regiocontrol | None. Produces a mixture of isomers and addition products.[3][7] | Absolute. Determined by the starting aryl halide. |
| Typical Yield | Extremely low for the desired isomer. | Good to excellent (often >70%). |
| Product Purity | Very low; extensive purification required to isolate traces. | High; purification is straightforward via chromatography. |
| Reaction Conditions | Harsh, cryogenic, strongly acidic/oxidative. | Milder, requires inert atmosphere but avoids strong acids. |
| Substrate Scope | Limited to styrene itself, with predictable failure modes. | Broad; tolerates a wide variety of functional groups on the aryl halide.[4] |
| Safety Concerns | Risk of runaway exothermic reactions; handling of mixed acids. | Requires handling of phosphine ligands and inert atmosphere techniques. |
| Scalability | Poor due to safety and purification issues. | Generally good and adaptable to larger scales. |
Senior Scientist's Recommendation
For researchers and drug development professionals requiring a reliable and selective synthesis of 2-nitrostyrene, the evidence is unequivocal. Direct nitration of styrene is not a viable synthetic route. The method is fundamentally flawed by a lack of chemical selectivity, leading to intractable product mixtures, low yields of the target molecule, and significant safety hazards.
The palladium-catalyzed Mizoroki-Heck reaction is the authoritative and recommended method. Its foundation in rational design—using a precursor with a pre-installed nitro group—provides complete control over regiochemistry. This strategy delivers the desired 2-nitrostyrene isomer in high yield and purity, with reaction conditions that are far more manageable and scalable than those of direct nitration. While requiring an investment in palladium catalysts and ligands, the predictability, efficiency, and robustness of the Heck reaction make it the superior and scientifically sound choice for any application where chemical integrity is paramount.
References
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Sciencemadness Discussion Board. (2025). 2-nitrostyrene, a phantom compound? Sciencemadness.org. Available from: [Link]
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Sciencemadness Discussion Board. (2005). abnormal nitration of styrene. Sciencemadness.org. Available from: [Link]
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Request PDF. (2020). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. ResearchGate. Available from: [Link]
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Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]
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BYJU'S. (n.d.). Aromatic Nitration. BYJU'S. Available from: [Link]
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A Comparative Guide to the Infrared Spectroscopy Analysis of 1-Ethenyl-2-Nitrobenzene
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel molecules is paramount. 1-Ethenyl-2-nitrobenzene, a molecule integrating the functionalities of a vinyl group and a nitro group on an aromatic scaffold, presents a unique analytical challenge. Infrared (IR) spectroscopy offers a powerful, non-destructive technique to probe the vibrational modes of its constituent functional groups, providing a molecular fingerprint that is invaluable for identification and quality control. This guide provides an in-depth analysis of the IR spectrum of 1-ethenyl-2-nitrobenzene, contextualized by a comparative study with styrene and nitrobenzene to highlight the distinctive spectral features arising from its unique substitution pattern.
The Significance of IR Spectroscopy in Functional Group Analysis
Infrared spectroscopy is a cornerstone of chemical analysis, predicated on the principle that molecular bonds vibrate at specific, quantized frequencies.[1][2][3] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in an IR spectrum that plots the intensity of absorption against the wavenumber of the light.[4] This spectrum serves as a unique molecular fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of different functional groups.[1][2] For a molecule such as 1-ethenyl-2-nitrobenzene, IR spectroscopy is instrumental in confirming the presence and chemical environment of the ethenyl (vinyl) and nitro functional groups, as well as the substitution pattern of the benzene ring.
Experimental Protocol: Acquiring a High-Resolution FTIR Spectrum
To ensure the accuracy and reproducibility of the spectral analysis, a standardized experimental protocol is essential. The following outlines a typical procedure for obtaining a high-resolution Fourier Transform Infrared (FTIR) spectrum.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond crystal
Sample Preparation:
-
Ensure the ATR crystal surface is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.
-
Place a small amount of the 1-ethenyl-2-nitrobenzene sample directly onto the ATR crystal, ensuring complete coverage of the sampling area.
-
Apply consistent pressure using the ATR clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (co-added to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel
This methodology provides a robust and efficient means of obtaining a high-quality IR spectrum suitable for detailed functional group analysis.
Spectral Analysis of 1-Ethenyl-2-Nitrobenzene
The IR spectrum of 1-ethenyl-2-nitrobenzene is a composite of the vibrational modes of its three key structural components: the vinyl group, the nitro group, and the ortho-disubstituted benzene ring. A thorough analysis of the spectrum allows for the unambiguous assignment of the characteristic absorption bands.
The Nitro Group (-NO₂) Vibrations
The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its two strong and characteristic stretching vibrations.[5]
-
Asymmetric N-O Stretch: Aromatic nitro compounds typically exhibit a strong absorption band in the range of 1550-1475 cm⁻¹.[6][7] This band arises from the asymmetric stretching of the two N-O bonds.
-
Symmetric N-O Stretch: A second, usually slightly weaker, absorption is observed between 1360-1290 cm⁻¹ corresponding to the symmetric N-O stretch.[6][7]
The high polarity of the N-O bonds leads to a large change in dipole moment during vibration, resulting in intense IR absorptions.[5]
The Ethenyl (Vinyl) Group (-CH=CH₂) Vibrations
The vinyl group gives rise to several characteristic absorption bands:
-
=C-H Stretch: The stretching vibration of the sp² hybridized C-H bonds of the vinyl group typically appears at wavenumbers above 3000 cm⁻¹, in the range of 3100-3020 cm⁻¹.[4][8]
-
C=C Stretch: The carbon-carbon double bond stretch results in a moderate absorption in the 1680-1640 cm⁻¹ region.[8][9] The intensity of this peak can vary depending on the substitution around the double bond.
-
Out-of-Plane C-H Bending (Wags): Two distinct and often sharp, intense peaks are characteristic of a vinyl group. These correspond to the out-of-plane bending, or "wagging," of the C-H bonds and are typically found near 990 ± 5 cm⁻¹ and 910 ± 5 cm⁻¹.[9] The presence of both of these bands is a strong indicator of a vinyl group.[9]
The Ortho-Disubstituted Benzene Ring Vibrations
The substitution pattern on the benzene ring can be deduced from the C-H out-of-plane bending vibrations in the fingerprint region (1000-650 cm⁻¹).[8] For ortho-disubstituted rings, a characteristic strong absorption band is expected in the range of 770-735 cm⁻¹.[10] Unlike monosubstituted and meta-substituted benzenes, ortho-substituted rings typically do not show a strong ring bending peak around 690 cm⁻¹.[10]
Comparative Spectral Analysis
To fully appreciate the unique spectral features of 1-ethenyl-2-nitrobenzene, it is instructive to compare its spectrum with those of simpler, related molecules: styrene (ethenylbenzene) and nitrobenzene.
1-Ethenyl-2-Nitrobenzene vs. Styrene
Styrene possesses the vinyl group and a monosubstituted benzene ring. Its IR spectrum will share some similarities with that of 1-ethenyl-2-nitrobenzene, but with key differences.
| Vibrational Mode | 1-Ethenyl-2-Nitrobenzene (Expected, cm⁻¹) | Styrene (Observed, cm⁻¹) | Key Differences |
| Aromatic =C-H Stretch | ~3100-3000 | ~3100-3000 | Similar |
| Vinyl =C-H Stretch | ~3100-3080 | ~3080 | Similar |
| C=C Stretch (Vinyl) | ~1640-1620 | ~1630 | Similar |
| Nitro Asymmetric Stretch | ~1530 | Absent | Key distinguishing feature |
| Nitro Symmetric Stretch | ~1350 | Absent | Key distinguishing feature |
| Vinyl C-H Wags | ~990 and ~910 | ~990 and ~908 | Similar |
| Aromatic C-H Wag | ~750 (ortho) | ~777 and ~698 (mono) | Different substitution patterns |
The most striking difference is the presence of the two strong nitro group absorptions in the spectrum of 1-ethenyl-2-nitrobenzene, which are completely absent in the styrene spectrum. Additionally, the pattern of the aromatic C-H out-of-plane bending bands will differ, reflecting the ortho-disubstitution in 1-ethenyl-2-nitrobenzene versus the monosubstitution in styrene.[10][11]
1-Ethenyl-2-Nitrobenzene vs. Nitrobenzene
Nitrobenzene contains the nitro group on a monosubstituted benzene ring. Comparing its spectrum to that of 1-ethenyl-2-nitrobenzene highlights the contributions of the vinyl group.
| Vibrational Mode | 1-Ethenyl-2-Nitrobenzene (Expected, cm⁻¹) | Nitrobenzene (Observed, cm⁻¹) | Key Differences |
| Aromatic =C-H Stretch | ~3100-3000 | ~3100-3000 | Similar |
| Vinyl =C-H Stretch | ~3100-3080 | Absent | Key distinguishing feature |
| C=C Stretch (Vinyl) | ~1640-1620 | Absent | Key distinguishing feature |
| Nitro Asymmetric Stretch | ~1530 | ~1520 | Similar |
| Nitro Symmetric Stretch | ~1350 | ~1350 | Similar |
| Vinyl C-H Wags | ~990 and ~910 | Absent | Key distinguishing feature |
| Aromatic C-H Wag | ~750 (ortho) | ~750 and ~680 (mono) | Different substitution patterns |
In this comparison, the key differentiators are the absorptions due to the vinyl group in 1-ethenyl-2-nitrobenzene, namely the vinyl =C-H stretch, the C=C stretch, and the characteristic pair of C-H wags.[9] While the nitro group absorptions will be present in both, the substitution pattern on the aromatic ring will again lead to differences in the fingerprint region.
Workflow for IR Spectral Analysis
The logical flow of analyzing an IR spectrum to identify a compound like 1-ethenyl-2-nitrobenzene can be visualized as follows:
Caption: Workflow for the IR spectroscopic analysis of 1-ethenyl-2-nitrobenzene.
Conclusion
The infrared spectrum of 1-ethenyl-2-nitrobenzene is rich with information, providing a clear and detailed picture of its molecular architecture. By systematically analyzing the diagnostic and fingerprint regions of the spectrum, the characteristic vibrational modes of the nitro and vinyl functional groups can be confidently assigned. The comparative analysis with styrene and nitrobenzene serves to underscore the unique spectral signature of 1-ethenyl-2-nitrobenzene, arising from the interplay of its constituent parts. The strong, characteristic absorptions of the nitro group, coupled with the definitive signals of the vinyl group and the ortho-disubstituted aromatic ring, make IR spectroscopy an indispensable tool for the identification and characterization of this molecule in research and industrial settings.
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A Senior Application Scientist's Guide to the Analytical Validation of 2-Nitrostyrene Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, 2-nitrostyrene stands out as a valuable and versatile intermediate. Its conjugated system, activated by a potent electron-withdrawing nitro group, makes it a key precursor for a variety of more complex molecules. However, the utility of any synthetic intermediate is fundamentally dependent on its confirmed identity and purity. Ambiguity in these areas can compromise downstream reactions, leading to diminished yields, complex purification challenges, and potentially misleading biological data.
This guide provides an in-depth protocol for the synthesis of 2-nitrostyrene and a comparative analysis of the essential analytical methods required for its robust validation. We will move beyond simple procedural lists to explain the causality behind our experimental choices, ensuring a self-validating workflow from reaction flask to final analysis.
Part 1: The Synthetic Foundation: A Reliable Route to 2-Nitrostyrene
The most common and reliable method for synthesizing nitrostyrenes is the Henry reaction (or nitroaldol reaction), which involves the base-catalyzed condensation of an aldehyde with a nitroalkane, followed by dehydration.[1][2] For 2-nitrostyrene, this translates to the reaction between 2-nitrobenzaldehyde and nitromethane.
The Underlying Chemistry: The reaction is initiated by a base, which deprotonates the acidic α-carbon of nitromethane to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The resulting nitroalkoxide is protonated to yield a β-nitro alcohol intermediate. Subsequent acid-catalyzed dehydration readily eliminates a water molecule to form the stable, conjugated double bond of the final 2-nitrostyrene product. Using a mild catalyst like ammonium acetate in a refluxing solvent provides a clean and efficient one-pot procedure that combines the condensation and dehydration steps.[3]
Comparative Synthesis Methods
While the Henry reaction is the workhorse, other methods exist, each with its own advantages and drawbacks.
| Method | Description | Advantages | Disadvantages |
| Henry Reaction | Condensation of 2-nitrobenzaldehyde and nitromethane.[1] | High yields, readily available starting materials, well-understood mechanism. | Can require careful temperature control to avoid side reactions.[4] |
| Direct Nitration of Styrene | Treatment of styrene with a nitrating agent. | Fewer steps. | Prone to polymerization and nitration of the aromatic ring, often resulting in lower yields and complex mixtures.[5] |
| Microwave-Assisted Synthesis | A variation of the Henry reaction using microwave irradiation.[6] | Dramatically reduced reaction times, often higher yields, simplified work-up. | Requires specialized microwave reactor equipment. |
For this guide, we will focus on the conventional Henry reaction due to its accessibility and reliability.
Detailed Experimental Protocol: Synthesis of 2-Nitrostyrene
Materials:
-
2-Nitrobenzaldehyde
-
Nitromethane
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
To a 250 mL round-bottom flask, add 2-nitrobenzaldehyde (e.g., 0.1 mol), nitromethane (0.15 mol, 1.5 eq), and ammonium acetate (0.02 mol, 0.2 eq).
-
Add glacial acetic acid (e.g., 100 mL) to the flask to act as both a solvent and a catalyst for the dehydration step.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) with magnetic stirring for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring vigorously. A yellow precipitate of crude 2-nitrostyrene will form.
-
Collect the crude product by vacuum filtration, washing the solid with cold water to remove residual acetic acid and ammonium salts.
-
Purify the crude product by recrystallization from hot ethanol.[1] Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified yellow crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.
Part 2: The Validation Workflow: A Multi-Pronged Analytical Approach
No single analytical technique can provide a complete picture of a compound's identity and purity. A robust validation strategy employs a suite of orthogonal methods, where each technique provides a unique and confirmatory piece of evidence.
Caption: Workflow from synthesis to multi-technique analytical validation.
Part 3: Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about chemical structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR is unparalleled for providing a detailed map of the carbon-hydrogen framework of a molecule.
Why it's essential: ¹H NMR confirms the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. ¹³C NMR complements this by identifying the number of unique carbon atoms. For 2-nitrostyrene, NMR is crucial to confirm the formation of the vinyl group and its trans configuration, which is the thermodynamically favored isomer in this synthesis.
Experimental Protocol (NMR):
-
Dissolve 5-10 mg of the purified 2-nitrostyrene in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
Expected Data for (E)-2-Nitrostyrene:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~8.4 - 8.0 | Doublet | ~13.7 | Vinyl H (α to NO₂) |
| ~7.8 - 7.4 | Multiplet | - | Aromatic & Vinyl H's | |
| ¹³C NMR | ~140 - 135 | - | - | Vinyl Carbons |
| ~134 - 125 | - | - | Aromatic Carbons | |
| ~148 | - | - | Aromatic C-NO₂ |
Note: Specific shifts can vary slightly based on solvent and spectrometer frequency. The provided data is an approximation based on similar structures.[7][8] The large coupling constant (~13-16 Hz) between the two vinyl protons is diagnostic of a trans configuration.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR is a rapid and powerful technique for identifying the presence of key functional groups.
Why it's essential: An FTIR spectrum provides direct evidence for the critical functional groups in 2-nitrostyrene: the nitro group (NO₂), the carbon-carbon double bond (C=C), and the aromatic ring. The disappearance of the broad O-H stretch from the β-nitro alcohol intermediate and the C=O stretch from the starting aldehyde confirms the reaction's completion.
Experimental Protocol (FTIR):
-
Prepare a sample by either mixing a small amount of the solid with potassium bromide (KBr) and pressing it into a thin pellet, or by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1640 | C=C Stretch | Alkene |
| ~1520 | Asymmetric Stretch | Nitro (NO₂) |
| ~1350 | Symmetric Stretch | Nitro (NO₂) |
| ~970 | C-H Out-of-plane bend | trans-Alkene |
| 3100-3000 | C-H Stretch | Aromatic/Vinyl |
| 1600, 1450 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS): Confirming Molecular Weight
MS provides the exact molecular weight of the compound, offering a fundamental check of its identity.
Why it's essential: MS confirms that the product has the correct molecular formula (C₈H₇NO₂). The fragmentation pattern can also provide structural clues that corroborate the proposed structure.
Experimental Protocol (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionize the sample using a method like Electron Ionization (EI).
-
Analyze the mass-to-charge ratio (m/z) of the resulting ions.
Expected Mass Spectrum Data:
| m/z Value | Identity | Significance |
| 149 | [M]⁺ | Molecular Ion (confirms MW of 149.15 g/mol ) |
| 103 | [M - NO₂]⁺ | Loss of the nitro group |
| 77 | [C₆H₅]⁺ | Phenyl cation fragment |
The presence of the molecular ion at m/z 149 is the primary confirmation.[9] Subsequent fragmentation, such as the loss of the nitro group (mass of 46), provides strong supporting evidence for the structure.
Part 4: Chromatographic Methods for Purity Assessment
Chromatography separates components of a mixture, making it the definitive tool for assessing purity.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the industry standard for determining the purity of a compound and for quantitative analysis.
Why it's essential: HPLC can separate the 2-nitrostyrene product from unreacted starting materials, byproducts, and other impurities with high resolution. By using a UV detector, the area under the product peak can be used to calculate its purity as a percentage of the total detected components.
Experimental Protocol (HPLC):
-
System Preparation: Use a reverse-phase C18 column.
-
Mobile Phase: Prepare an isocratic or gradient mobile phase, commonly a mixture of acetonitrile and water or methanol and water.[10] A typical starting point is 60:40 Acetonitrile:Water.
-
Sample Preparation: Prepare a stock solution of the synthesized 2-nitrostyrene in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare further dilutions as needed.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample. Run the analysis at a constant flow rate (e.g., 1.0 mL/min) and monitor the eluent with a UV detector at a wavelength where 2-nitrostyrene has strong absorbance (e.g., ~270-310 nm).
-
Purity Calculation: Purity is determined by the area percent method: (Area of Product Peak / Total Area of All Peaks) x 100%.
A single, sharp peak at a consistent retention time indicates a high degree of purity. The presence of other peaks would signify impurities that need to be identified or quantified.
Part 5: A Comparative Summary and Concluding Remarks
The validation of a synthetic product is a system of checks and balances. Each analytical method provides a different perspective, and together they create an unambiguous and trustworthy profile of the compound.
Caption: Decision matrix mapping validation questions to primary analytical tools.
Final Thoughts for the Researcher:
The synthesis of 2-nitrostyrene via the Henry reaction is a robust and repeatable process. However, true scientific integrity demands that we do not simply assume success. The multi-faceted validation approach detailed here—combining NMR for definitive structure, FTIR for functional group confirmation, MS for molecular weight verification, and HPLC for purity assessment—constitutes a self-validating system. This rigorous confirmation is not merely procedural; it is the foundation upon which all subsequent research and development activities are built. By adhering to this comprehensive analytical strategy, scientists can proceed with confidence in the quality and identity of their materials, ensuring the integrity and reproducibility of their work.
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Royal Society of Chemistry. Retrieved from [Link]
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Poor Man's Chemist. (2022, August 25). Prep of β-Nitrostyrene From Nitromethane & Benzaldehyde by the Henry Reaction #organicchemistry [Video]. YouTube. Retrieved from [Link]
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A Comparative Study of 1-Nitro-2-vinyl-benzene and Other Vinyl Arenes: A Guide for Researchers
In the vast landscape of polymer chemistry and organic synthesis, vinyl arenes stand as a cornerstone class of monomers and reagents. Their utility is primarily dictated by the electronic nature of the substituents on the aromatic ring, which profoundly influences their reactivity and the properties of the resulting materials. This guide provides an in-depth comparative analysis of 1-nitro-2-vinyl-benzene (also known as 2-nitrostyrene), a vinyl arene bearing a potent electron-withdrawing group, against its parent compound, styrene, and other substituted vinyl arenes. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the unique chemical characteristics of this versatile molecule.
Introduction: The Influence of the Nitro Group on Vinyl Arene Chemistry
Vinyl arenes, characterized by a vinyl group attached to an aromatic ring, are pivotal in the synthesis of a wide array of polymers and are valuable intermediates in organic reactions. The electronic properties of the substituent on the benzene ring dictate the electron density of the vinyl double bond and the aromatic system, thereby governing the monomer's reactivity in polymerization and its efficacy in reactions such as the Diels-Alder cycloaddition.
This compound, with a nitro group positioned ortho to the vinyl substituent, presents a fascinating case study. The strongly electron-withdrawing nature of the nitro group via both resonance and inductive effects significantly deactivates the aromatic ring towards electrophilic substitution but, more importantly, renders the vinyl group electron-deficient.[1][2] This electronic perturbation imparts unique reactivity to this compound compared to electron-neutral (styrene) or electron-rich vinyl arenes.
Comparative Analysis of Polymerization Behavior
The polymerization of vinyl arenes is a cornerstone of polymer science, with polystyrene being one of the most widely produced plastics globally. The introduction of a nitro group, as in this compound, dramatically alters the polymerization characteristics.
Homopolymerization Kinetics
The rate of polymerization of vinyl arenes is highly sensitive to the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups, such as the nitro group, are known to increase the monomer's reactivity in certain polymerization types, such as anionic polymerization, by stabilizing the propagating carbanion. However, in free-radical polymerization, the effect is more complex.
Studies on the polymerization of β-nitrostyrene, a close structural analog, have shown that it can undergo anionic polymerization, with the rate being first order with respect to both monomer and initiator concentrations.[3] In contrast, the AIBN-initiated free-radical polymerization of β-nitrostyrene is negligible, and it acts as a strong inhibitor for the polymerization of styrene.[4] This inhibitory effect is proposed to be due to the release of NO2.[4]
While direct kinetic data for the free-radical homopolymerization of this compound is scarce, studies on substituted styrenes in atom transfer radical polymerization (ATRP) show that monomers with electron-withdrawing substituents generally polymerize faster.[5] This is attributed to an increase in both the propagation rate constant (kp) and the equilibrium constant for the atom transfer (Keq).[5] The overall polymerization rate for substituted styrenes in ATRP follows the Hammett relation with a positive ρ value (ρ = 1.5), indicating that electron-withdrawing groups accelerate the reaction.[5]
Table 1: Comparison of Polymerization Characteristics
| Monomer | Polymerization Method | Relative Rate | Key Observations |
| Styrene | Free-Radical | Baseline | Well-controlled polymerization.[6] |
| This compound | Anionic | Potentially faster | The electron-withdrawing nitro group can stabilize the propagating anion. |
| Free-Radical | Significantly slower/Inhibited | The ortho-nitro group can sterically hinder the approach of the propagating radical and may act as a radical trap.[3] | |
| 4-Methoxystyrene (Electron-donating group) | Free-Radical | Slower | Electron-donating groups decrease the monomer reactivity in ATRP.[5] |
Copolymerization Reactivity
Diels-Alder Reactivity: A Comparative Perspective
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the synthesis of six-membered rings.[8] The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups.[9]
Dienophile Reactivity
This compound, with its electron-deficient double bond, is expected to be a highly reactive dienophile in Diels-Alder reactions. In contrast, styrene, with a more electron-rich double bond, is a less reactive dienophile. Vinyl arenes bearing electron-donating groups are even less reactive.
Table 2: Qualitative Comparison of Dienophile Reactivity in Diels-Alder Reactions
| Dienophile | Electronic Nature of Vinyl Group | Expected Reactivity |
| This compound | Electron-deficient | High |
| Styrene | Electron-neutral | Moderate |
| 4-Methoxystyrene | Electron-rich | Low |
Properties of the Resulting Polymers
The functional groups present on the vinyl arene monomer have a profound impact on the physical and mechanical properties of the resulting polymer.
Thermal and Mechanical Properties
Polystyrene is a well-characterized amorphous polymer with a glass transition temperature (Tg) of around 100 °C.[8][11] The introduction of substituents on the aromatic ring can alter the Tg and other mechanical properties. For instance, the Tg of poly(p-chlorostyrene) and poly(p-bromostyrene) are higher than that of polystyrene, which can be attributed to increased intermolecular forces and restricted chain mobility.[12]
While specific data for the mechanical properties of poly(2-nitrostyrene) is limited, the presence of the polar nitro group is expected to increase intermolecular forces, potentially leading to a higher Tg and increased rigidity compared to polystyrene.
Table 3: Glass Transition Temperatures of Substituted Polystyrenes
| Polymer | Substituent | Glass Transition Temperature (Tg) |
| Polystyrene | -H | ~100 °C[8][11] |
| Poly(p-methylstyrene) | -CH3 (electron-donating) | Lower than Polystyrene[12] |
| Poly(p-chlorostyrene) | -Cl (electron-withdrawing) | Higher than Polystyrene[12] |
| Poly(2-nitrostyrene) | -NO2 (electron-withdrawing) | Expected to be higher than Polystyrene |
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed, step-by-step methodologies for key experiments.
Protocol for Free-Radical Polymerization of Styrene
This protocol provides a standard procedure for the bulk polymerization of styrene, which can be adapted for other vinyl arenes.
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol)
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Oil bath
-
Methanol
Procedure:
-
Place a magnetic stir bar in a Schlenk flask and flame-dry under vacuum.
-
Allow the flask to cool to room temperature under an inert atmosphere (N2 or Ar).
-
Add the desired amount of purified styrene to the flask.
-
Add the calculated amount of AIBN initiator (typically 0.1-1 mol% relative to the monomer).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert atmosphere and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.
-
To terminate the reaction, cool the flask in an ice bath and open it to the air.
-
Dilute the viscous solution with a small amount of a suitable solvent (e.g., toluene).
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., methanol) with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Characterization:
-
Determine the molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure by 1H and 13C NMR spectroscopy.
-
Measure the glass transition temperature (Tg) by Differential Scanning Calorimetry (DSC).
Protocol for a Diels-Alder Reaction with a Vinyl Arene
This protocol outlines a general procedure for the [4+2] cycloaddition of a vinyl arene with a diene.
Materials:
-
Vinyl arene (e.g., this compound or styrene)
-
Diene (e.g., cyclopentadiene, freshly cracked from dicyclopentadiene)
-
Reaction solvent (e.g., toluene, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (N2 or Ar)
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Dissolve the vinyl arene in the chosen solvent in the flask.
-
Add the diene to the solution (often in excess).
-
Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the reactants).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired cycloadduct.
Characterization:
-
Determine the structure of the product by 1H NMR, 13C NMR, and mass spectrometry.
-
Determine the stereochemistry of the product (endo/exo selectivity) by NOESY NMR experiments.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key processes.
Caption: Workflow for Free-Radical Polymerization.
Caption: Mechanism of the Diels-Alder Reaction.
Conclusion
This compound exhibits a unique reactivity profile that distinguishes it from styrene and other vinyl arenes. The potent electron-withdrawing nitro group significantly enhances its susceptibility to nucleophilic attack and its performance as a dienophile in Diels-Alder reactions. Conversely, its polymerization behavior, particularly in free-radical systems, is hindered. This comparative analysis provides a foundational understanding for researchers to strategically select and utilize this compound in the synthesis of novel polymers and complex organic molecules. The provided experimental protocols serve as a starting point for further exploration and optimization in specific research applications.
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V. A. Sboev, et al. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 17, 283–292. Available at: [Link]
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B. B. T. K. et al. (2014). Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). Chemical Engineering Research and Design, 92(11), 2392-2401. Available at: [Link]
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Wikipedia. (2023). β-Nitrostyrene. In Wikipedia. Retrieved January 26, 2026, from [Link]
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A. S. et al. (2016). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. American Journal of Analytical Chemistry, 7, 246-253. Available at: [Link]
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M. A. De la Rosa, et al. (1998). Inhibition of Styrene Polymerization by β-Nitrostyrene. A Novel Inhibition Mechanism. Macromolecules, 31(19), 6547–6550. Available at: [Link]
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M. Pal, et al. (n.d.). Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker... Retrieved January 26, 2026, from [Link]
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V. Percec, et al. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(20), 5957–5963. Available at: [Link]
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A. Şenocak, C. Alkan, & A. Karadağ. (2016). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. American Journal of Analytical Chemistry, 7(3), 246-253. Available at: [Link]
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ResearchGate. (n.d.). Substituent effects of nitro group in cyclic compounds. Retrieved January 26, 2026, from [Link]
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A. M. Alhewaitey, et al. (2024). Synthesis and Characterization of Poly Styrene-Co-Poly 2-Hydroxyethylmethacrylate (HEMA) Copolymer and an Investigation of Free-Radical Copolymerization Propagation Kinetics by Solvent Effects. Open Journal of Polymer Chemistry, 14(1), 1-15. Available at: [Link]
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M. O. F. Goulart, et al. (2004). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Current Drug Metabolism, 5(2), 115-134. Available at: [Link]
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Chemistry For Everyone. (2025). What Is The Glass Transition Temperature Of Polystyrene? Retrieved January 26, 2026, from [Link]
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A Comparative Guide to the Analysis of Reaction Intermediates in 2-Nitrostyrene Synthesis
The synthesis of β-nitrostyrenes is a cornerstone of modern organic chemistry, providing essential building blocks for a vast range of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Their value lies in the versatile reactivity imparted by the conjugated system, which is strongly activated by the electron-withdrawing nitro group. This allows them to serve as precursors for synthesizing compounds like amines, hydroxylamines, and various heterocyclic systems.[2] The most prevalent and robust method for synthesizing these compounds is the Henry-Knoevenagel condensation reaction between an aromatic aldehyde and a nitroalkane, typically nitromethane.[1]
Understanding the transient species—the reaction intermediates—that form and are consumed during this synthesis is paramount for optimizing reaction conditions, maximizing yield, and minimizing impurity formation. This guide provides an in-depth, comparative analysis of common synthetic routes to 2-nitrostyrene, with a core focus on the practical methodologies for identifying and characterizing the pivotal intermediates that dictate the reaction's outcome.
Comparative Analysis of Synthetic Methodologies
The efficiency of the Henry-Knoevenagel condensation is profoundly influenced by the choice of catalyst, solvent, and energy source. Each variation offers a unique profile of reaction kinetics and intermediate stability, providing researchers with options to tailor the synthesis to their specific needs.
Catalytic Systems: A Performance Overview
The condensation proceeds through a nitroaldol addition, forming a β-nitroalcohol intermediate, which then undergoes dehydration.[3] The catalyst's primary role is to facilitate the initial C-C bond formation and the subsequent elimination of water.
| Catalytic System | Typical Conditions | Advantages | Disadvantages & Intermediate Stability |
| Alkali (e.g., NaOH) | Methanol, low temp. (10-15°C) | Rapid reaction, high yield (80-83%)[4] | Highly exothermic, requires careful temperature control; β-nitroalcohol intermediate is highly unstable and rapidly dehydrates.[4] |
| Primary Amines (e.g., Benzylamine) | Acetic acid, 70-80°C | High yield (up to 97%), industrially safe temperature range.[5] | Slower than strong bases; intermediate stability is moderate, allowing for potential side reactions if not controlled. |
| Ammonium Acetate | Acetic acid or nitroalkane as solvent, reflux | Good yields, common and inexpensive reagents.[2][6] | Often requires prolonged heating, which can lead to polymerization or side-product formation.[2][7] The β-nitroalcohol intermediate is transient. |
| Microwave Irradiation | Solvent-free or minimal solvent | Drastically reduced reaction times, often improved yields.[1][2] | Requires specialized equipment; rapid heating can make isolation of thermally sensitive intermediates challenging. |
| Ultrasound Promotion | Room temperature, acetic acid/ammonium acetate | High yields (e.g., 99%), clean reaction, avoids resinous side products, mild conditions.[7] | Requires an ultrasonic bath; mechanism involves cavitation effects that promote the reaction at lower temperatures.[7] |
The choice of catalyst is a critical experimental decision. Strong bases like sodium hydroxide provide a rapid route but the reaction is highly exothermic and the key nitroaldol intermediate is fleeting.[4] Amine-based systems, particularly in acetic acid, offer a more controlled reaction profile, making them suitable for industrial applications.[5] For researchers seeking to improve efficiency and adopt greener methodologies, microwave and ultrasound-assisted syntheses are compelling alternatives, significantly reducing reaction times and often eliminating the need for harsh conditions.[2][7]
The Mechanistic Pathway and Its Intermediates
The synthesis of 2-nitrostyrene via the Henry reaction is a two-step process: a nitroaldol addition followed by dehydration.[3][8][9] Understanding these steps is crucial for identifying the key intermediates.
-
Formation of the Nitronate Anion: The reaction initiates with the deprotonation of nitromethane by a base. This creates a resonance-stabilized nitronate anion, the key nucleophile that attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde.
-
Nitroaldol Addition: The nitronate anion attacks the aldehyde, forming a tetrahedral intermediate which, upon protonation, yields the β-nitroalcohol (nitroaldol) adduct. This is the central, albeit often unstable, intermediate of the reaction.
-
Dehydration: In the presence of acid or base, the β-nitroalcohol undergoes dehydration (elimination of a water molecule) to form the final, conjugated 2-nitrostyrene product.[3]
Caption: Figure 1: Henry-Knoevenagel Reaction Mechanism.
The critical challenge for researchers is that the β-nitroalcohol intermediate is often transient and readily dehydrates, especially under heated conditions.[3] However, variations in the experimental procedure, such as using milder conditions or specific catalysts, can potentially allow for its isolation or detection.[2]
Analytical Workflow for Intermediate Characterization
A multi-pronged analytical approach is essential for the successful detection and structural elucidation of reaction intermediates. This involves a combination of spectroscopic and chromatographic techniques applied in-situ or to quenched reaction aliquots.
Caption: Figure 2: Analytical Workflow for Intermediate Analysis.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for identifying the β-nitroalcohol intermediate. By taking timed samples, one can observe the disappearance of aldehyde proton signals (~9-10 ppm) and the appearance of new signals corresponding to the alcohol and adjacent protons in the intermediate, before they are replaced by the characteristic vinylic proton signals of the final nitrostyrene product (~7-8 ppm).[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for tracking the evolution of key functional groups. The disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (~3200-3600 cm⁻¹) would signal the formation of the nitroalcohol intermediate.[10] The subsequent disappearance of the O-H band and the appearance of a C=C stretch (~1625 cm⁻¹) indicate the formation of the final product.[10]
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is ideal for monitoring the reaction's progress quantitatively.[5] The highly conjugated nitrostyrene product has a strong UV absorbance at a different wavelength than the starting materials, allowing for precise tracking of its formation over time. This can be used to compare the efficiency of different catalytic systems.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying volatile side products and impurities.[3][8] However, caution is warranted, as thermally labile intermediates like β-nitroalcohols or hydroxylamines can decompose or rearrange in the hot GC injection port, potentially leading to the detection of artifacts rather than true components of the reaction mixture.[3][8]
Summary of Analytical Data
| Compound | Key ¹H NMR Signals (ppm, indicative) | Key IR Bands (cm⁻¹) |
| 2-Nitrobenzaldehyde | ~10.2 (CHO), ~7.5-8.0 (Aromatic) | ~1705 (C=O), ~1530, 1350 (NO₂) |
| Nitromethane | ~4.3 (CH₃) | ~1550, 1370 (NO₂) |
| β-Nitroalcohol Intermediate | ~5.5 (CH-OH), ~4.5 (CH₂-NO₂), ~3.0-4.0 (OH) | ~3400 (broad, OH), ~1550, 1370 (NO₂) |
| 2-Nitrostyrene | ~8.1 & 7.6 (d, J≈14 Hz, CH=CH), ~7.4-7.8 (Aromatic) | ~1630 (C=C), ~1520, 1340 (NO₂) |
Experimental Protocols
Protocol 1: Synthesis of 2-Nitrostyrene via Ammonium Acetate Catalysis
This protocol is a robust, conventional method suitable for most laboratory settings.[6]
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrobenzaldehyde (10 mmol, 1.51 g) and nitromethane (30 mmol, 1.83 g, 3 equivalents).
-
Catalyst Addition: Add ammonium acetate (5 mmol, 0.39 g) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) or by withdrawing small aliquots every hour for HPLC analysis. The reaction is typically complete within 4-6 hours.
-
Workup: After cooling to room temperature, add 50 mL of cold water to the reaction mixture. The 2-nitrostyrene product will precipitate as a yellow solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from ethanol or isopropanol to yield pure, yellow crystals of 2-nitrostyrene.[4]
Protocol 2: In-situ NMR Monitoring of Intermediate Formation
This protocol allows for direct observation of the reaction intermediates under mild conditions.
-
Sample Preparation: In an NMR tube, dissolve 2-nitrobenzaldehyde (0.1 mmol) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add nitromethane (0.3 mmol).
-
Initiation: Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0). Then, add a catalytic amount of a non-deuterated base (e.g., 1-2 drops of benzylamine).
-
Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes) at room temperature.
-
Analysis: Process the spectra to observe the decrease in the aldehyde proton peak and the transient appearance and subsequent disappearance of peaks corresponding to the β-nitroalcohol intermediate. The growth of the vinylic proton signals will indicate the rate of product formation. This provides direct, causal evidence of the reaction pathway.
By applying these synthetic and analytical protocols, researchers can gain a deeper understanding of the factors controlling the synthesis of 2-nitrostyrene, enabling the development of more efficient, selective, and scalable chemical processes.
References
-
Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]
-
MDPI. (2020). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Retrieved from [Link]
- Google Patents. (2010). Method for producing beta-nitrostyrene compound.
-
Taylor & Francis. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. Retrieved from [Link]
-
MDPI. (2022). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Retrieved from [Link]
-
ResearchGate. (2008). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. Retrieved from [Link]
-
Erowid. (n.d.). Ultrasound-Promoted Synthesis of Nitrostyrenes. Retrieved from [Link]
-
YouTube. (2024). Making β-Nitrostyrene so I can be like Shulgin. Retrieved from [Link]
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A Senior Application Scientist's Guide to Indole Synthesis: Evaluating Modern Alternatives to 2-Nitrostyrene Cyclization
Authored for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of countless natural products, pharmaceuticals, and functional materials. For decades, the reductive cyclization of 1-nitro-2-vinyl-benzene derivatives (o-nitrostyrenes) has been a reliable method for constructing this privileged ring system. However, the evolution of synthetic chemistry demands a continuous search for milder, more efficient, and more versatile methodologies. This guide provides an in-depth comparison of the classic reductive cyclization approach against prominent modern alternatives, offering field-proven insights and actionable experimental data to guide your synthetic strategy.
The Benchmark: Reductive Cyclization of o-Nitrostyrenes
The transformation of an o-nitrostyrene to an indole is conceptually straightforward: the nitro group is reduced to an amine, which then undergoes an intramolecular cyclization with the adjacent vinyl group. This strategy, famously embodied in the Leimgruber-Batcho indole synthesis, is valued for the accessibility of its starting materials.
Mechanism and Causality
The process begins with the reduction of the nitro group. The choice of reductant is critical and dictates the reaction conditions. Catalytic hydrogenation (e.g., using Pd/C) is common but may be incompatible with sensitive functional groups. Chemical reductants like iron in acetic acid or tin(II) chloride offer alternatives, though they often require harsh acidic conditions and can generate stoichiometric metal waste. Milder reagents like titanium(III) chloride (TiCl₃) perform the reduction via single-electron transfer, allowing for reactions to proceed under less aggressive conditions[1]. The resulting aniline intermediate rapidly cyclizes onto the vinyl moiety, followed by aromatization to furnish the indole ring. Palladium-catalyzed protocols using carbon monoxide (or CO surrogates like phenyl formate) have also emerged, proceeding through a proposed palladium nitrene intermediate[2].
Diagram 1: General Mechanism of o-Nitrostyrene Reductive Cyclization
Caption: Reductive cyclization workflow for indoles.
Representative Protocol: Leimgruber-Batcho Synthesis
A common variant involves the initial reaction of an o-nitrotoluene with a formamide acetal (e.g., DMFDMA) to form an enamine, which is then reduced.
Step 1: Enamine Formation. A mixture of 2-nitrotoluene (1 eq.), N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.1 eq.), and pyrrolidine (1.2 eq.) in DMF is heated. This step creates the β-dimethylamino-2-nitrostyrene intermediate, activating the substrate for cyclization.
Step 2: Reductive Cyclization. The crude enamine is dissolved in a suitable solvent like methanol/THF. Raney nickel is added, and the mixture is heated to 50-60°C. Hydrazine hydrate is added portion-wise. The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off, and the product is purified by chromatography. Yields for this type of procedure are typically in the 68-82% range[3].
Key Alternatives and Comparative Analysis
While effective, the reductive cyclization of nitrostyrenes has limitations, including the sometimes harsh conditions required for nitro group reduction and potential functional group incompatibilities. Below, we evaluate three powerful alternatives.
Alternative 1: The Fischer Indole Synthesis
The Fischer synthesis, discovered in 1883, is arguably the most classic and widely used method for indole synthesis[4]. It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically pre-formed from an arylhydrazine and a suitable aldehyde or ketone[5][6].
-
Expertise & Causality: The choice of acid catalyst is crucial. Lewis acids like ZnCl₂ or Brønsted acids like polyphosphoric acid (PPA) are effective because they facilitate the key[3][3]-sigmatropic rearrangement of the protonated enamine tautomer. This step is irreversible and drives the reaction forward. The final step is the elimination of ammonia, which leads to the aromatic indole ring[6]. The primary limitation is the use of high temperatures and strong acids, which can be detrimental to complex substrates.
Diagram 2: Fischer Indole Synthesis Mechanism
Caption: Key stages of the Fischer indole synthesis.
Alternative 2: The Larock Indole Synthesis
A landmark in modern indole synthesis, the Larock method is a palladium-catalyzed heteroannulation of an o-haloaniline (typically iodo- or bromo-) with a disubstituted alkyne[7]. This approach offers exceptional functional group tolerance and milder reaction conditions compared to classic methods.
-
Expertise & Causality: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the Pd(0) catalyst to the o-haloaniline, coordination and syn-insertion of the alkyne into the aryl-palladium bond, and subsequent intramolecular C-N bond formation[7]. The choice of base, solvent, and occasionally a chloride salt additive (like LiCl) is critical for efficient catalyst turnover and product formation. While highly versatile, its main drawbacks are the cost of the palladium catalyst and the need for often sensitive phosphine ligands.
Diagram 3: Larock Indole Synthesis Catalytic Cycle
Caption: Catalytic cycle of the Larock indole synthesis.
Alternative 3: The Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a specialized but powerful method for the direct formation of 5-hydroxyindoles[8][9]. It involves the reaction of a 1,4-benzoquinone with a β-enamino ester or ketone.
-
Expertise & Causality: The mechanism begins with a Michael addition of the enamine to the benzoquinone, followed by a cyclization and dehydration sequence to form the indole core[9]. The reaction is often self-oxidizing/reducing, which can lead to complex mixtures if not controlled. The primary advantage is the direct access to the valuable 5-hydroxyindole scaffold, a common motif in biologically active molecules like serotonin[9]. Yields can be moderate, and the substrate scope is more limited than the Fischer or Larock syntheses.
Performance Comparison: A Data-Driven Analysis
To provide a clear, objective comparison, we have compiled experimental data for the synthesis of representative indole structures using each method.
Table 1: Synthesis of 2-Phenylindole
| Method | Starting Materials | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| Fischer Synthesis | Phenylhydrazine, Acetophenone | ZnCl₂ or Polyphosphoric Acid | None / Acid | 170-180 | 0.25 - 1 | 72-80 | [10][11][12] |
| Larock Synthesis | o-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | Room Temp | 12 | 69-78 | [13] |
Table 2: Synthesis of Substituted Indoles
| Method | Target Product | Key Reagents/Catalyst | Solvent | Temp. (°C) | Yield (%) | Citation(s) |
| Leimgruber-Batcho | 7-Benzyloxyindole | Raney Ni, Hydrazine | THF/MeOH | 50-60 | 68 | [3] |
| Nenitzescu | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | None (thermal) | Acetone | Reflux | 46 | [8][9] |
Detailed Experimental Protocols
Protocol 1: Fischer Synthesis of 2-Phenylindole[12][13]
-
Hydrazone Formation: A mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) is warmed on a steam bath for 1 hour. The resulting oil is dissolved in 80 mL of hot 95% ethanol and allowed to crystallize upon cooling to yield acetophenone phenylhydrazone.
-
Cyclization: An intimate mixture of acetophenone phenylhydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a beaker and heated in an oil bath to 170°C with vigorous stirring.
-
Workup: After 3-4 minutes, the liquid mass is heated until fumes evolve, then cooled slightly and poured into 400 mL of water. The zinc salts are dissolved by adding 50 mL of glacial acetic acid and 5 mL of concentrated HCl.
-
Purification: The crude solid is collected by filtration, washed with water, and recrystallized from hot 95% ethanol to afford 2-phenylindole.
-
Expected Yield: 72-80%.
-
Protocol 2: Larock Synthesis of 2-Phenylindole[14]
-
Reaction Setup: To a sealed tube, add N-tosyl-2-bromoaniline (0.75 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), triethylamine (2 mmol), phenylacetylene (1.5 mmol), and DMF (5 mL).
-
Reaction: The mixture is stirred at room temperature for 12 hours.
-
Workup: The reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel to yield the 2-phenylindole derivative.
-
Expected Yield: ~70% for the N-tosylated product.
-
Conclusion and Recommendations
The choice of an indole synthesis strategy is a multifactorial decision driven by the specific target molecule, available starting materials, and required functional group tolerance.
-
Reductive Cyclization of o-Nitrostyrenes (Leimgruber-Batcho): Remains an excellent choice for preparing a wide variety of substituted indoles, especially when the required o-nitrotoluene is commercially available or easily synthesized. Modern, milder reduction protocols (e.g., using Pd/C with H₂ or CO surrogates) have significantly broadened its applicability.
-
Fischer Indole Synthesis: A powerful and economical method for simple, robust indole targets. It is particularly effective when the required arylhydrazine and carbonyl compounds are readily accessible. Its primary limitation is the harsh, high-temperature acidic conditions, making it less suitable for delicate substrates.
-
Larock Indole Synthesis: The premier choice for complex molecules requiring high functional group tolerance and mild conditions. It provides a convergent and flexible route to 2- and 2,3-substituted indoles. The main consideration is the cost and handling of the palladium catalyst and ligands.
-
Nenitzescu Indole Synthesis: A niche but invaluable method for the direct synthesis of 5-hydroxyindoles, a key pharmacophore. It should be the primary consideration when this specific substitution pattern is desired.
Ultimately, a modern synthesis laboratory should be equipped with the knowledge and capability to employ each of these methods. By understanding the causality behind each protocol and objectively comparing their performance, researchers can select the optimal path to their target indole, accelerating discovery in medicine and materials science.
References
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-
Chaudhari, S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development, 8(11), a483-a488. [Link]
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Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]
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Kumar, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. [Link]
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Ragaini, F., et al. (2018). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules, 23(11), 2828. [Link]
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Reddy, K. S., et al. (2007). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Arkivoc, 2007(14), 183-190. [Link]
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Shriner, R. L., et al. (1943). 2-phenylindole. Organic Syntheses, 23, 78. [Link]
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Cravotto, G., et al. (2020). Nenitzescu Synthesis of 5-Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether. European Journal of Organic Chemistry, 2020(44), 6961-6964. [Link]
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Ragaini, F., et al. (2017). Reductive cyclization of 2-nitrobyphenyls and 2-nitrostyrenes catalyzed by MoO2Cl2(dmf) using PPh3 as the reductant. Catalysis Science & Technology, 7(1), 133-144. [Link]
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Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. [Link]
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Taber, D. F., & Stachel, S. J. (2011). Indole synthesis: a review and proposed classification. Organic chemistry international, 2011. [Link]
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Allen, G. R. (1970). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions, 2, 115-164. [Link]
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Ragaini, F., et al. (2018). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. ResearchGate. [Link]
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Davies, I. W., et al. (2005). A highly active catalyst for the reductive cyclization of ortho-nitrostyrenes under mild conditions. Tetrahedron, 61(26), 6425-6437. [Link]
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Taber, D. F., & Stachel, S. J. (2011). Indole synthesis: a review and proposed classification. PMC. [Link]
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Söderberg, B. C. (2011). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. [Link]
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Söderberg, B. C. G., & Shriver, J. A. (2001). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 78, 217. [Link]
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Kumar, I., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, 50(14), 2655-2677. [Link]
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Witty, D. R., et al. (2001). Synthesis of 2-phenylindoxyls. Arkivoc, 2001(5), 68-79. [Link]
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ACS GCI Pharmaceutical Roundtable. Reduction with TiCl3. [Link]
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Raileanu, D. (2020). Nenitzescu 5-Hydroxyindole Synthesis. ResearchGate. [Link]
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Prasad, A. S., & Rao, T. V. (2024). Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. International Journal of Advanced Research, 12(2), 524-531. [Link]
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Wikipedia contributors. (2023). Larock indole synthesis. Wikipedia. [Link]
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El-Shamy, N. S. (2021). PALLADIUM CATALYZED REACTIONS: REDUCTIVE CYCLIZATION OF NITROARENES, AND OXIDATIVE CARBONYLATION OF ANILINE (Doctoral dissertation, Università degli Studi di Milano). [Link]
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Oreate AI Blog. (2026). A Review of the Indole Synthesis Reaction System. [Link]
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Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
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Raileanu, D. (2020). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. Revista de Chimie, 71(5), 51-57. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Nitro-2-vinyl-benzene
The causality behind these stringent protocols is rooted in the chemical's inherent risks. 1-Nitro-2-vinyl-benzene is not only toxic and an irritant but also environmentally hazardous and prone to polymerization, making ad-hoc disposal methods unacceptable and dangerous.[1]
Hazard Profile and Risk Assessment
A thorough understanding of the risks associated with this compound is fundamental to appreciating the necessity of the disposal procedures outlined. This compound presents a multifaceted hazard profile encompassing toxicological, physical, and environmental risks.
Toxicological Hazards: this compound is classified as toxic if swallowed, inhaled, or in contact with skin.[2][3][4] It is suspected of causing cancer and may damage fertility.[2][3][5] Prolonged or repeated exposure can lead to organ damage, particularly affecting the blood.[2][4][5] The nitro group, in particular, is associated with methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[5]
Physical Hazards: The compound is a combustible liquid and is susceptible to polymerization.[1][3] It can become unstable at elevated temperatures or when exposed to ignition sources, and it may react violently with oxidants.[6] Upon thermal decomposition, it emits toxic nitrogen oxide fumes.[5]
Environmental Hazards: This chemical is designated as harmful to aquatic life with long-lasting effects, necessitating containment and preventing its release into sewer systems or waterways.[2][3][4][5]
The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | GHS Classification | Precautionary Statement (Disposal Related) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[2][4][5] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[2][3][5] |
| Reproductive Toxicity | Category 1B | H360F: May damage fertility.[2][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 (Blood) | H372: Causes damage to organs through prolonged or repeated exposure.[2][4][5] |
| Physical Hazards | Combustible Liquid | H227: Combustible liquid. |
| Environmental Hazards | Aquatic Chronic 3 | H412: Harmful to aquatic life with long lasting effects.[2][3][5] |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant. |
Pre-Disposal Handling and Waste Accumulation
Proper disposal begins with correct handling and storage of the waste material in the laboratory prior to its final removal. The objective is to ensure safety, prevent reactions, and maintain regulatory compliance.
Required Personal Protective Equipment (PPE)
When handling waste this compound, the following PPE is mandatory to prevent exposure via inhalation, ingestion, or skin contact:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile or butyl rubber). Always inspect gloves for integrity before use.
-
Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably inside a certified chemical fume hood.[1][4]
Waste Container Selection and Labeling
The integrity of the disposal process relies heavily on the container used to accumulate the waste.
-
Container Compatibility: Use the original container or a compatible, leak-proof container with a tightly sealing cap.[7] Given the organic nature of the compound, glass or a suitable chemically resistant plastic container is appropriate. Avoid metal containers for halogenated or corrosive wastes.[7]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "Waste this compound" or "Waste 2-Nitrostyrene".
-
The specific hazard characteristics: "Toxic," "Combustible," "Carcinogen."
-
The accumulation start date.
-
-
Container Management: Keep the waste container closed at all times except when adding waste.[7] Do not leave funnels in the container opening.[7]
Safe Storage and Segregation
Store the designated waste container in a cool, dry, and well-ventilated location, away from heat, sparks, open flames, and direct sunlight.[4][6] It is critical to segregate this waste from incompatible materials, especially strong oxidizing agents, to prevent dangerous reactions.[6] Storage should be within a designated satellite accumulation area with secondary containment.
Disposal Workflow and Decision Logic
The disposal path for this compound depends on the form of the waste: pure liquid, contaminated solids, or empty containers. The following diagram illustrates the decision-making process for managing these different waste streams.
Caption: Disposal Decision Workflow for this compound Waste Streams.
Step-by-Step Disposal Protocol
-
Waste Characterization: Determine the nature of the waste as per the workflow diagram (liquid, contaminated solid, or empty container).
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Containment:
-
For Liquid Waste: Carefully transfer the liquid into the designated, pre-labeled hazardous waste container. Avoid filling the container more than 90% to allow for vapor expansion.
-
For Contaminated Solids: Place items like contaminated gloves, absorbent pads, or silica gel into a separate, clearly labeled container for solid hazardous waste.
-
-
Decontamination of "Empty" Containers: A container that held this chemical is not truly empty until decontaminated. According to U.S. EPA regulations, for acutely toxic waste, a container must be triple-rinsed with a solvent capable of removing the chemical.[8]
-
Rinse the container three times with a minimal amount of a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the rinsate from these washes must be collected and disposed of as liquid hazardous waste. [8]
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste or recycled, but institutional policies must be followed.[9]
-
-
Final Disposal: The primary and recommended disposal method for this compound is through controlled incineration in a licensed hazardous waste facility.[2][9] This process ensures the complete destruction of the toxic compound. Never discharge this chemical into the sewer system or dispose of it with regular trash.[2][9] Contact your institution's EHS office to arrange for the pickup and disposal by a licensed contractor.
Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Containment: Prevent the spill from spreading or entering drains.[2][4] Use an inert, absorbent material such as sand, diatomaceous earth, or a commercial sorbent pad to cover the spill.[3][4]
-
Collection: Carefully collect the absorbent material and contaminated soil into a suitable container for hazardous waste disposal.[2][3][9]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.
Regulatory Compliance
Disposal of this compound is governed by stringent regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10] As the generator of the waste, you are legally responsible for ensuring it is managed and disposed of in full compliance with local, state, and federal laws. Always consult with your institution's EHS department, as they will provide specific guidance that aligns with these regulations and manage the relationship with licensed disposal vendors.
By adhering to these scientifically grounded and procedurally sound protocols, you ensure the safety of yourself and your colleagues, protect the environment, and uphold the highest standards of professional responsibility in your research endeavors.
References
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Nitrobenzene - Incident management - GOV.UK. Available at: [Link]
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Is Your Pharmaceutical Waste also Hazardous Waste - PUB2128 | Missouri Department of Natural Resources. (2022-07-27). Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025-05-30). Available at: [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
